1,3-Dimethylguanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-5-3(4)6-2/h1-2H3,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINDOXZENKYESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3324-71-8 | |
| Record name | Dimethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3324-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-dimethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Dimethylguanidine chemical structure and properties
An In-Depth Technical Guide to 1,3-Dimethylguanidine: Structure, Properties, and Applications
Introduction
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring and vital motif in both biological systems and synthetic chemistry. Its unique electronic structure imparts strong basicity and a high capacity for hydrogen bonding, properties that chemists have harnessed for a multitude of applications. Within this class of compounds, 1,3-Dimethylguanidine (also known as N,N'-dimethylguanidine) emerges as a fundamental building block and a potent organocatalyst. Its deceptively simple structure belies a rich chemical utility, serving as a strong, non-nucleophilic Brønsted base in organic synthesis and as a key structural element in medicinal chemistry. This guide provides a comprehensive technical overview of 1,3-dimethylguanidine, from its core physicochemical properties and spectroscopic signature to its synthesis and diverse applications, offering field-proven insights for the modern researcher.
Molecular Structure and Identification
The correct identification and structural understanding of a reagent are paramount for its effective and safe use. 1,3-Dimethylguanidine possesses the molecular formula C₃H₉N₃. The designation "1,3-" or "N,N'-" specifies that the two methyl groups are attached to the two different amino-type nitrogen atoms, as opposed to the geminal arrangement in the 1,1-isomer. This substitution pattern is critical as it influences the molecule's symmetry, steric environment, and hydrogen-bonding capabilities.
Caption: General workflow for the synthesis of 1,3-Dimethylguanidine.
Step-by-Step Methodology:
-
Preparation of S-Methylisothiourea Salt: To a solution of thiourea in a suitable solvent like acetone or methanol, slowly add one equivalent of methyl iodide. The reaction is exothermic and results in the precipitation of S-methylisothiourea hydroiodide as a white solid. The choice of methyl iodide is causal; it is a potent electrophile that readily alkylates the soft sulfur atom of thiourea.
-
Guanidinylation Reaction: The isolated S-methylisothiourea salt is suspended in a solvent such as ethanol. An excess (typically 2.2-2.5 equivalents) of methylamine (often as a solution in ethanol) is added.
-
Reaction Execution: The mixture is heated to reflux. During this step, methylamine acts as a nucleophile, attacking the electrophilic carbon of the isothiourea. This leads to the displacement of methanethiol (CH₃SH), a volatile and odorous byproduct, which drives the reaction to completion. The reaction progress can be monitored by the disappearance of the starting material via TLC or LC-MS.
-
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude 1,3-dimethylguanidinium salt can be purified by recrystallization.
-
Liberation of the Free Base: To obtain the free 1,3-dimethylguanidine, the guanidinium salt is dissolved in a minimal amount of a suitable solvent and treated with a strong base, such as sodium ethoxide or potassium hydroxide. Subsequent extraction and distillation yield the pure liquid product.
Applications in Research and Drug Development
1,3-Dimethylguanidine serves as a versatile tool for chemists, finding applications as both a catalyst and a structural component.
Role as an Organocatalyst
The strong Brønsted basicity and low nucleophilicity of 1,3-dimethylguanidine make it an excellent organocatalyst for a variety of chemical transformations. It can efficiently deprotonate weakly acidic C-H bonds to generate nucleophiles for reactions such as:
-
Michael Additions
-
Henry (Nitroaldol) Reactions
-
Epoxidation of α,β-Unsaturated Ketones
-
Transesterification Reactions
Mechanism of Catalysis: In these reactions, the guanidine acts by deprotonating the pro-nucleophile (e.g., a nitroalkane or a 1,3-dicarbonyl compound). The resulting anion is stabilized through hydrogen bonding with the conjugate acid of the catalyst (the guanidinium cation). This dual activation, involving both deprotonation and hydrogen-bond stabilization of the transition state, is a key reason for the high efficiency of guanidine-based catalysts.
Utility in Medicinal Chemistry
The guanidinium group is a common feature in many biologically active molecules and pharmaceuticals due to its ability to remain protonated at physiological pH, allowing it to form strong salt bridges with biological targets like carboxylate or phosphate groups in proteins and nucleic acids.
-
Structural Scaffold: While 1,3-dimethylguanidine itself is a simple molecule, the N,N'-disubstituted guanidine core is a key pharmacophore. For instance, diarylguanidine derivatives have been synthesized and identified as potent and selective noncompetitive NMDA receptor antagonists, which have potential as neuroprotective drugs for treating conditions like stroke. [1]* Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals, where the guanidine moiety is incorporated into the final structure. [2][3]
Handling, Safety, and Storage
As a strong organic base, 1,3-dimethylguanidine must be handled with appropriate care. Information extrapolated from safety data sheets of closely related guanidine derivatives provides a reliable guide to its safe handling.
-
Health Hazards: The compound is expected to be irritating and potentially corrosive to the skin, eyes, and respiratory tract. [2]Inhalation of vapors and direct contact should be strictly avoided.
-
Personal Protective Equipment (PPE): When handling 1,3-dimethylguanidine, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. [4]* Disposal: Waste should be neutralized with a weak acid before disposal in accordance with local, state, and federal regulations.
Conclusion
1,3-Dimethylguanidine is a powerful and versatile molecule whose utility far exceeds its structural simplicity. Its pronounced basicity, a direct consequence of the resonance-stabilized guanidinium cation, establishes it as a superior organocatalyst for a range of synthetic transformations. Furthermore, its role as a fundamental building block in medicinal chemistry underscores the importance of the guanidine scaffold in molecular design. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and safe handling of 1,3-dimethylguanidine is essential for leveraging its full potential in the laboratory and beyond.
References
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National Institute of Standards and Technology. (n.d.). N,N'-dimethylguanidine. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N'-Dimethylguanidine hydrochloride. PubChem. Retrieved from [Link]
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ChemBK. (2024, April 10). N,N-DIMETHYL-GUANIDINE. Retrieved from [Link]
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McCarthy, C. G., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4074–4083. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Dimethylguanidine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethylguanidine. PubChem. Retrieved from [Link]
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Alzchem Group. (n.d.). N,N-Dimethylguanidine hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). Guanidine, N,N-dimethyl- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Guanidine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Guanidine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Boy, K. M., et al. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 38(19), 3691-3701. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). N-[(4-Methoxyphenyl)methyl]-N′,N′′-dimethylguanidine. Retrieved from [Link]
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An In-depth Technical Guide to 1,3-Dimethylguanidine (CAS 3324-71-8): Properties, Spectra, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethylguanidine (CAS 3324-71-8), a versatile organic compound with significant applications in synthetic chemistry and potential relevance in drug development. This document delves into its fundamental physicochemical properties, provides an analysis of its spectral characteristics, outlines a common synthetic route, and explores its current and potential applications, with a focus on the pharmaceutical industry.
Introduction
1,3-Dimethylguanidine, also known as N,N'-dimethylguanidine, is a substituted guanidine that presents as a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1][2] Its structure features a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms, with each of the single-bonded nitrogens bearing a methyl group. This arrangement confers a high degree of basicity to the molecule, making it a valuable tool in various chemical transformations.[2]
The guanidinium group is a recurring motif in numerous biologically active molecules and pharmaceuticals.[3] The ability of this functional group to form stable salts and participate in hydrogen bonding interactions makes it a desirable feature in drug design. While 1,3-Dimethylguanidine itself is not a therapeutic agent, its role as a reagent and building block in the synthesis of more complex molecules underscores its importance for the drug development professional.[2]
Physicochemical Properties
The key physical and chemical properties of 1,3-Dimethylguanidine are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 3324-71-8 | [1] |
| Molecular Formula | C₃H₉N₃ | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Strong, ammonia-like | [2] |
| Melting Point | 196-197 °C | [1] |
| Boiling Point | 104.7 °C at 760 mmHg | [1] |
| Solubility | Soluble in water and polar organic solvents | [1][2] |
Spectral Analysis
The structural elucidation of 1,3-Dimethylguanidine and its derivatives relies on standard spectroscopic techniques. Below is a summary of the expected spectral data.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the identification and purity assessment of 1,3-Dimethylguanidine. The PubChem database indicates the presence of GC-MS data for this compound.[4] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 87, corresponding to the molecular weight of the compound.[4]
Expected Fragmentation Pattern:
The fragmentation of 1,3-Dimethylguanidine under EI conditions would likely involve the loss of methyl groups and cleavage of the C-N bonds. A detailed analysis of the fragmentation pattern can provide valuable structural information.
Experimental Protocol: GC-MS Analysis
A standard protocol for the GC-MS analysis of a liquid sample like 1,3-Dimethylguanidine would involve the following steps:
-
Sample Preparation: Dilute a small amount of 1,3-Dimethylguanidine in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injector port.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.
Sources
An In-depth Technical Guide to the Mechanism of Action of 1,3-Dimethylguanidine as a Base
Introduction: The Unique Basicity of the Guanidinium Core
Guanidines represent a class of organic compounds distinguished by their exceptional basicity. Among these, 1,3-Dimethylguanidine serves as a quintessential example of how structural and electronic factors converge to create a potent, yet non-nucleophilic, organic base. Its utility in organic synthesis is directly tied to its ability to deprotonate a wide range of carbon and heteroatom acids, facilitating reactions that are often sluggish or inefficient with conventional bases. This guide provides an in-depth analysis of the fundamental principles governing the basicity of 1,3-Dimethylguanidine, methodologies for its characterization, and its application in synthetic chemistry. The high basicity of guanidines is primarily attributed to the remarkable resonance stabilization of their conjugate acids, the guanidinium cations.[1][2]
Part 1: The Core Mechanism of Basicity
The strength of a base is defined by the stability of its conjugate acid. In the case of 1,3-Dimethylguanidine, its potent basicity is not merely due to the presence of nitrogen lone pairs, but rather the profound stabilization of the 1,3-dimethylguanidinium cation formed upon protonation.
The Site of Protonation
The 1,3-Dimethylguanidine molecule possesses three nitrogen atoms, but protonation occurs preferentially at the imino (sp²-hybridized) nitrogen.[2] The lone pair of electrons on this nitrogen is more available for donation to a proton. In contrast, the lone pairs on the two amino (sp³-hybridized) nitrogens are involved in resonance with the C=N double bond, rendering them less basic.[2] The electron-donating inductive effect of the two methyl groups further increases the electron density on the nitrogen framework, enhancing its basicity compared to unsubstituted guanidine.
Resonance Stabilization of the 1,3-Dimethylguanidinium Cation
Upon protonation of the imino nitrogen, a positive charge is formed. This charge is not localized on a single atom but is extensively delocalized across all three nitrogen atoms and the central carbon atom through resonance.[2][3] This delocalization, depicted in the diagram below, means the positive charge is shared, which significantly stabilizes the guanidinium cation.[2][4] The formation of this highly stable conjugate acid provides a strong thermodynamic driving force for the protonation of the parent guanidine, which is the origin of its strong basicity.[2][3] Three equivalent resonance structures can be drawn for the resulting cation, underscoring the extent of this stabilization.[2][5]
Caption: Protonation and resonance stabilization of the 1,3-dimethylguanidinium cation.
Part 2: Physicochemical and Basicity Data
| Property | Value | Source |
| Molecular Formula | C₃H₉N₃ | [9] |
| Molar Mass | 87.12 g/mol | [9] |
| Appearance | Typically supplied as a salt (e.g., sulfate), which is a powder. | |
| pKa of Conjugate Acid | Estimated to be between 10.1 and 13.0 | Inferred from analogs[6][8] |
| Key Characteristic | Strong, non-nucleophilic organic base | [10] |
Part 3: Experimental Protocol for pKa Determination
Determining the pKa of a strong base like 1,3-Dimethylguanidine requires precise analytical methods. Spectrophotometric titration is a robust technique, provided the molecule has a chromophore near the ionization site, causing the dissociated and non-dissociated forms to have different UV/Vis spectra.[11]
Methodology: UV/Vis Spectrophotometric Titration
This protocol outlines a general procedure for determining the pKa of an organic base.
Rationale: The method relies on measuring changes in the UV-Vis absorbance spectrum of the compound as a function of pH. As the base becomes protonated, the electronic structure around the chromophore changes, leading to a shift in the absorbance spectrum. By plotting absorbance at a specific wavelength against pH, a sigmoidal curve is generated, and the inflection point of this curve corresponds to the pKa.[11]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of 1,3-Dimethylguanidine (or its salt) of known concentration in a suitable solvent system (e.g., water or an aqueous-organic mixture). Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Spectrophotometer Setup: Calibrate a UV/Vis spectrophotometer. Determine the wavelength of maximum absorbance difference (λ_max) between the fully protonated and free base forms by recording spectra at very low and very high pH.
-
Titration & Measurement: Add a precise aliquot of the stock solution to each buffer solution, ensuring the final concentration is identical across all samples. Measure the absorbance of each solution at the predetermined λ_max.
-
Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions.
-
pKa Determination: Fit the data to a sigmoidal curve. The pH at the midpoint (inflection point) of this curve is equal to the pKa of the conjugate acid of 1,3-Dimethylguanidine.[12]
Caption: Workflow for experimental pKa determination using UV/Vis spectrophotometry.
Part 4: Application in Organic Synthesis
The combination of high basicity and low nucleophilicity makes guanidines like 1,3-Dimethylguanidine and its close relative 1,1,3,3-Tetramethylguanidine (TMG) excellent catalysts for a variety of organic transformations.[10][13] They can efficiently deprotonate weakly acidic substrates to generate reactive nucleophiles without competing in nucleophilic addition or substitution reactions.
Case Study: The Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound (e.g., diethyl malonate) and an aldehyde or ketone. Guanidine bases are highly effective catalysts for this transformation.[10]
Mechanism of Catalysis:
-
Deprotonation: The guanidine base abstracts a proton from the active methylene compound, creating a resonance-stabilized enolate nucleophile.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: The resulting alkoxide intermediate is protonated by the guanidinium conjugate acid, regenerating the catalyst.
-
Elimination: Subsequent elimination of a water molecule yields the final α,β-unsaturated product.
Caption: Catalytic cycle of a guanidine-promoted Knoevenagel condensation.
Conclusion
The potent basicity of 1,3-Dimethylguanidine is a direct consequence of its electronic structure, specifically the exceptional resonance stabilization of its conjugate acid, the 1,3-dimethylguanidinium cation. This inherent stability provides a strong thermodynamic driving force for proton abstraction, making it a powerful tool for researchers, scientists, and drug development professionals. Its low nucleophilicity allows it to function as a clean and efficient base catalyst in a wide range of crucial organic transformations, enabling the synthesis of complex molecules under mild conditions. Understanding this fundamental mechanism is key to leveraging the full potential of this versatile class of organic superbases.
References
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Gas-phase basicity of cyclic guanidine derivatives – a DFT study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Exceptional Superbasicity of Bis(guanidine) Proton Sponges Imposed by the Bis(secododecahedrane) Molecular Scaffold: A Computational Study. ResearchGate. Available at: [Link]
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Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. ResearchGate. Available at: [Link]
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Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Available at: [Link]
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The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. ResearchGate. Available at: [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available at: [Link]
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Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. ResearchGate. Available at: [Link]
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Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). Available at: [Link]
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How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available at: [Link]
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How to calculate pKa. BYJU'S. Available at: [Link]
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Solved Guanidinium has three resonance structures. Chegg.com. Available at: [Link]
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Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. MDPI. Available at: [Link]
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1.3 Resonance Structures. KPU Pressbooks. Available at: [Link]
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Organic Chemistry Video # 17: Resonance - Example 13 Guanidine. YouTube. Available at: [Link]
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The molecular conformation of 2-cyano-1,3-dimethylguanidine. Journal of the Chemical Society D: Chemical Communications (RSC Publishing). Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity of N,N'-Dimethylguanidine: A Case Study in Structure-Activity Relationships
Prepared by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the known biological activity of N,N'-dimethylguanidine, contextualizing its significance through the lens of structure-activity relationships (SAR) among simple guanidinium compounds. The primary finding—a notable lack of activity in a key neurological assay—positions this molecule as a critical tool for comparative pharmacology.
Executive Summary
N,N'-dimethylguanidine (1,2-dimethylguanidine) is a simple, symmetrically substituted guanidine derivative. While the guanidinium scaffold is prevalent in numerous biologically active natural products and synthetic drugs, the specific activity of N,N'-dimethylguanidine is defined primarily by its inactivity in assays where its asymmetrical isomer, N,N-dimethylguanidine (1,1-dimethylguanidine), is active. Seminal work has demonstrated that N,N'-dimethylguanidine is ineffective at enhancing the field-stimulated release of norepinephrine from sympathetic nerve terminals, a stark contrast to the potentiation observed with guanidine, methylguanidine, and N,N-dimethylguanidine.[1][] This key difference underscores the profound impact of methyl group placement on the molecule's ability to interact with biological targets, likely voltage-sensitive calcium channels.[1] This guide provides a detailed examination of this comparative pharmacology, the underlying experimental framework, and the broader implications for drug design and mechanistic studies.
Section 1: Introduction to Alkylguanidines and the Criticality of Isomeric Specificity
The guanidinium group, characterized by a central carbon double-bonded to one nitrogen and single-bonded to two others, is strongly basic and exists as a resonance-stabilized cation at physiological pH. This positive charge is fundamental to its biological interactions. The simple substitution of hydrogen atoms with alkyl groups, such as methyl groups, can dramatically alter a compound's biological profile.
A frequent point of confusion in chemical databases and literature is the distinction between two isomers of dimethylguanidine:
-
N,N-Dimethylguanidine (Asymmetrical; 1,1-dimethylguanidine): Both methyl groups are attached to the same nitrogen atom. This molecule is known to be biologically active in modulating neurotransmitter release.[1]
-
N,N'-Dimethylguanidine (Symmetrical; 1,2-dimethylguanidine): The methyl groups are attached to different terminal nitrogen atoms. This is the subject of this guide and is notable for its lack of activity in the same assays.
This isomeric distinction is not trivial; it is the foundation of a compelling structure-activity relationship that governs the interaction of small guanidinium compounds with neuronal targets.
Section 2: Core Biological Activity Profile: Modulation of Neurotransmitter Release
The most definitive biological characterization of N,N'-dimethylguanidine comes from a foundational study on how a series of guanidine alkyl derivatives affect the evoked release of norepinephrine (NE) from sympathetic nerve terminals in cat spleen strips.[1]
Comparative Pharmacology
The study revealed a clear structure-activity relationship where the substitution pattern on the guanidine nitrogen atoms was the determining factor for activity. Guanidine and its asymmetrically methylated derivatives enhanced the electrical field-stimulated release of previously loaded radiolabeled norepinephrine ([³H]NE), whereas the symmetrically substituted N,N'-dimethylguanidine did not.[1]
| Compound | Substitution Pattern | Effect on Stimulated [³H]NE Release |
| Guanidine | Unsubstituted | 2- to 3-fold enhancement |
| Methylguanidine | Mono-substituted | 2- to 3-fold enhancement |
| N,N-Dimethylguanidine | Asymmetrical di-substituted | 2- to 3-fold enhancement |
| N,N'-Dimethylguanidine | Symmetrical di-substituted | Without effect |
| Propylguanidine | Mono-substituted (larger group) | Without effect |
| A summary of the effects of various guanidine derivatives on the evoked release of [³H]norepinephrine from spleen strips. Data synthesized from Hirsch JA, J Pharmacol Exp Ther, 1984.[1] |
Causality Behind Experimental Choices: The use of isolated, perfused, or sectioned spleen is a classic experimental model in pharmacology.[3][4][5] The spleen is densely innervated by sympathetic noradrenergic nerve terminals, making it an ideal ex vivo system to study the mechanisms of neurotransmitter release without the confounding variables of systemic circulation and metabolism. Electrical field stimulation is used to depolarize the nerve terminals in a controlled, repeatable manner, triggering the physiological cascade of neurotransmitter release.[6][7] The use of radiolabeled norepinephrine ([³H]NE) allows for highly sensitive and specific quantification of the released neurotransmitter, far exceeding the capabilities of other detection methods of that era.
Experimental Workflow
The general workflow for this type of assay is a multi-step, self-validating process designed to isolate and measure the specific variable of interest: neurally evoked norepinephrine release.
Caption: Proposed differential mechanism of action for guanidine isomers.
Section 4: Detailed Experimental Protocol: Field-Stimulated [³H]Norepinephrine Release Assay
This protocol is a representative, self-validating methodology based on established principles for this type of experiment. [1][4][6] Objective: To quantify the effect of N,N'-dimethylguanidine on neurally evoked [³H]NE release from isolated tissue.
Materials:
-
Krebs-bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), continuously gassed with 95% O₂ / 5% CO₂.
-
[³H]Norepinephrine (specific activity >10 Ci/mmol).
-
N,N'-dimethylguanidine hydrochloride.
-
Tissue of choice (e.g., rat spleen strips, vas deferens).
-
Superfusion apparatus with multiple chambers.
-
Liquid scintillation counter and vials.
-
Electrical field stimulator.
Methodology:
-
Tissue Preparation:
-
Excise spleen in ice-cold Krebs buffer. Dissect into thin strips (approx. 2x10 mm).
-
Place strips in a beaker with 5 mL of Krebs buffer containing [³H]NE (final concentration ~0.1 µM).
-
Incubate for 60 minutes at 37°C with continuous gassing. This allows for active uptake of the radiotracer into the sympathetic nerve terminals.
-
-
Washout:
-
Transfer the strips to individual chambers of the superfusion apparatus.
-
Begin superfusing the tissue with fresh, warmed (37°C), gassed Krebs buffer at a constant rate (e.g., 1 mL/min) for 60-90 minutes. This critical step removes unbound and extraneuronal [³H]NE, ensuring that subsequent measurements reflect release from neuronal vesicles.
-
-
Sample Collection and Stimulation:
-
Collect the superfusate in fractions (e.g., 5-minute fractions).
-
After 3-4 baseline fractions, apply the first electrical stimulation (S1): biphasic square-wave pulses (e.g., 2 Hz, 2 ms pulse width) for 2 minutes. This serves as the initial control release.
-
Continue collecting fractions. After the radioactivity has returned to baseline, introduce Krebs buffer containing the test compound (N,N'-dimethylguanidine) or vehicle (control).
-
Allow the compound to equilibrate with the tissue for 20-30 minutes.
-
Apply a second, identical electrical stimulation (S2).
-
-
Data Analysis:
-
Add a sample from each collected fraction to a scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM).
-
Calculate the total evoked release for S1 and S2 by summing the DPM in the fractions collected during and immediately after stimulation and subtracting the baseline DPM.
-
Self-Validation: For each tissue strip, calculate the ratio of the second release to the first (S2/S1). In control (vehicle-only) tissues, this ratio should be close to 1.0, indicating the preparation is stable.
-
Compare the S2/S1 ratio from the N,N'-dimethylguanidine-treated tissues to the control tissues. A statistically significant deviation from the control ratio indicates an effect of the compound. For N,N'-dimethylguanidine, the expected result is an S2/S1 ratio not significantly different from the control.
-
Section 5: Broader Context and Future Directions
The inactivity of N,N'-dimethylguanidine is highly informative. It serves as an ideal negative control in SAR studies of guanidinium compounds. While this simple molecule is inert, the N,N'-disubstituted guanidine scaffold is a privileged structure in drug discovery when larger, more complex substituents are used.
For example, N,N'-diarylguanidines are potent and selective non-competitive NMDA receptor antagonists, with potential applications as neuroprotective agents for treating stroke and other neurodegenerative disorders. [8]These more complex molecules highlight how the core guanidine structure can be decorated to achieve high-affinity interactions with diverse biological targets.
Future research could involve screening N,N'-dimethylguanidine against a broader panel of targets known to interact with guanidinium compounds, such as other ion channels, nitric oxide synthases, or transporters, to definitively confirm its narrow biological activity profile.
Section 6: Conclusion
The biological activity of N,N'-dimethylguanidine is best understood as a critical piece of a larger structure-activity relationship puzzle. Its defining characteristic is a lack of effect on norepinephrine release, a function potently modulated by its asymmetrical isomer, N,N-dimethylguanidine. This isomeric specificity provides strong evidence that a precise structural and electronic arrangement is required for small guanidinium compounds to interact with voltage-gated calcium channels. For researchers in pharmacology and medicinal chemistry, N,N'-dimethylguanidine is not merely an inactive molecule, but a valuable scientific tool—an essential negative control for validating assays and a benchmark for designing novel, active guanidine-based therapeutics.
References
-
Hirsch JA. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. The Journal of Pharmacology and Experimental Therapeutics, 230(3):710-7. [Link]
-
Kirpekar SM, Misu Y. (1967). Effect of Guanidine on Release of Noradrenaline From the Perfused Spleen of the Cat. The Journal of Physiology, 188(2):219-34. [Link]
-
Kirpekar SM, Prat JC, Puig M, Wakade AR. (1972). Release of noradrenaline from the cat spleen by nerve stimulation and potassium. The Journal of Physiology, 221(3):601-15. [Link]
-
El-Mas MM, Abdel-Rahman AA. (1996). Dopamine, as well as norepinephrine, is a link between noradrenergic nerve terminals and splenocytes. The Journal of Pharmacology and Experimental Therapeutics, 279(2):693-702. [Link]
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Abe T, Trikas P, Zanos TP, Silverman HA, Pavlov VA, Tracey KJ, Bouton C. (2022). Voltammetry in the spleen assesses real-time immunomodulatory norepinephrine release elicited by autonomic neurostimulation. bioRxiv. [Link]
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PubChem. Dimethylguanidine. PubChem Compound Summary for CID 14461. [Link]
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Kirpekar SM, Wakade AR. (1968). Release of noradrenaline by splenic nerve stimulation and its dependence on calcium. The Journal of Physiology, 194(3):595-608. [Link]
-
Berlinck RGS, Burtoloso ACCB. (2023). Biologically active guanidine alkaloids. RSC Chemical Biology, 4(10):805-842. [Link]
-
Abe T, Trikas P, Zanos TP, et al. (2022). Spleen voltammetry assesses in real time norepinephrine release elicited by autonomic stimulation. bioRxiv. [Link]
-
Mena MA, et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(18):2854-61. [Link]
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- 4. Release of noradrenaline from the cat spleen by nerve stimulation and potassium - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Dopamine, as well as norepinephrine, is a link between noradrenergic nerve terminals and splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to 1,3-Dimethylguanidine: A Versatile Precursor in Modern Organic Synthesis
Abstract
1,3-Dimethylguanidine is a synthetically versatile building block prized for its distinct basicity, nucleophilicity, and structural motif. As a fundamental precursor, it enables the efficient construction of a wide array of nitrogen-containing compounds, most notably heterocyclic scaffolds such as pyrimidines, which are central to pharmaceutical and materials science. This technical guide provides an in-depth exploration of 1,3-dimethylguanidine's role in organic synthesis. It elucidates the mechanistic principles behind its reactivity, offers detailed experimental protocols for its key applications, and presents its utility as both a structural precursor and a potent organocatalyst. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this accessible and reactive compound.
Introduction to 1,3-Dimethylguanidine: A Core Synthetic Unit
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their unique electronic structure, featuring a delocalized positive charge in their protonated (guanidinium) form, imparts strong basicity and predictable reactivity. 1,3-Dimethylguanidine, also known as N,N'-dimethylguanidine, is a symmetrically substituted member of this family.
Its utility in organic synthesis stems from two primary features:
-
The N-C-N Amidine Fragment: This structural unit is a powerful binucleophile, making it an ideal precursor for cyclocondensation reactions to form nitrogen-containing heterocycles.
-
Strong Basicity: With a predicted pKa of its conjugate acid around 14.5, it is a strong organic base, capable of deprotonating a variety of carbon and heteroatom acids, thus serving as an effective catalyst for numerous transformations.[1]
This guide will systematically explore these features, providing both the theoretical framework and practical methodologies for its application in the laboratory.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use in experimental design.
Data Summary
The key physicochemical properties of 1,3-Dimethylguanidine are summarized below. Note that some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₃H₉N₃ | [2] |
| Molecular Weight | 87.12 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 105 °C | [1] |
| pKa (Conjugate Acid) | 14.54 ± 0.70 (Predicted) | [1] |
| CAS Number | 3324-71-8 / 6145-42-2 | [1][2] |
Safety and Handling
As a member of the guanidine family, 1,3-dimethylguanidine should be handled with appropriate care in a laboratory setting.
-
Basicity/Corrosivity: Guanidines are strong bases and can be corrosive. Skin and eye contact should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
Core Application: Synthesis of Heterocyclic Scaffolds
The most widespread and powerful application of guanidines is in the construction of heterocyclic rings through condensation reactions. The pre-organized N-C-N fragment of 1,3-dimethylguanidine is perfectly suited for reacting with 1,3-dielectrophiles to form stable six-membered rings.
Synthesis of Pyrimidines
The pyrimidine ring is a cornerstone of medicinal chemistry, found in nucleobases (cytosine, thymine, uracil) and a vast number of approved drugs. The classical and most reliable method for its synthesis involves the condensation of a guanidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4]
This [3+3] cycloaddition strategy is highly efficient and tolerant of a wide range of functional groups on both reaction partners.[5] When 1,3-dimethylguanidine is used, the resulting products are 2-(dimethylamino)pyrimidines, a valuable class of compounds in their own right.
Mechanistic Insight: The Path to Aromatization
The causality behind this transformation lies in a sequential condensation-cyclization-dehydration pathway. The guanidine acts as a potent binucleophile, leading to a stable aromatic product.
-
Nucleophilic Attack: One of the nitrogen atoms of 1,3-dimethylguanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Hemiaminal Formation & Dehydration: A tetrahedral intermediate is formed, which quickly loses a molecule of water to form a C=N bond (an imine or enamine intermediate).
-
Intramolecular Cyclization: The second nitrogen atom of the guanidine moiety attacks the remaining carbonyl group in an intramolecular fashion, forming a six-membered ring.
-
Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate to yield the fully aromatic and highly stable pyrimidine ring.
Caption: General mechanism for pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of 2-(N,N'-dimethylamino)-4,6-dimethylpyrimidine
This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl component. It is adapted from established procedures for similar guanidine condensations.[6][7][8]
Materials:
-
1,3-Dimethylguanidine hydrochloride (or the free base with appropriate stoichiometric adjustments)
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., Na₂CO₃, NaOH)[6]
-
Anhydrous Ethanol (EtOH)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dimethylguanidine hydrochloride (e.g., 0.10 mol).
-
Solvent and Base Addition: Add anhydrous ethanol (100 mL) to the flask. With stirring, add sodium ethoxide (0.10 mol, typically as a 21% solution in ethanol) to the slurry to generate the free base in situ. If using the free base of the guanidine, a stoichiometric amount of external base may not be required, though it can accelerate the reaction.
-
Substrate Addition: Slowly add acetylacetone (0.10 mol) to the reaction mixture via a dropping funnel or syringe.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (100 mL) and stir to dissolve any inorganic salts. d. The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Role as an Organocatalyst
Beyond its role as a structural component, 1,3-dimethylguanidine's strong basicity makes it an effective organocatalyst for a variety of chemical transformations. It is considered a strong, yet sterically approachable, non-nucleophilic base, similar in function to the widely used 1,1,3,3-tetramethylguanidine (TMG).[9][10]
The Principle of Guanidine Catalysis
Guanidine catalysis generally proceeds through a Brønsted base mechanism.[11][12]
-
Deprotonation: The guanidine abstracts an acidic proton from a substrate (e.g., a nitroalkane in a Henry reaction or a malonate in a Michael addition).
-
Formation of Guanidinium Ion: This creates the active nucleophile and the protonated guanidinium cation.
-
Transition State Stabilization: The guanidinium ion is not merely a spectator. It can act as a hydrogen-bond donor, forming an ion pair with the deprotonated substrate.[11] This interaction can stabilize the transition state of the subsequent bond-forming step and enhance reaction rates and selectivity.
Applications in Base-Mediated Reactions
The principles of catalysis demonstrated by TMG are directly applicable to 1,3-dimethylguanidine for reactions such as:
-
Michael Additions: Catalyzing the conjugate addition of soft nucleophiles to α,β-unsaturated carbonyl compounds.[9]
-
Henry (Nitroaldol) Reactions: Promoting the addition of nitroalkanes to aldehydes or ketones.[10]
-
Knoevenagel Condensations: Facilitating the reaction between active methylene compounds and carbonyls.[10]
The choice of a guanidine catalyst is driven by its ability to provide high basicity without the competing side reactions of nucleophilic attack that might occur with bases like alkoxides.
General Workflow for a Guanidine-Catalyzed Reaction
Caption: General catalytic cycle for a guanidine-catalyzed reaction.
Precursor to Substituted Guanidines and Related Structures
1,3-Dimethylguanidine serves as a valuable starting point for the synthesis of more complex, polysubstituted guanidines. The remaining N-H proton can be substituted through various N-functionalization reactions. Methods for synthesizing substituted guanidines are diverse and include reactions with carbodiimides or displacements from activated pyrazoles, allowing for the introduction of a wide range of alkyl and aryl groups.[13][14] This modular approach is crucial in combinatorial chemistry and drug discovery for building libraries of compounds with the guanidine pharmacophore.
Conclusion
1,3-Dimethylguanidine is a powerful and versatile precursor in organic synthesis, offering a compelling combination of reactivity, accessibility, and predictability. Its primary application as a binucleophile in the construction of pyrimidines and other N-heterocycles provides a robust and reliable route to core structures of immense importance in applied chemistry. Furthermore, its utility as a strong, non-nucleophilic base positions it as an effective organocatalyst for a range of fundamental carbon-carbon bond-forming reactions. For the modern synthetic chemist, a comprehensive understanding of 1,3-dimethylguanidine's properties and reaction modes opens the door to efficient and elegant synthetic solutions.
References
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Fu, X., & Tan, C. H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(24), 6791-6803. [Link][11]
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ChemInform Abstract: Mechanistic Considerations of Guanidine-Catalyzed Reactions. (2011). ChemInform, 42(40). [Link][12]
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Mechanistic considerations of guanidine-catalyzed reactions - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link][15]
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Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction - Western CEDAR. (n.d.). Retrieved January 16, 2026, from [Link][16]
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Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link][13]
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An expedient synthesis of substituted guanidines - LookChem. (n.d.). Retrieved January 16, 2026, from [Link][17]
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Solid-phase synthesis of substituted guanidines using a novel acid labile linker - PubMed. (n.d.). Retrieved January 16, 2026, from [Link][14]
-
Synthesis of guanidines - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link][18]
-
(PDF) SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link][19]
-
Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - MDPI. (n.d.). Retrieved January 16, 2026, from [Link][20]
-
2-amino-4,6-dimethyl pyrimidine - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link][21]
-
Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link][7]
-
US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents. (n.d.). Retrieved January 16, 2026, from [8]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 16, 2026, from [Link][3]
-
A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link][4]
-
Dimethylguanidine | C3H9N3 | CID 14461 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link][2]
-
1,1,3,3-Tetramethylguanidine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link][22]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link][23]
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Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link][24]
-
1,3-Dimethylguanine | C7H11N5O | CID 20847760 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link][25]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (n.d.). Retrieved January 16, 2026, from [Link][26]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (n.d.). Retrieved January 16, 2026, from [Link][5]
-
Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link][27]
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In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethylguanidine: Acknowledging Data Unavailability
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
In the pursuit of scientific accuracy and integrity, this guide must begin with a crucial clarification. Despite extensive searches across numerous chemical databases and the scientific literature, experimental spectroscopic data (NMR, IR, and MS) for 1,3-Dimethylguanidine is not publicly available at the time of this writing. While data for related compounds such as 1,1-dimethylguanidine and N,N,N',N'-tetramethylguanidine are accessible, these are distinct isomers with different spectroscopic profiles.
Therefore, it is not currently possible to provide an in-depth technical guide based on verified, experimental spectroscopic data for 1,3-Dimethylguanidine as originally intended. Presenting predicted data or data from isomers as factual would compromise the principles of scientific integrity that are paramount in research and development.
This document will instead serve to:
-
Acknowledge the current data gap for 1,3-Dimethylguanidine.
-
Provide a theoretical framework for the expected spectroscopic characteristics of 1,3-Dimethylguanidine based on its molecular structure and by drawing parallels with well-characterized guanidine derivatives.
-
Outline the necessary experimental protocols for acquiring the requisite spectroscopic data, should a sample of 1,3-Dimethylguanidine become available.
We believe this transparent approach is the most responsible way to address the topic while upholding the highest standards of scientific discourse.
The Molecular Structure of 1,3-Dimethylguanidine: A Theoretical Foundation
1,3-Dimethylguanidine, also known as N,N'-dimethylguanidine, possesses a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. Each of these latter two nitrogen atoms is bonded to a methyl group. The molecule can exist in different tautomeric forms and can be protonated to form a resonance-stabilized guanidinium cation.
Caption: Molecular structure of 1,3-Dimethylguanidine.
Predicted Spectroscopic Signatures of 1,3-Dimethylguanidine
The following sections outline the expected spectroscopic features of 1,3-Dimethylguanidine based on established principles of spectroscopy and comparison with analogous compounds. It must be reiterated that this is a theoretical projection and not based on experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
N-CH₃ Protons: A signal corresponding to the protons of the two methyl groups attached to the nitrogen atoms. Due to the potential for restricted rotation around the C-N bonds and the presence of tautomers, this could appear as a single, averaged signal or as multiple signals. The chemical shift would likely be in the range of 2.5-3.0 ppm. The signal would likely be a singlet, but could show coupling to the N-H protons.
-
N-H Protons: The protons on the nitrogen atoms would likely appear as a broad signal due to quadrupole broadening and chemical exchange. Its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR:
-
N-CH₃ Carbons: A signal for the methyl carbons, expected in the range of 30-40 ppm.
-
Guanidinyl Carbon (C=N): The central carbon of the guanidine group would be the most deshielded, with an expected chemical shift in the range of 155-165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-Dimethylguanidine is expected to show characteristic absorption bands for its functional groups:
-
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds.
-
C=N Stretching: A strong absorption band in the region of 1600-1680 cm⁻¹ due to the stretching of the carbon-nitrogen double bond.
-
C-N Stretching: Bands in the 1250-1350 cm⁻¹ region corresponding to the C-N single bond stretching vibrations.
-
N-H Bending: A band in the region of 1550-1650 cm⁻¹, which might overlap with the C=N stretching band.
-
C-H Stretching and Bending: Absorptions corresponding to the methyl groups would be observed in the typical regions (around 2850-2960 cm⁻¹ for stretching and 1375-1450 cm⁻¹ for bending).
Mass Spectrometry (MS)
In a mass spectrum of 1,3-Dimethylguanidine, the following features would be anticipated:
-
Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (C₃H₉N₃ = 87.12 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for guanidines involve the loss of amine or imine fragments. Key fragments for 1,3-Dimethylguanidine might include the loss of a methyl group ([M-15]⁺), loss of methylamine ([M-31]⁺), or other characteristic cleavages of the guanidine core.
Recommended Experimental Protocols for Spectroscopic Analysis
For researchers who synthesize or acquire 1,3-Dimethylguanidine, the following standard protocols are recommended for its spectroscopic characterization.
NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dimethylguanidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, especially of the N-H protons.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Caption: General workflow for NMR spectroscopic analysis.
IR Spectroscopy
Experimental Protocol:
-
Sample Preparation: If 1,3-Dimethylguanidine is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. If it is a liquid, a thin film can be created between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a convenient method for both solids and liquids.
-
Data Acquisition: Record a background spectrum of the empty sample holder (KBr pellet die, salt plates, or ATR crystal). Then, record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion with a suitable ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. ESI is a softer ionization technique that often yields a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Conclusion and Call for Data
While a definitive, experimentally validated spectroscopic guide for 1,3-Dimethylguanidine cannot be provided at this time, this document offers a theoretically grounded framework for its expected spectral characteristics. The absence of public data for this compound highlights an opportunity for the scientific community. Researchers who successfully synthesize and characterize 1,3-Dimethylguanidine are strongly encouraged to publish their findings, including detailed spectroscopic data, to enrich the collective knowledge base. Such contributions are invaluable for advancing research in fields where guanidine derivatives play a significant role.
References
Due to the lack of specific experimental data for 1,3-Dimethylguanidine, a conventional reference list pointing to sources of such data cannot be compiled. The theoretical predictions outlined in this document are based on fundamental principles of organic spectroscopy, which are detailed in numerous standard textbooks and reference materials on the subject. For researchers interested in the spectroscopy of related guanidine compounds, a search in chemical databases such as PubChem, the NIST Chemistry WebBook, and the Spectral Database for Organic Compounds (SDBS) for isomers like "1,1-dimethylguanidine" and "N,N,N',N'-tetramethylguanidine" will provide relevant comparative data.
Methodological & Application
Application Notes and Protocols: 1,3-Dimethylguanidine as a Catalyst in Knoevenagel Condensation
Introduction: The Enduring Significance of the Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of α,β-unsaturated compounds through the reaction of an active methylene compound with an aldehyde or ketone.[1] This reaction is of paramount importance in the synthesis of a diverse array of valuable molecules, including pharmaceuticals, fine chemicals, polymers, and fragrances.[1] The reaction is typically catalyzed by a base, and in recent years, strong, non-nucleophilic organic bases like guanidines have emerged as highly efficient catalysts for this transformation.[1]
Guanidines are recognized as some of the strongest organic bases, a property that allows them to effectively deprotonate the active methylene compounds, thereby initiating the condensation cascade.[2] This application note provides a detailed technical guide on the use of 1,3-dimethylguanidine as a catalyst in the Knoevenagel condensation, offering insights into its mechanism, a comprehensive experimental protocol, and a summary of its catalytic performance.
Catalytic Mechanism: The Role of 1,3-Dimethylguanidine
The catalytic activity of 1,3-dimethylguanidine in the Knoevenagel condensation stems from its high basicity, which facilitates the deprotonation of the active methylene compound to form a reactive enolate intermediate. The guanidinium cation, formed after protonation, can then act as a Lewis acid, activating the carbonyl group of the aldehyde or ketone and thus accelerating the nucleophilic attack of the enolate. This dual activation pathway is a key feature of guanidine catalysis.[2]
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of 1,3-Dimethylguanidine in the Knoevenagel condensation.
Experimental Protocol: A Representative Knoevenagel Condensation
This protocol details a general procedure for the 1,3-dimethylguanidine-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound. While this protocol is robust, optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)
-
1,3-Dimethylguanidine (5-10 mol%)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol). If using a solvent, add 5 mL of the chosen solvent.
-
Catalyst Addition: Add 1,3-dimethylguanidine (5-10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from minutes to several hours depending on the substrates and conditions.[1]
-
Workup: Upon completion of the reaction, cool the mixture to room temperature if heated. If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration and washed with cold water or a cold solvent.[1] If the product is soluble, add water (10 mL) to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation: Performance of Guanidine-Based Catalysts in Knoevenagel Condensation
While specific data for 1,3-dimethylguanidine is not extensively reported, the following table summarizes the efficacy of the closely related 1,1,3,3-tetramethylguanidine (TMG) and its derivatives as catalysts in the Knoevenagel condensation, providing a strong indication of the expected performance of 1,3-dimethylguanidine.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 5 min | 98 | [1] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 5 min | 99 | [1] |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 10 min | 97 | [1] |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | [TMG][Lac] | None | 80 | 30 min | 95 | [1] |
| 5 | 4-Nitrobenzaldehyde | Malononitrile | TMG | Ethanol | RT | 15 min | 96 | Adapted from[3] |
| 6 | Cinnamaldehyde | Malononitrile | TMG | Acetonitrile | RT | 20 min | 92 | Adapted from[3] |
[TMG][Lac] = 1,1,3,3-tetramethylguanidinium lactate
Discussion: Advantages of 1,3-Dimethylguanidine as a Catalyst
The use of 1,3-dimethylguanidine and other guanidine-based catalysts in the Knoevenagel condensation offers several distinct advantages:
-
High Catalytic Activity: Due to their strong basicity, guanidines can efficiently catalyze the reaction, often leading to high yields in short reaction times.[4]
-
Mild Reaction Conditions: Many guanidine-catalyzed Knoevenagel condensations can be performed at room temperature and under solvent-free conditions, aligning with the principles of green chemistry.[5]
-
Low Catalyst Loading: Typically, only a catalytic amount of the guanidine is required, which is economically and environmentally beneficial.
-
Broad Substrate Scope: Guanidine catalysts have been shown to be effective for a wide range of aldehydes and active methylene compounds.
Conclusion
1,3-Dimethylguanidine serves as a highly effective and practical organocatalyst for the Knoevenagel condensation. Its strong basicity, coupled with the ability to perform the reaction under mild and often solvent-free conditions, makes it an attractive alternative to traditional catalysts. The straightforward experimental protocol and high yields obtainable with a variety of substrates underscore its utility for researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated compounds.
References
-
Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved January 16, 2026, from [Link]
-
1,1,3,3-Tetramethylguanidine. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
-
Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2021). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. (2018). ACS Omega. Retrieved January 16, 2026, from [Link]
-
Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. (1999). Organic Letters. Retrieved January 16, 2026, from [Link]
-
Mechanistic considerations of guanidine-catalyzed reactions. (2011). Chemical Society Reviews. Retrieved January 16, 2026, from [Link]
Sources
Application Notes and Protocols: 1,3-Dimethylguanidine as a Non-Nucleophilic Base in Organic Synthesis
Introduction: The Strategic Role of Guanidine Bases in Modern Synthesis
In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the success and efficiency of a reaction. While traditional inorganic bases are effective in many transformations, they often suffer from poor solubility in organic solvents and can lead to heterogeneous reaction mixtures. This has led to the ascendancy of organic bases, among which guanidines have carved out a significant niche.[1] Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms and are among the strongest organic bases, with some being classified as "superbases".[1] Their potent basicity stems from the resonance stabilization of the corresponding conjugate acid, the guanidinium cation.[2]
This guide focuses on 1,3-dimethylguanidine (N,N'-dimethylguanidine), a member of the guanidine family that serves as a strong, non-nucleophilic base.[3] Its structure, featuring two methyl groups on adjacent nitrogen atoms, provides sufficient steric hindrance to disfavor nucleophilic attack at the carbon center, a common side reaction with smaller, more nucleophilic bases. This attribute makes 1,3-dimethylguanidine a valuable tool for a variety of base-mediated organic transformations where the base's role is exclusively to act as a proton acceptor. This document will provide an in-depth look at the properties of 1,3-dimethylguanidine, its applications in key organic reactions, and detailed protocols for its use.
Physicochemical Properties and Basicity
To provide context, the table below compares the pKa values of the conjugate acids of 1,3-dimethylguanidine and other common non-nucleophilic bases in water.
| Base | Structure | pKa of Conjugate Acid (in Water) |
| 1,3-Dimethylguanidine | HN=C(NHCH₃)₂ | ~13.6 (Guanidine parent)[5] |
| 1,1,3,3-Tetramethylguanidine (TMG) | HN=C(N(CH₃)₂)₂ | 13.6[6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 12.7 | |
| Triethylamine (TEA) | N(CH₂CH₃)₃ | 10.75 |
The strong basicity of 1,3-dimethylguanidine allows it to deprotonate a wide range of carbon and nitrogen acids, facilitating numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Applications in Organic Synthesis
The non-nucleophilic and strongly basic nature of 1,3-dimethylguanidine makes it an ideal catalyst for a variety of organic reactions. While specific protocols for 1,3-dimethylguanidine are not extensively documented, its reactivity can be confidently inferred from studies of the closely related and well-understood 1,1,3,3-tetramethylguanidine (TMG). The following sections detail representative applications and protocols where 1,3-dimethylguanidine is expected to perform with high efficacy.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. This reaction is efficiently catalyzed by organic bases, and guanidines are particularly effective.
Mechanism Insight: The guanidine base deprotonates the active methylene compound to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently eliminates a molecule of water to yield the α,β-unsaturated product.
Caption: General workflow for a 1,3-dimethylguanidine-catalyzed Knoevenagel condensation.
Representative Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid Ethyl Ester
This protocol is adapted from a procedure using 1,1,3,3-tetramethylguanidine and is expected to be directly applicable for 1,3-dimethylguanidine.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
1,3-Dimethylguanidine
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 mmol, 106 mg) and ethyl cyanoacetate (1.1 mmol, 124 mg) in 10 mL of ethanol.
-
To the stirred solution, add 1,3-dimethylguanidine (0.1 mmol, 8.7 mg) at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, add 20 mL of deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to afford 2-cyano-3-phenylacrylic acid ethyl ester as a white solid. Further purification can be achieved by recrystallization from ethanol.
Michael Addition
The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). Strong, non-nucleophilic bases like 1,3-dimethylguanidine are excellent catalysts for this transformation, particularly when using soft nucleophiles such as nitroalkanes or malonates.
Mechanism Insight: The guanidine base deprotonates the Michael donor to generate a nucleophilic enolate or nitronate anion. This anion then adds to the β-carbon of the α,β-unsaturated system. The resulting enolate is then protonated by the conjugate acid of the guanidine base, regenerating the catalyst and yielding the 1,4-adduct.
Caption: Catalytic cycle for a 1,3-dimethylguanidine-mediated Michael addition.
Representative Protocol: Addition of Nitromethane to Chalcone
This protocol is adapted from a procedure using 1,1,3,3-tetramethylguanidine and is expected to be directly applicable for 1,3-dimethylguanidine.
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Nitromethane
-
1,3-Dimethylguanidine
-
N,N-Dimethylformamide (DMF)
-
Dilute hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve chalcone (1.0 mmol, 208 mg) in 10 mL of DMF.
-
To this solution, add nitromethane (1.2 mmol, 73 mg).
-
Add 1,3-dimethylguanidine (0.2 mmol, 17.4 mg) to the stirred solution at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into 20 mL of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield the Michael adduct.
Conclusion
1,3-Dimethylguanidine is a potent, non-nucleophilic organic base with significant potential in a wide range of synthetic transformations. Its strong basicity, coupled with steric hindrance that minimizes unwanted side reactions, makes it an excellent choice for reactions requiring selective deprotonation. While specific, detailed protocols for 1,3-dimethylguanidine are not as prevalent in the literature as for its tetramethylated counterpart, the principles of its reactivity are well-understood within the context of guanidine catalysis. The representative protocols provided herein, adapted from established procedures for similar guanidine bases, offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 1,3-dimethylguanidine in their synthetic endeavors.
References
-
Wikipedia. Guanidine. [Link]
-
PubChem. Dimethylguanidine | C3H9N3 | CID 14461. National Center for Biotechnology Information. [Link]
-
ACS Omega. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. [Link]
-
Unacademy. Basicity of Amidines and Guanidines. [Link]
-
DC Fine Chemicals. Guanidines: powerful bases for organic synthesis. [Link]
-
PerMM. Guanidine. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
PubChem. Guanidine | CH5N3 | CID 3520. National Center for Biotechnology Information. [Link]
-
YouTube. Basicity of Amidines and Guanidines | CHEMISTRY | JEE | Concept of the Day | Nitika Ma'am. [Link]
-
PubMed. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. [Link]
-
MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). [Link]
-
Arkivoc. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]
-
PMC. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. [Link]
-
NIH. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. [Link]
-
Chair of Analytical Chemistry. pKa values bases. [Link]
-
NIST. N,N'-dimethylguanidine. [Link]
-
PubChem. N,N'-Dimethylguanidine hydrochloride | C3H10ClN3 | CID 24838564. National Center for Biotechnology Information. [Link]
-
PubChem. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024. National Center for Biotechnology Information. [Link]
-
MDPI. Syntheses of Heterocyclic Compounds from Aminoguanidine. [Link]2756)
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Application Notes and Protocols: The Strategic Role of 1,3-Dimethylguanidine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of Substituted Guanidines in Medicinal Chemistry
The guanidinium group is a highly versatile and valuable functional group in the design and synthesis of pharmaceutical agents.[1][2] Its strong basicity (pKa ≈ 13.5), coupled with the ability to form multiple hydrogen bonds and engage in charge pairing, makes it a privileged scaffold in numerous biologically active compounds.[2] In the realm of pharmaceutical synthesis, substituted guanidines, such as 1,3-Dimethylguanidine, serve as powerful reagents for the construction of complex heterocyclic systems that form the core of many modern drugs.[1][3]
This guide provides an in-depth look at the application of 1,3-Dimethylguanidine as a key building block in the synthesis of pharmaceutical intermediates, with a particular focus on the formation of 2-aminopyrimidine scaffolds. The synthesis of a key intermediate for the tyrosine kinase inhibitor, Imatinib, will be used as a representative example to illustrate the principles and protocols involved.
Core Application: Synthesis of 2-Aminopyrimidine Scaffolds
The 2-aminopyrimidine moiety is a cornerstone in a wide range of pharmaceuticals, including anticancer agents like Imatinib.[4][5] The most common and efficient method for constructing this heterocyclic system is through the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[4][6][7] 1,3-Dimethylguanidine offers the advantage of introducing methyl groups at the N1 and N3 positions of the resulting pyrimidine ring, which can be crucial for modulating the pharmacological properties of the final drug molecule.
Mechanistic Insight: The Role of 1,3-Dimethylguanidine in Pyrimidine Ring Formation
The reaction proceeds via a cyclocondensation mechanism. 1,3-Dimethylguanidine, with its nucleophilic nitrogen atoms, attacks the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The strong basicity of the guanidine facilitates the necessary proton transfers and subsequent dehydration to form the stable aromatic pyrimidine ring.
Caption: Generalized workflow for the synthesis of a N,N'-Dimethyl-2-aminopyrimidine intermediate.
Application Spotlight: Synthesis of an Imatinib Intermediate
Imatinib is a highly successful targeted therapy for chronic myeloid leukemia and other cancers.[4] A key step in its synthesis is the creation of the central 2-aminopyrimidine ring.[4][8][9] While various guanidine derivatives can be used, this protocol has been adapted to specifically illustrate the use of 1,3-Dimethylguanidine.
The core reaction is the condensation of N,N'-dimethylguanidine with a β-ketoester, such as 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, to form the pyrimidine core of what will become the Imatinib molecule.[10][11]
Experimental Protocol: Synthesis of N,N'-dimethyl-4-(pyridin-3-yl)pyrimidin-2-amine
This protocol outlines the synthesis of a key N,N'-dimethylated aminopyrimidine intermediate for Imatinib analogues.
Materials:
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
1,3-Dimethylguanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Standard laboratory glassware for reflux and work-up
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,3-Dimethylguanidine hydrochloride (1.2 equivalents) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.5 equivalents) portion-wise at room temperature. Stir for 20 minutes to ensure the formation of the free base.
-
Substrate Addition: Add 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Resuspend the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N,N'-dimethyl-4-(pyridin-3-yl)pyrimidin-2-amine.
Caption: Step-by-step experimental workflow for the synthesis of the aminopyrimidine intermediate.
Quantitative Data Summary
The following table presents typical reaction parameters and expected outcomes for the synthesis of 2-aminopyrimidine derivatives via guanidine condensation.
| Reactant A | Reactant B | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,3-Dicarbonyl | Guanidine derivative | NaOEt | Ethanol | 78 | 4-8 | 65-90 |
| β-Ketoester | Guanidine derivative | NaOEt | Ethanol | 78 | 4-8 | 70-95 |
| Enaminone | Guanidine derivative | KOH | DMSO | 110 | 4 | up to 91[12] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion and Future Outlook
1,3-Dimethylguanidine is a potent and valuable reagent in the synthesis of pharmaceutical intermediates, particularly for the construction of N,N'-disubstituted 2-aminopyrimidine cores. The protocol provided for the synthesis of an Imatinib intermediate analogue serves as a robust template that can be adapted for the synthesis of a wide array of other heterocyclic compounds. As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the strategic application of substituted guanidines like 1,3-Dimethylguanidine will undoubtedly remain a key tool for medicinal and process chemists.
References
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Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6, 61458-61467. Available from: [Link]
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ResearchGate. (2025). A Facile Total Synthesis of Imatinib Base and Its Analogues. Available from: [Link]
-
RSC Publishing. (2008). Novel Imatinib base synthesis. Available from: [Link]
- Google Patents. (2013). Method for synthesizing Imatinib. US8609842B2.
-
del Fresno, M., et al. (2000). Substituted guanidines: introducing diversity in combinatorial chemistry. PubMed. Available from: [Link]
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Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available from: [Link]
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ResearchGate. (2016). Guanidine group: Definition and pharmaceutical applications. Available from: [Link]
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ChemInform. (2010). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Available from: [Link]
-
Semantic Scholar. Substituted guanidines: introducing diversity in combinatorial chemistry. Available from: [Link]
-
Linton, B. R., et al. (2001). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 66(22), 7309-7317. Available from: [Link]
-
ResearchGate. (2025). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available from: [Link]
-
MDPI. (2017). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) -...]. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available from: [Link]
- Google Patents. (2015). Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). CN104341387A.
-
Chinese Journal of Applied Chemistry. (2011). Synthesis of 4-Substituted-2-amino-pyrimidines. Available from: [Link]
-
ChemInform. (2005). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Available from: [Link]
- Google Patents. (2000). Process for the preparation of 1,3-dicarbonyl compounds. US6143935A.
- Google Patents. (2013). Preparation method of 2-amino pyrimidine. CN102952083A.
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]
-
Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1637. Available from: [Link]
-
Gao, X.-T., et al. (2019). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications, 55(95), 14339-14342. Available from: [Link]
-
Ho, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151, 1375–1385. Available from: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Substituted-2-amino-pyrimidines [yyhx.ciac.jl.cn]
- 7. Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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1,3-Dimethylguanidine (DMG): A Powerful Organocatalyst for Efficient and Mild Transesterification Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Transesterification is a fundamental reaction in organic synthesis, crucial for applications ranging from the production of biofuels to the modification of complex molecules in drug development. This guide provides a detailed protocol and technical insights for utilizing 1,3-Dimethylguanidine (DMG), a strong, metal-free organic base, as a highly efficient catalyst for transesterification. We will explore the catalytic mechanism, provide a step-by-step experimental procedure, discuss process optimization, and outline essential safety precautions. The use of DMG offers significant advantages, including high catalytic activity under mild conditions and the avoidance of common side reactions such as saponification, making it a valuable tool for the modern synthesis laboratory.
Introduction: The Advantage of Guanidine Catalysts
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[1] While this reaction can be catalyzed by acids, bases, or enzymes, strong base catalysis is often the most rapid and efficient method.[1] Traditional inorganic bases like sodium hydroxide or sodium methoxide, while effective, can lead to the undesirable saponification of the ester, especially in the presence of trace amounts of water, which complicates product purification.
Guanidines are among the strongest organic, non-ionic Brønsted bases and have emerged as superior catalysts for this transformation.[2] Their high basicity allows them to readily deprotonate alcohols, generating the active nucleophile (the alkoxide) in situ.[3][4] 1,3-Dimethylguanidine (DMG) is a readily available, cost-effective guanidine base that provides excellent catalytic activity, often allowing reactions to proceed to completion at room or slightly elevated temperatures, thus preserving sensitive functional groups within the substrates.
The Mechanism of DMG-Catalyzed Transesterification
The catalytic cycle for DMG-mediated transesterification proceeds via a well-understood base-catalyzed mechanism.[1][5][6] The process is initiated by the deprotonation of the incoming alcohol, followed by nucleophilic attack on the ester carbonyl.
The key steps are:
-
Activation of the Nucleophile: 1,3-Dimethylguanidine (DMG), acting as a strong Brønsted base, abstracts a proton from the primary or secondary alcohol (R'-OH) to form a highly nucleophilic alkoxide (R'-O⁻) and a protonated guanidinium species.[3]
-
Nucleophilic Acyl Substitution: The newly formed alkoxide attacks the electrophilic carbonyl carbon of the starting ester (R-COOR''). This addition results in a transient tetrahedral intermediate.[5]
-
Intermediate Collapse & Product Formation: The tetrahedral intermediate collapses, ejecting the original alkoxy group (R''-O⁻) and forming the new ester product (R-COOR').
-
Catalyst Regeneration: The ejected alkoxide (R''-O⁻) is a strong base and immediately deprotonates the guanidinium ion, regenerating the active DMG catalyst and releasing the displaced alcohol (R''-OH). This completes the catalytic cycle.
This mechanism is visually represented in the following diagram:
Caption: Catalytic cycle of 1,3-Dimethylguanidine (DMG) in transesterification.
Detailed Experimental Protocol
This protocol provides a general procedure for the transesterification of a simple ester. Researchers should consider this a starting point, as optimal conditions may vary based on the specific substrates used.
3.1. Materials and Equipment
-
Reagents:
-
Starting Ester (e.g., methyl benzoate)
-
Alcohol (e.g., n-butanol), anhydrous
-
1,3-Dimethylguanidine (DMG)
-
Anhydrous solvent (e.g., Toluene, THF, or neat alcohol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical tools: Thin Layer Chromatography (TLC) plates, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectrometer.
-
3.2. Step-by-Step Procedure
The following workflow diagram outlines the general experimental process.
Caption: General workflow for DMG-catalyzed transesterification.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting ester (1.0 eq), the alcohol (1.5 - 5.0 eq), and an anhydrous solvent if required. For many reactions, using a large excess of the alcohol as the solvent is effective and drives the equilibrium towards the product.[1] The flask is then purged with an inert gas (Nitrogen or Argon).
-
Expert Insight: An inert atmosphere is critical to prevent atmospheric moisture from hydrolyzing the ester and to avoid reaction of the basic catalyst with CO₂.
-
-
Catalyst Addition: Add 1,3-Dimethylguanidine (typically 5-20 mol%) to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (a good starting point is 60-70 °C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC-MS until the starting ester is consumed.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl (to neutralize the guanidine catalyst), saturated aqueous NaHCO₃, and finally with brine.
-
Expert Insight: The NH₄Cl wash protonates the basic DMG, forming a salt that is soluble in the aqueous layer, thus facilitating its removal from the product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The resulting crude product can be purified by flash column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed by NMR, IR, and/or mass spectrometry.
Process Optimization and Troubleshooting
For any new combination of ester and alcohol, some optimization is likely required. The following table provides guidance on starting parameters and potential adjustments.
| Parameter | Recommended Starting Point | Optimization & Rationale |
| Catalyst Loading | 10 mol% | Increase (to 20%): For sterically hindered substrates or slow reactions. Decrease (to 5%): For highly reactive substrates to minimize cost and potential side reactions. |
| Alcohol Equivalents | 3.0 eq (if using solvent) | Increase (to large excess/solvent): To push the reaction equilibrium towards the product, especially if the displaced alcohol is volatile and can be removed.[1] |
| Temperature | 65 °C | Increase (to reflux): To accelerate slow reactions. Decrease (to RT): For substrates with heat-sensitive functional groups. |
| Reaction Time | 4 - 12 hours | Monitor by TLC/GC-MS. Extended times may be needed for less reactive partners. |
| Solvent | Neat Alcohol or Toluene | Toluene can be useful for azeotropic removal of a volatile alcohol byproduct (e.g., methanol) using a Dean-Stark apparatus. THF is another good, inert option. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Steric hindrance in substrates. | 1. Increase catalyst loading; ensure catalyst is pure. 2. Increase reaction temperature. 3. Increase reaction time; consider a less hindered alcohol/ester if possible. |
| Incomplete Conversion | Reaction has reached equilibrium. | Use a large excess of the reactant alcohol or remove the alcohol byproduct during the reaction (e.g., by distillation or Dean-Stark trap). |
| Side Product Formation | 1. Substrate degradation at high temp. 2. Competing reactions (e.g., elimination). | 1. Lower the reaction temperature and extend the reaction time. 2. Screen different solvents; use milder conditions. |
Safety and Handling Precautions
Guanidine derivatives are strong bases and require careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Health Hazards: 1,3-Dimethylguanidine and its analogs are typically classified as causing skin irritation and serious eye irritation/damage.[7][8] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Keep the container tightly closed when not in use. It is hygroscopic and will absorb moisture and CO₂ from the air.
-
Spills: In case of a spill, neutralize with a weak acid and absorb with an inert material (e.g., vermiculite or sand).
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
References
-
Mechanism of base catalyzed transesterification. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism for the base catalyzed transesterification reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Transesterification. (n.d.). BYJU'S. Retrieved from [Link]
- Otera, J. (2010). Transesterification. Chemical Reviews, 93(4), 1449–1470.
-
Transesterification. (2023, October 27). In Wikipedia. Retrieved from [Link]
- Meloni, D., Monaci, R., et al. (2011). Transesterification of soybean oil on guanidine base-functionalized SBA-15 catalysts. Applied Catalysis B: Environmental, 106(3-4), 443-451.
- Schuchardt, U., Vargas, R. M., & Gelbard, G. (1995). Transesterification of soybean oil catalyzed by alkylguanidines heterogenized on polystyrene.
-
Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Singh, R., Kissling, R. M., Letellier, M.-A., & Nolan, S. P. (2004). Transesterification/acylation reactions of secondary alcohols are efficiently catalyzed by N-Heterocyclic carbenes (NHC) at room temperature. The Journal of Organic Chemistry, 69(1), 209–212.
-
Organocatalytic synthetic route to esters and their application in hydrosilylation process. (2024, August 8). Scientific Reports. Retrieved from [Link]
-
Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. (2024, March 11). MDPI. Retrieved from [Link]
-
Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine. (n.d.). Cole-Parmer. Retrieved from [Link]
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- 2. Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters | MDPI [mdpi.com]
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Application of 1,3-Dimethylguanidine in Polymer Chemistry: A Comparative and Application-Focused Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the potential applications of 1,3-Dimethylguanidine in polymer chemistry. Due to the limited direct literature on 1,3-Dimethylguanidine in this specific context, this guide employs a comparative approach, leveraging the extensive research on its close structural analog, 1,1,3,3-Tetramethylguanidine (TMG). By analyzing the similarities and differences in their chemical structures and properties, we extrapolate potential applications, reaction mechanisms, and experimental protocols for 1,3-Dimethylguanidine as a catalyst in polymerization reactions. This guide is intended to serve as a foundational resource for researchers interested in exploring the catalytic potential of substituted guanidines in the synthesis of novel polymers for various applications, including drug development.
Introduction: The Guanidine Family of Organocatalysts
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are recognized as some of the strongest organic bases, a property that stems from the resonance stabilization of their protonated form, the guanidinium cation.[1] This strong basicity, coupled with tunable steric and electronic properties through substitution on the nitrogen atoms, makes them highly effective organocatalysts in a variety of chemical transformations, including polymerization.[2]
Among the most studied guanidine-based catalysts is 1,1,3,3-Tetramethylguanidine (TMG), a strong, non-nucleophilic base that has proven to be a versatile and efficient catalyst in numerous polymerization reactions. Its applications span the synthesis of polyesters, polyurethanes, and polypeptides. This guide will first detail the established roles of TMG and then draw informed parallels to the potential utility of 1,3-Dimethylguanidine.
Comparative Analysis: 1,3-Dimethylguanidine vs. 1,1,3,3-Tetramethylguanidine
The primary distinction between 1,3-Dimethylguanidine and TMG lies in the degree of N-methylation. This structural difference has significant implications for their chemical behavior as catalysts.
| Feature | 1,3-Dimethylguanidine | 1,1,3,3-Tetramethylguanidine (TMG) |
| Structure | HN=C(NHCH₃)₂ | HN=C(N(CH₃)₂)₂ |
| N-H Protons | Two secondary amine protons | One imine proton |
| Basicity | Strong organic base | Very strong organic base (pKa of conjugate acid ~13.0)[3] |
| Steric Hindrance | Less sterically hindered | More sterically hindered |
| Hydrogen Bonding | Capable of acting as a hydrogen bond donor through N-H groups | Limited hydrogen bond donating capability |
The presence of N-H protons in 1,3-Dimethylguanidine is a key differentiator. These protons can participate in hydrogen bonding with substrates, potentially leading to a bifunctional activation mechanism where the guanidine acts as both a Brønsted base and a hydrogen bond donor.[2][4] This dual role can enhance catalytic activity and influence the stereochemistry of the polymerization. In contrast, TMG primarily functions as a sterically hindered, strong Brønsted base.
Established Applications of TMG in Polymer Chemistry: A Foundation for 1,3-Dimethylguanidine
To build a hypothesis for the applications of 1,3-Dimethylguanidine, we first review the well-documented catalytic roles of TMG.
Ring-Opening Polymerization (ROP) of Cyclic Esters
TMG is an effective catalyst for the ring-opening polymerization of cyclic esters like lactide to produce polylactide (PLA), a biodegradable polyester with significant biomedical applications. The proposed mechanism involves TMG acting as a general base to activate an alcohol initiator, which then attacks the cyclic monomer.
Hypothesized Role of 1,3-Dimethylguanidine in ROP:
1,3-Dimethylguanidine is expected to be an effective catalyst for ROP. Its N-H protons could further stabilize the transition state through hydrogen bonding with the carbonyl group of the cyclic ester, potentially accelerating the reaction rate compared to TMG under certain conditions.
Workflow for Guanidine-Catalyzed Ring-Opening Polymerization
Caption: General workflow for guanidine-catalyzed ring-opening polymerization.
Synthesis of Polyurethanes
TMG catalyzes the formation of polyurethanes from the reaction of isocyanates and polyols. It is believed to activate the hydroxyl groups of the polyol, increasing their nucleophilicity and promoting their attack on the isocyanate group.
Hypothesized Role of 1,3-Dimethylguanidine in Polyurethane Synthesis:
Similar to TMG, 1,3-Dimethylguanidine is expected to catalyze polyurethane formation. The N-H protons could engage in hydrogen bonding with the isocyanate, further polarizing the carbonyl group and making it more susceptible to nucleophilic attack.
Proposed Mechanism for Guanidine-Catalyzed Polyurethane Formation
Caption: Proposed mechanism for guanidine-catalyzed polyurethane formation.
Experimental Protocols (Hypothetical for 1,3-Dimethylguanidine)
The following protocols are adapted from established procedures for TMG and should be considered as starting points for the investigation of 1,3-Dimethylguanidine. Experimental validation is essential.
Protocol for Ring-Opening Polymerization of L-Lactide
Materials:
-
L-Lactide
-
Benzyl alcohol (initiator)
-
1,3-Dimethylguanidine (catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
In a glovebox, add L-lactide and anhydrous toluene to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of benzyl alcohol initiator.
-
Add the catalytic amount of 1,3-Dimethylguanidine.
-
Seal the flask and stir the mixture at room temperature.
-
Monitor the polymerization progress by taking aliquots and analyzing by ¹H NMR.
-
Upon reaching the desired conversion, quench the reaction by adding a small amount of benzoic acid.
-
Dissolve the viscous product in dichloromethane and precipitate into cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Quantitative Data Example (Based on TMG-catalyzed ROP of L-Lactide)
| Monomer | Initiator | [M]₀:[I]₀:[Cat]₀ | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |
| L-Lactide | Benzyl Alcohol | 50:1:0.5 | RT | 2.5 | >95 | 9.9 | 1.05 |
Protocol for Polyurethane Synthesis
Materials:
-
Polyol (e.g., Poly(ethylene glycol))
-
Diisocyanate (e.g., Hexamethylene diisocyanate)
-
1,3-Dimethylguanidine (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent, optional)
Procedure:
-
Charge the polyol into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet. If using a solvent, dissolve the polyol in anhydrous DMF.
-
Heat the mixture to the desired temperature (e.g., 70-80 °C) under a nitrogen atmosphere with stirring.
-
Add the catalytic amount of 1,3-Dimethylguanidine to the polyol mixture.
-
Add the diisocyanate to the reaction mixture dropwise.
-
Monitor the reaction progress by assessing the viscosity of the mixture.
-
Once the desired viscosity is achieved, the resulting polyurethane can be cast into a film or processed as required.
Conclusion and Future Outlook
The hypothetical protocols and mechanistic insights presented in this guide are intended to encourage and facilitate further research into 1,3-Dimethylguanidine and other N,N'-disubstituted guanidines as a versatile class of catalysts for the development of novel polymeric materials. Experimental validation of these hypotheses will be crucial in unlocking their full potential in polymer chemistry and its diverse applications, including the design of advanced materials for drug delivery and biomedical devices.
References
-
Ishikawa, T. (2009). Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform, 40(25). Available at: [Link]
-
Homework.Study.com. (n.d.). With aid of resonance structures, show that proton transfer to guanidine occurs preferentially to its = NH (B) than its -NH_2 (A) groups. Available at: [Link]
-
O'Connell, S. et al. (2020). Proline derived guanidine catalysts forge extensive H-bonded architectures. RSC Publishing. Available at: [Link]
-
Smith, B. D. (1997). Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA. PubMed. Available at: [Link]
-
O'Connell, S. et al. (n.d.). Proline derived Guanidine catalysts forge extensive H-bonded architectures: A solution and solid state study. Available at: [Link]
-
O'Connell, S. et al. (2020). Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study. RSC Publishing. Available at: [Link]
-
Ishikawa, T. (2003). Guanidine chemistry. PubMed. Available at: [Link]
-
Rasmussen, L. K. et al. (2022). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). 1,1,3,3-Tetramethylguanidine. Available at: [Link]
-
PubChem. (n.d.). 1,3-Dimethylguanine. Available at: [Link]
- Google Patents. (n.d.). CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride.
-
Wikipedia. (n.d.). Guanidine. Available at: [Link]
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Application Notes & Protocols: 1,3-Dimethylguanidine for the Deprotonation of Weakly Acidic Compounds
Introduction: The Unique Power of Guanidine Bases in Synthesis
In the landscape of organic synthesis, the choice of a base is a critical parameter that can dictate the success or failure of a reaction. While inorganic bases and conventional amines have their place, reactions involving the deprotonation of very weakly acidic protons (pKa > 12) often require stronger, yet non-nucleophilic, reagents to avoid side reactions. Guanidines represent a class of exceptionally strong organic bases, with some being classified as "superbases".[1] Their remarkable basicity stems from the unique electronic structure of their conjugate acid, the guanidinium ion, which is highly stabilized by resonance, delocalizing the positive charge across three nitrogen atoms.[2]
This guide focuses on 1,3-dimethylguanidine, a member of the guanidine family that serves as a powerful and practical tool for researchers. Unlike many strong bases that are also potent nucleophiles, sterically hindered guanidines exhibit low nucleophilicity, allowing them to selectively deprotonate substrates without engaging in unwanted addition reactions.[1] This characteristic makes them invaluable for generating reactive intermediates from weakly acidic compounds, paving the way for a multitude of synthetic transformations.
1,3-Dimethylguanidine: Physicochemical Properties and Advantages
1,3-Dimethylguanidine is a guanidine derivative that offers a compelling combination of strong basicity and operational simplicity. While its close analogue, 1,1,3,3-tetramethylguanidine (TMG), is more extensively documented, the principles and applications are largely translatable. The primary advantage of using a guanidine base like 1,3-dimethylguanidine lies in its ability to effectively deprotonate a wide range of substrates that are inert to weaker bases.
Table 1: Comparative Properties of Guanidine Bases
| Property | 1,3-Dimethylguanidine | 1,1,3,3-Tetramethylguanidine (TMG) |
| Molecular Formula | C₃H₉N₃ | C₅H₁₃N₃ |
| Molar Mass | 87.12 g/mol | 115.18 g/mol [3] |
| Appearance | - (Often supplied as a salt) | Colorless liquid[3] |
| pKa (of conjugate acid) | ~13 (estimated) | 13.0 (in water)[3] |
| Key Advantages | Strong, non-nucleophilic base | Strong, non-nucleophilic base; high water solubility simplifies work-up[3] |
The high pKa of its conjugate acid signifies that 1,3-dimethylguanidine is a potent base, capable of establishing a favorable equilibrium for the deprotonation of many weakly acidic functional groups.
The Origin of Guanidine Basicity: Resonance Stabilization
The efficacy of guanidines as bases is not merely due to the presence of nitrogen atoms, but rather the profound stability of the resulting guanidinium cation upon protonation. This stability is a direct consequence of charge delocalization across the Y-shaped π-system of the C-N₃ core.
Caption: Workflow for TMG-catalyzed Knoevenagel condensation.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
1,1,3,3-Tetramethylguanidine (TMG) (0.1 mmol, 11.5 mg, ~12.5 µL)
-
Ethanol (5 mL)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde and malononitrile in 5 mL of ethanol. Stir at room temperature until all solids dissolve. [4]2. Catalyst Addition: Add TMG to the reaction mixture using a microliter syringe. [5]3. Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically very fast. Monitor the disappearance of starting materials by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Work-up and Purification: Upon completion (typically 10-30 minutes), add 10 mL of deionized water to the flask. A white precipitate should form immediately. Stir for an additional 5 minutes. [4]5. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water and allow it to air-dry on the filter. Further drying can be done in a vacuum oven.
Protocol 2: TMG-Catalyzed Michael Addition
This protocol describes the 1,4-conjugate addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound. The guanidine base generates the required nucleophilic carbanion. [6] Materials:
-
α,β-unsaturated enone (e.g., chalcone, 1.0 mmol)
-
Nitroalkane (e.g., nitromethane, 1.2 mmol)
-
1,1,3,3-Tetramethylguanidine (TMG) (0.2 mmol, 20 mol%)
-
Solvent (e.g., DMF or CH₂Cl₂, 5 mL)
-
Dilute Hydrochloric Acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated enone and the nitroalkane in the chosen solvent under a nitrogen atmosphere. [5][6]2. Catalyst Addition: Add TMG to the stirred solution at room temperature. [5]3. Reaction Execution: Stir the mixture at room temperature for the required duration (typically 2-24 hours). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl (20 mL). Extract the product with ethyl acetate (3 x 20 mL). [5]5. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [4]
Safety and Handling
Guanidine derivatives, including 1,3-dimethylguanidine and TMG, are corrosive and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). Handle in a well-ventilated area or a chemical fume hood. [7][8]* Handling: Avoid breathing vapors or mists. [9]Prevent contact with skin and eyes. [10]Eye contact can cause serious irritation or burns. [7]Skin contact can cause irritation. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][10]These compounds can be sensitive to air and moisture. [1]* Incompatibilities: Keep away from strong oxidizing agents and acids. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]
Conclusion
1,3-Dimethylguanidine is a potent and versatile non-nucleophilic base that provides a reliable method for the deprotonation of a wide range of weakly acidic compounds. Its strong basicity, driven by the formation of a resonance-stabilized conjugate acid, enables facile generation of reactive anions from phenols, thiols, and carbon acids. By following the established protocols and safety guidelines presented, researchers in organic synthesis and drug development can effectively leverage this powerful reagent to construct complex molecular architectures.
References
-
Guanidines: powerful bases for organic synthesis. (2024). DC Fine Chemicals. [Link]
-
Guanidine. Sciencemadness Wiki. [Link]
-
Guanidine chemistry. PubMed. [Link]
-
The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. (2014). ConnectSci. [Link]
-
Basicity of Guanidine. (2019). Chem Zipper. [Link]
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1,1,3,3-Tetramethylguanidine. Wikipedia. [Link]
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Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]
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1,3-Dimethylguanidine. PubChem - NIH. [Link]
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Structural and energetic aspects of the protonation of phenol, catechol, resorcinol, and hydroquinone. PubMed. [Link]
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Exchange reaction divided into three steps: deprotonation of the thiol... ResearchGate. [Link]
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Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications (RSC Publishing). [Link]
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Quantification of Thiols and Disulfides. PubMed Central. [Link]
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1,3-Dimethylideneguanidine. PubChem - NIH. [Link]
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Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]
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Does anyone know if is it possible to deprotonate a thiol compound with secondary or primary amine (cyclohexylamine or piperidine) to obtain thiolate?. ResearchGate. [Link]
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Diphenylguanidine. PubChem. [Link]
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Deprotonation of Phosphonic Acids with M 2+ Cations for the Design of Neutral Isostructural Organic−Inorganic Hybrids. ResearchGate. [Link]
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Introduction: The Role of Guanidine Organocatalysts in Modern Synthesis
An Application Guide to Reactions Catalyzed by 1,3-Dimethylguanidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Guanidines, a class of strong organic superbases, have emerged as powerful tools in this endeavor. 1,3-Dimethylguanidine, belonging to this class, is a potent, non-nucleophilic Brønsted base. Its high basicity is derived from the resonance stabilization of its conjugate acid, the guanidinium cation. This electronic feature allows it to readily deprotonate a wide range of weakly acidic carbon and heteroatom pronucleophiles, initiating a cascade of synthetically valuable transformations without acting as a competing nucleophile itself.
This guide provides a detailed overview of the experimental setups and protocols for reactions catalyzed by 1,3-Dimethylguanidine. While literature specifically detailing 1,3-Dimethylguanidine is less common than for its close analogue, 1,1,3,3-Tetramethylguanidine (TMG), the underlying catalytic principles are identical. The protocols herein are based on well-established procedures for guanidine-catalyzed reactions and serve as a robust starting point for experimental design.[1][2][3]
Core Principles & Catalytic Cycle
The primary catalytic function of 1,3-Dimethylguanidine is to act as a proton shuttle. It abstracts a proton from a substrate (e.g., a nitroalkane or an active methylene compound) to generate a highly reactive nucleophile (a carbanion or nitronate). This nucleophile then attacks an electrophile (e.g., an aldehyde or an α,β-unsaturated system). The resulting intermediate is then protonated by the guanidinium ion, regenerating the 1,3-Dimethylguanidine catalyst and furnishing the final product. This cycle avoids the use of metal catalysts, reducing the risk of product contamination and simplifying purification.
Caption: General catalytic cycle for a 1,3-Dimethylguanidine-catalyzed reaction.
Safety and Handling
Guanidine derivatives, including 1,3-Dimethylguanidine and the closely related TMG, are strong bases and require careful handling. They can cause severe skin and eye burns.[4] Many are also flammable liquids and may be harmful if swallowed or inhaled.[4][5][6][7]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses and face shield).[4][8]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Handling: Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like acids and strong oxidizing agents.[6]
-
First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4] If swallowed, do NOT induce vomiting and seek immediate medical aid.[4]
Application Note 1: The Henry (Nitroaldol) Reaction
The Henry reaction is a cornerstone C-C bond-forming reaction that creates β-nitro alcohols from the addition of a nitroalkane to an aldehyde or ketone.[9][10] These products are highly valuable intermediates in the synthesis of pharmaceuticals and natural products. 1,3-Dimethylguanidine is an excellent catalyst for this transformation due to its ability to efficiently deprotonate the α-carbon of the nitroalkane.[1]
Detailed Experimental Protocol: Synthesis of a β-Nitro Alcohol
This protocol describes a general procedure for the Henry reaction between an aldehyde and a nitroalkane.
Materials and Reagents:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Nitroalkane (1.2-1.5 mmol, 1.2-1.5 equiv)
-
1,3-Dimethylguanidine (0.1-0.2 mmol, 10-20 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Dichloromethane (DCM))
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon), if substrates are sensitive
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine for work-up
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (if required), add the aldehyde (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Reagent Addition: Add the nitroalkane (1.5 mmol) to the stirred solution.
-
Catalyst Addition: Add 1,3-Dimethylguanidine (0.1 mmol, 10 mol%) to the reaction mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-48 hours. The optimal time can vary significantly based on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.[1][11]
Data Presentation: Representative Henry Reactions
The following table summarizes representative data for guanidine-catalyzed Henry reactions, demonstrating the scope of this transformation.
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | Toluene | 24 | 85 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 10 | CH₂Cl₂ | 24 | 92 |
| 3 | Cyclohexanecarboxaldehyde | Nitromethane | 10 | CH₂Cl₂ | 24 | 88 |
| 4 | Benzaldehyde | Nitroethane | 15 | Toluene | 36 | 72 |
| (Data adapted from protocols using similar guanidine catalysts for illustrative purposes)[12] |
Application Note 2: The Michael Addition
The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds.[1][13] 1,3-Dimethylguanidine catalyzes this reaction by generating a soft nucleophile (e.g., a thiolate, enolate, or malonate anion) which then adds to the β-position of an α,β-unsaturated carbonyl compound.[2]
Detailed Experimental Protocol: Thia-Michael Addition
This protocol provides a general method for the addition of thiols to α,β-unsaturated ketones.
Materials and Reagents:
-
α,β-Unsaturated carbonyl compound (1.0 mmol, 1.0 equiv)
-
Nucleophile (e.g., Thiophenol) (1.2 mmol, 1.2 equiv)
-
1,3-Dimethylguanidine (0.2 mmol, 20 mol%)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂) (10 mL)
-
Round-bottom flask with magnetic stir bar
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate and brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the nucleophile (1.2 mmol).
-
Catalyst Addition: Add 1,3-Dimethylguanidine (0.2 mmol, 20 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel.[1]
Application Note 3: Synthesis of Functional Polyesters
Guanidines are effective catalysts for polyesterification and the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone.[1][14] This is particularly relevant for creating biodegradable polymers for applications in drug delivery and biomedical engineering. The guanidine base activates the initiator (an alcohol) or the monomer, facilitating polymerization under mild conditions.[14]
Detailed Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
Materials and Reagents:
-
ε-Caprolactone (monomer)
-
Benzyl alcohol (initiator)
-
1,3-Dimethylguanidine (catalyst)
-
Flame-dried Schlenk flask
-
Nitrogen or Argon atmosphere
-
Dichloromethane (for dissolution)
-
Cold methanol (for precipitation)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the monomer (e.g., ε-caprolactone) and the initiator (e.g., benzyl alcohol). The monomer-to-initiator ratio will influence the final molecular weight.
-
Catalyst Addition: Add 1,3-Dimethylguanidine as the catalyst. The monomer-to-catalyst ratio will affect the polymerization rate.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir for the time required to achieve high conversion.
-
Work-up and Purification: After cooling to room temperature, dissolve the viscous product in a suitable solvent like dichloromethane.
-
Isolation: Precipitate the polymer by adding the solution dropwise into a non-solvent such as cold methanol. Filter the resulting solid polymer and dry it under vacuum.[1]
Data Presentation: Polyester Synthesis Parameters
| Monomer | Initiator | Catalyst | Conditions | Outcome | Reference |
| 10-Undecenoic Acid | Alkyl Halides | TMG | Room Temp, NMP | High MW functional polyesters | [14] |
| ε-Caprolactone | Benzyl Alcohol | TMG | 100-130 °C | Controlled polymerization | [1] |
| (Data for the closely related TMG catalyst illustrates the general approach) |
General Experimental Workflow
The following diagram illustrates a typical workflow for a reaction catalyzed by 1,3-Dimethylguanidine, from initial setup to final product analysis.
Caption: A standard experimental workflow for organic synthesis using a guanidine catalyst.
References
-
Facile and Highly Efficient Strategy for Synthesis of Functional Polyesters via Tetramethyl Guanidine Promoted Polyesterification at Room Temperature. ResearchGate. Available at: [Link]
-
Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis. PubMed. Available at: [Link]
-
Tetramethylguanidine as an efficient catalyst for transesterification of waste frying oils. ResearchGate. Available at: [Link]
-
Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine. Cole-Parmer. Available at: [Link]
-
Magnetic silica particles functionalized with guanidine derivatives for microwave-assisted transesterification of waste oil. National Institutes of Health. Available at: [Link]
-
Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis. ResearchGate. Available at: [Link]
-
The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. National Institutes of Health. Available at: [Link]
-
Alkylguanidine-Catalyzed Heterogeneous Transesterification of Soybean Oil. AOCS. Available at: [Link]
-
Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform. Available at: [Link]
-
Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. ResearchGate. Available at: [Link]
-
Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Royal Society of Chemistry. Available at: [Link]
-
Mechanistic considerations of guanidine-catalyzed reactions. Royal Society of Chemistry. Available at: [Link]
-
Henry Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Bio-Based Polyester Resins for Vat Photopolymerization 3D Printing. National Institutes of Health. Available at: [Link]
-
Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. National Institutes of Health. Available at: [Link]
-
Monomer-Recyclable Polyesters From CO2 and 1,3-Butadiene. ChemRxiv. Available at: [Link]
-
Direct Aldol Reactions Catalyzed by 1,1,3,3-Tetramethylguanidine Lactate without Solvent. ResearchGate. Available at: [Link]
-
High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP). MDPI. Available at: [Link]
-
Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. National Institutes of Health. Available at: [Link]
-
Synthesis, Structure, and Reactivity of Alkylzinc Complexes Stabilized with 1,1,3,3-Tetramethylguanidine. ResearchGate. Available at: [Link]
-
Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. MDPI. Available at: [Link]
-
α(δ′)-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. Available at: [Link]
-
Understanding the Reaction Chemistry of 1,1,3,3-Tetramethyldisilazane as a Precursor Gas in a Catalytic Chemical Vapor Deposition Process. PubMed. Available at: [Link]
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Application Note & Protocol: Safe Handling and Storage of 1,3-Dimethylguanidine in the Laboratory
Abstract
This document provides a comprehensive, technically-grounded guide for the safe handling, storage, and emergency management of 1,3-Dimethylguanidine within a research and development laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind safety procedures. By integrating established safety data and best practices, this guide aims to mitigate the inherent risks associated with this highly reactive and corrosive compound.
Introduction: A Profile of 1,3-Dimethylguanidine
1,3-Dimethylguanidine is a strong organic base frequently employed in synthetic chemistry as a catalyst and reagent. Its utility stems from its high basicity, however, this same property necessitates stringent safety protocols. A failure to appreciate its chemical characteristics can lead to serious injury and damage to laboratory equipment. This guide provides the necessary framework for its safe utilization.
Physicochemical Characteristics
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment.
Table 1: Physicochemical Properties of 1,3-Dimethylguanidine
| Property | Value | Source |
| Chemical Formula | C₃H₉N₃ | PubChem[1] |
| Molar Mass | 87.12 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Fisher Scientific[2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| pKa | Not available | |
| Solubility | Soluble in water | |
| Primary Hazards | Corrosive, Harmful if swallowed/inhaled | Cole-Parmer[3], Fisher Scientific[4] |
Hazard Identification and Risk Assessment
1,3-Dimethylguanidine is classified as a hazardous substance, primarily due to its corrosive nature. It can cause severe chemical burns to the skin, eyes, and respiratory tract.[3] A site-specific risk assessment is mandatory before any new procedure involving this compound is undertaken.
Diagram 1: NFPA 704 Hazard Identification
Caption: NFPA 704 diamond indicating a high health hazard.
Causality of Hazards:
-
Health (3): The high basicity of the guanidine functional group makes it highly corrosive, capable of causing severe burns and permanent eye damage upon contact.[3][4] Inhalation of vapors can cause chemical burns to the respiratory tract.[3]
-
Flammability (2): The compound is a flammable liquid and vapor, requiring careful management of ignition sources.[3][4]
-
Instability (1): While generally stable, it can react violently with incompatible materials.
-
Special (COR): This designation highlights its corrosive nature.
Standard Operating Procedures for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and strict work practices is essential for mitigating risk.
Engineering Controls: The Primary Barrier
Engineering controls are designed to isolate personnel from the hazard.
-
Chemical Fume Hood: All manipulations of 1,3-Dimethylguanidine, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of corrosive vapors.
-
Safety Shower & Eyewash Station: These must be located within a 10-second travel distance from the work area and tested regularly. Immediate access is critical in the event of accidental contact.[3]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard, but it provides a crucial barrier. The following must be worn at all times when handling the compound.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Body Area | Required Protection | Rationale & Standard |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™). A double-gloving approach (e.g., nitrile inner glove) is recommended. | Protects against skin burns. Gloves must be inspected before use and disposed of immediately if contaminated.[5] |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against severe eye damage and burns from splashes.[3][4] Standard safety glasses are insufficient. |
| Body | Chemical-resistant apron over a flame-retardant lab coat. | Provides a barrier against splashes that could compromise clothing and cause skin burns. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Diagram 2: Experimental Workflow for Safe Chemical Handling
Caption: A three-phase workflow for handling 1,3-Dimethylguanidine.
Storage, Spill, and Disposal Protocols
Chemical Storage
Improper storage is a common cause of laboratory incidents.
-
Location: Store in a designated, locked, and clearly labeled corrosives cabinet.[6]
-
Environment: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[7][8]
-
Container Integrity: Keep the container tightly closed to prevent the absorption of moisture and CO₂ from the air, which can degrade the material.[6][7]
-
Incompatibilities: Segregate from acids, acid chlorides, anhydrides, and strong oxidizing agents.[2] A violent exothermic reaction can occur upon mixing.
Emergency Procedures: Spills and Exposures
Rapid and correct response to an emergency is critical.
4.2.1. Spill Response
-
Minor Spill (<100 mL, contained within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible absorbents like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[6]
-
Decontaminate the area with a suitable solution, followed by a water rinse.
-
-
Major Spill (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm to initiate a building-wide evacuation.
-
Contact your institution's Emergency Response Team (e.g., EH&S) and provide the chemical name, location, and estimated quantity of the spill.[9]
-
Do not re-enter the area until cleared by emergency personnel.
-
4.2.2. Personnel Exposure
-
Skin Contact: Immediately proceed to the nearest safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately proceed to the nearest eyewash station. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
-
All materials contaminated with 1,3-Dimethylguanidine, including excess reagent, contaminated absorbents, and disposable labware, must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[10] Do not pour down the drain.
Conclusion
1,3-Dimethylguanidine is a potent and useful chemical reagent, but its hazardous properties demand respect and meticulous adherence to safety protocols. By understanding the reasons behind each safety measure—from the necessity of a fume hood to the specific choice of PPE—researchers can create a robust safety culture and minimize the risk of incidents. Always consult the manufacturer's most current Safety Data Sheet (SDS) before use and ensure all personnel are trained on these procedures.
References
- Title: Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine Source: Cole-Parmer URL:_
- Title: 1,3-Diphenylguanidine(102-06-7)
- Title: 1,1,3,3-Tetramethylguanidine Source: Apollo Scientific URL
- Title: Attachment I - Item 19 Emergency Procedure, Rev.
- Title: SAFETY DATA SHEET - 1,3-Diphenylguanidine Source: Thermo Fisher Scientific URL
- Title: 1,3-Diphenylguanidine | 102-06-7 Source: ChemicalBook URL
- Title: SAFETY DATA SHEET - 1,1,3,3-Tetramethylguanidine Source: Fisher Scientific URL
- Source: Chemos GmbH&Co.
- Title: 1,3-DIPHENYLGUANIDINE Source: CAMEO Chemicals - NOAA URL
- Title: 1 3-Diphenylguanidine (DPG)
- Title: SAFETY DATA SHEET - 1,1,3,3-Tetramethylguanidine Source: Fisher Scientific URL
- Title: Hazardous Spill Reporting and Response Procedures Source: Austin Community College District URL
- Title: Dimethylguanidine | C3H9N3 | CID 14461 Source: PubChem - NIH URL
- Title: Chemical Safety Data Sheet MSDS / SDS - 1,1-DIMETHYLGUANIDINE SULFATE Source: ChemicalBook URL
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Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Dimethylguanidine (DMG) Catalyzed Reactions
Welcome to the technical support center for 1,3-Dimethylguanidine (DMG) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yield and efficiency.
Part 1: Foundational Principles & Initial Setup
This section addresses the most critical parameters that should be established before troubleshooting more complex issues. Getting these fundamentals right is often the key to a successful reaction.
FAQ 1: My reaction is not starting. What is the first thing to check regarding the catalyst itself?
Answer: The first and most critical parameter to verify is the purity and activity of your 1,3-Dimethylguanidine (DMG). DMG is hygroscopic and can react with atmospheric CO₂ to form an inactive carbonate salt.
-
Causality: Guanidines are strong organic bases, and this basicity is fundamental to their catalytic activity.[1][2] Contamination with water or acidic impurities (like CO₂) neutralizes the catalyst, rendering it unable to perform its role, which is typically the deprotonation of a pro-nucleophile in the reaction mechanism.
-
Troubleshooting Steps:
-
Purity Check: If you suspect contamination, consider purifying the DMG. A common method is distillation under reduced pressure.
-
Proper Handling: Always handle DMG under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried.[3]
-
Fresh Catalyst: If purification is not feasible, using a fresh bottle from a reputable supplier is the most straightforward solution.
-
FAQ 2: How do I select the optimal solvent for my DMG-catalyzed reaction?
Answer: Solvent selection is crucial as it can dramatically influence reaction rates and yields.[4] Generally, polar aprotic solvents are a good starting point for DMG-catalyzed reactions.
-
Causality: DMG-catalyzed reactions often proceed through charged intermediates or transition states. Polar aprotic solvents, such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), are effective at solvating these charged species, which can stabilize the transition state and accelerate the reaction.[5] Nonpolar solvents may lead to longer reaction times or insolubility of the catalyst or intermediates.[4]
-
Recommendations:
-
Initial Screening: If you are developing a new reaction, a solvent screen is highly recommended.
-
Avoid Protic Solvents (with caution): Protic solvents like alcohols can sometimes interfere by competing with the substrate for interaction with the catalyst or by participating in side reactions. However, in some cases, they can act as proton shuttles and may be beneficial.[6]
-
| Solvent | Type | Dielectric Constant (ε) | General Suitability for DMG Catalysis |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Excellent: Good balance of polarity and inertness. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Good: Highly polar, but can be difficult to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate: Less polar, but often a good choice. |
| Toluene | Nonpolar | 2.4 | Poor to Moderate: Generally used if reactants require it. |
| Ethanol | Polar Protic | 24.5 | Use with Caution: Potential for side reactions. |
FAQ 3: What is a typical catalyst loading for a DMG reaction, and can I use less?
Answer: A standard starting point for catalyst loading is typically in the range of 1-10 mol%.[7][8] For many reactions, 5 mol% is a robust starting point for initial trials.
-
Causality: The catalyst loading determines the concentration of the active species in the reaction. While a higher loading can increase the reaction rate, it can also lead to a higher probability of side reactions and makes purification more difficult.[9] Excessively high base concentrations can also promote undesired pathways like substrate polymerization.[10]
-
Optimization Strategy:
-
Start at 5 mol%: Run the initial reaction at this loading.
-
Decrease if Successful: If the reaction proceeds well, attempt to lower the loading in increments (e.g., to 2 mol%, then 1 mol%) to find the minimum effective concentration.
-
Increase if Sluggish: If the reaction is slow or stalls, consider increasing the loading to 10 mol%, but monitor closely for byproduct formation.[3]
-
Part 2: Troubleshooting Low Yield & Reaction Stalling
This section provides a systematic workflow for diagnosing and solving the most common problem in catalysis: low product yield.
FAQ 4: My reaction has a low yield (<50%). What is the general troubleshooting workflow?
Answer: A low yield is a common issue that requires a systematic approach to diagnose. The problem could stem from the catalyst, reactants, conditions, or competing side reactions.[11]
-
Expert Insight: Before making drastic changes, always confirm the identity of your product and byproducts. An unexpected reaction pathway may be occurring. Use techniques like LC-MS or NMR on the crude reaction mixture to get a full picture.
Below is a troubleshooting workflow to systematically address the problem.
Caption: A simplified catalytic cycle for a DMG-catalyzed reaction.
References
- Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases. (2024). RSC Publishing.
-
Fu, X., & Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210-8222. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading with (1,4-Dimethylpiperazin-2-yl)methanol Ligand.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Troubleshooting low conversion rates in Knoevenagel reactions.
- BenchChem. (2025). troubleshooting low yields in Knoevenagel condensation.
- BenchChem. (2025). Technical Support Center: 1-Mesitylguanidine Catalyzed Reactions.
- BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- Ferreira, S. B., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00022F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions with 1,3-Dimethylguanidine and how to avoid them
Welcome to the technical support guide for 1,3-Dimethylguanidine (DMG). This resource is designed for researchers, scientists, and drug development professionals who utilize this potent and versatile organic base in their work. As a strong base, 1,3-Dimethylguanidine is an excellent catalyst and reagent for a variety of chemical transformations. However, its high reactivity can also lead to specific side reactions if not properly managed.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and avoid common issues, ensuring the success and integrity of your experiments.
Section 1: Core Reactivity Profile of 1,3-Dimethylguanidine
Understanding the fundamental chemical nature of 1,3-Dimethylguanidine is the first step in troubleshooting and avoiding side reactions. Guanidines are among the strongest organic bases, a property that stems from the exceptional stability of their conjugate acids, the guanidinium cations.
When the guanidine nitrogen is protonated, the positive charge is delocalized across all three nitrogen atoms through resonance. This delocalization extensively stabilizes the cation, making the parent guanidine base very eager to accept a proton.
Diagram 1: Resonance Stabilization of the Protonated Guanidinium Ion
Caption: The strong basicity of guanidines arises from the resonance stabilization of the conjugate acid.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during or after a reaction involving 1,3-Dimethylguanidine.
Q1: My reaction resulted in a low yield and a complex mixture of byproducts. What are the likely causes related to DMG?
A1: This is a common issue when using a strong base like DMG. The root cause often falls into one of three categories:
-
Unintended Acid-Base Reactions: DMG will readily deprotonate any acidic protons in your reaction mixture, even those that are weakly acidic. This can change the nature of your starting materials or solvent, opening up undesired reaction pathways.
-
Base-Catalyzed Degradation: Your starting material or desired product might be sensitive to strong bases, leading to decomposition through pathways like hydrolysis or elimination.
-
Catalysis of Side Reactions: Guanidines are effective catalysts for various reactions.[1] DMG might be catalyzing unintended side reactions, such as aldol condensations, Michael additions, or polymerizations, in parallel with your main reaction.
To diagnose the issue, carefully analyze the reaction components for any potential incompatibilities (see Section 3, Table 1) and consider if your product has base-labile functional groups.
Diagram 2: Troubleshooting Workflow for Low Yields with DMG
Caption: A logical workflow to diagnose and solve low-yield issues when using 1,3-Dimethylguanidine.
Q2: I isolated my product as an unexpected salt, or I see a precipitate forming in my reaction. What is happening?
A2: This is almost always due to the formation of the 1,3-dimethylguanidinium salt. As a strong base, DMG will react with any available acid. Common sources of acid include:
-
Acidic Starting Materials or Reagents: Carboxylic acids, phenols, or even 1,3-dicarbonyl compounds will readily protonate DMG.
-
Atmospheric Carbon Dioxide: DMG is basic enough to react with CO₂ from the air to form a carbonate or carbamate salt, which may precipitate.
-
Acidic Byproducts: If your reaction generates an acidic byproduct (e.g., HCl, HBr), it will be immediately neutralized by DMG to form the corresponding guanidinium salt. This is often a desired outcome, as DMG acts as an acid scavenger.
-
Hydrolysis: Guanidines can undergo hydrolysis, though they are generally more stable than amidines or ureas.[2] If water is present, especially at elevated temperatures, slow decomposition can occur.
To avoid this, run reactions under an inert atmosphere (N₂ or Ar) if your reagents are sensitive to CO₂ or if you need to maintain strictly anhydrous conditions.
Q3: I am using a halogenated solvent (like dichloromethane) or a halogenating agent and observing unexpected chlorinated/brominated byproducts. Is this related to DMG?
A3: Yes, this is a known reactivity pattern for guanidines. The related compound 1,3-Diphenylguanidine (DPG) is known to react rapidly with chlorine and bromine, leading to the formation of various halogenated derivatives.[3] This reactivity is attributed to the electron-rich nature of the guanidine core. It is highly probable that 1,3-Dimethylguanidine will exhibit similar behavior.
To avoid this side reaction:
-
Solvent Choice: Avoid using halogenated solvents if possible, especially if the reaction requires elevated temperatures. Opt for alternatives like THF, Toluene, or Acetonitrile.
-
Reagent Compatibility: Be cautious when using halogenating agents (e.g., NCS, NBS, SOCl₂). The guanidine may react competitively. If DMG is being used as a base/scavenger in such a reaction, consider adding it slowly at a controlled temperature.
Section 3: Frequently Asked Questions (FAQs)
This section provides preventative advice for planning your experiments.
Q1: What functional groups and reagents are generally incompatible with 1,3-Dimethylguanidine?
A1: Due to its strong basicity, DMG is incompatible with a range of functionalities. The reactivity of guanidines is similar to that of other amines but significantly stronger.[4]
Table 1: Chemical Incompatibility of 1,3-Dimethylguanidine
| Reagent Class | Nature of Incompatibility / Side Reaction | Mitigation Strategy |
| Acids (Strong) | Violent, exothermic acid-base neutralization to form salts. | Do not mix directly unless intending to form the salt. |
| Acid Halides & Anhydrides | Acylation of the guanidine nitrogen atoms. | Use a non-nucleophilic base if acylation is a concern; otherwise, DMG can be used as an HCl scavenger. |
| Isocyanates | Addition reaction to form a substituted urea-like structure. | Avoid using DMG in the presence of isocyanates unless this is the desired reaction. |
| Epoxides | Can catalyze epoxide polymerization or act as a nucleophile to open the ring. | Use catalytic amounts and control temperature carefully. |
| Halogenated Organics | Potential for substitution or elimination reactions, and direct reaction with the guanidine itself.[3] | Choose non-halogenated solvents where possible. Monitor for byproducts. |
| Peroxides | Can lead to oxidative decomposition. | Avoid mixing strong bases with peroxides. |
Q2: How should I properly quench a reaction containing DMG and purify my product?
A2: The high basicity of DMG makes its removal via an acidic workup highly effective. By converting DMG into its water-soluble guanidinium salt, you can easily separate it from a non-polar organic product. See Protocol 1 for a detailed procedure.
Q3: How can I minimize side reactions from atmospheric CO₂ and water?
A3: The best practice is to conduct your reaction under an inert atmosphere, such as dry nitrogen or argon. This prevents DMG from reacting with CO₂ and minimizes the presence of water, which could lead to unwanted hydrolysis of substrates or the guanidine itself.[2] See Protocol 2 for a basic setup.
Section 4: Key Experimental Protocols
Protocol 1: Standard Procedure for Quenching and Removal of 1,3-Dimethylguanidine
-
Objective: To neutralize DMG and separate it from the desired organic product.
-
Principle: Convert the basic, organic-soluble DMG into its hydrophilic guanidinium salt (e.g., hydrochloride or sulfate), which will partition into an aqueous phase.
Methodology:
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C using an ice bath. This mitigates any heat generated during neutralization.
-
Dilute with Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane) to ensure the desired product remains soluble.
-
Prepare Acidic Solution: Prepare a dilute aqueous solution of a weak or strong acid. A 1 M solution of hydrochloric acid (HCl) or a 5-10% solution of ammonium chloride (NH₄Cl) is typically effective.
-
Slow Addition: Slowly add the acidic aqueous solution to the stirring organic mixture. Monitor the pH of the aqueous layer to ensure it becomes acidic (pH < 7).
-
Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate clearly.
-
Extract and Wash: Drain the lower aqueous layer containing the 1,3-dimethylguanidinium salt. Wash the remaining organic layer one or two more times with water or brine to remove any residual salt.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Protocol 2: Basic Inert Atmosphere Reaction Setup
-
Objective: To prevent DMG and other reagents from reacting with atmospheric CO₂ and H₂O.
-
Principle: Displace the air in the reaction vessel with a dry, non-reactive gas like nitrogen or argon.
Methodology:
-
Assemble Glassware: Assemble your reaction flask, condenser, and any addition funnels. Ensure all joints are well-greased and sealed.
-
Dry Glassware: Thoroughly flame-dry or oven-dry all glassware before assembly to remove adsorbed water.
-
Establish Inert Gas Flow: Connect a gas inlet adapter to the top of the assembly. Connect this via tubing to a nitrogen or argon cylinder with a regulator and an oil bubbler to monitor the gas flow rate.
-
Purge the System: Allow the inert gas to flow through the system for 5-10 minutes to displace all the air. A gentle, steady stream of bubbles in the bubbler indicates a positive pressure.
-
Introduce Reagents: Add your solvent and reagents via syringe through a rubber septum or quickly by briefly removing a stopper while maintaining a strong positive flow of inert gas.
-
Maintain Atmosphere: Keep a slight positive pressure of the inert gas throughout the entire duration of the reaction, including cooling.
References
-
PubChem. (n.d.). Diphenylguanidine | C13H13N3 | CID 7594. National Center for Biotechnology Information. Retrieved from [Link]
- Snider, M. J., & Wolfenden, R. (2000). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 122(45), 11507-11508.
- Li, F., et al. (2018). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications, 54(74), 10426-10429. Sourced from Royal Society of Chemistry Publishing.
- ResearchGate. (n.d.). Synthesis, Structure, and Reactivity of Alkylzinc Complexes Stabilized with 1,1,3,3-Tetramethylguanidine. Request PDF.
-
PubChem. (n.d.). Dimethylguanidine | C3H9N3 | CID 14461. National Center for Biotechnology Information, NIH. Retrieved from [Link]
- Molecules. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. MDPI.
- Tan, C. H. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemistry – An Asian Journal, 6(4), 776-787.
- Google Patents. (n.d.). CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride.
- Agilent. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG)
- Benchchem. (n.d.). 1,3-Diphenylguanidine hydrobromide | 93982-96-8.
- ResearchGate. (n.d.). Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. Request PDF.
- Beilstein Journal of Organic Chemistry. (2021). Synthetic accesses to biguanide compounds. PMC, NIH.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 1,3-Dimethylguanidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during reactions involving 1,3-Dimethylguanidine, a versatile and potent organic base. As a senior application scientist, my goal is to provide you with the causal explanations behind experimental phenomena and to offer logical, field-tested solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1,3-Dimethylguanidine is showing low or no conversion. What are the primary factors I should investigate?
Low conversion rates in reactions utilizing 1,3-Dimethylguanidine can typically be attributed to a few key areas. Systematically investigating these factors will help you pinpoint the root of the issue.
-
Reagent Quality and Stability: 1,3-Dimethylguanidine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, which reduces its basicity and, consequently, its effectiveness. Ensure that your 1,3-Dimethylguanidine is of high purity and has been stored under an inert atmosphere. The purity of your other reactants and the dryness of your solvent are also critical.
-
Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are all crucial parameters. Guanidinylation reactions, for instance, are highly dependent on these factors.
-
Stoichiometry and pKa Considerations: The molar ratio of 1,3-Dimethylguanidine to your substrate is important. As a strong base, it can deprotonate your starting material, but if the pKa difference between 1,3-Dimethylguanidine's conjugate acid and your substrate is not sufficiently large, the deprotonation may be incomplete, leading to low conversion.
-
Side Reactions: Undesired side reactions can consume your starting materials or catalyst, leading to a lower yield of your desired product.
Troubleshooting Guides
This section provides a more detailed breakdown of specific issues and actionable solutions.
Issue 1: Incomplete Deprotonation of the Substrate
Q: How can I be sure that 1,3-Dimethylguanidine is effectively deprotonating my substrate?
A: The effectiveness of deprotonation is governed by the relative acidities (pKa values) of your substrate and the conjugate acid of 1,3-Dimethylguanidine. The pKa of protonated 1,3-Dimethylguanidine is approximately 13.6, making it a strong base. For efficient deprotonation, the pKa of your substrate should be significantly lower than this value.
Troubleshooting Workflow:
-
pKa Evaluation: Determine the pKa of your substrate. A difference of at least 2-3 pKa units is generally recommended for near-quantitative deprotonation.
-
Solvent Choice: The solvent can influence the effective basicity of 1,3-Dimethylguanidine. Aprotic solvents like THF, DCM, or acetonitrile are often preferred as they do not interfere with the base. Protic solvents can solvate the guanidine, reducing its basicity.
-
Temperature Adjustment: While many deprotonations are rapid at room temperature, some substrates may require gentle heating to overcome kinetic barriers. However, be cautious, as excessive heat can lead to side reactions.
-
Consider a Stronger Base: If the pKa of your substrate is too high for efficient deprotonation by 1,3-Dimethylguanidine, you may need to consider a stronger guanidine base, such as TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[1]
Experimental Protocol: Small-Scale Test for Deprotonation Efficiency
-
Setup: In a dry NMR tube under an inert atmosphere, dissolve a known amount of your substrate in a deuterated aprotic solvent (e.g., CDCl₃ or CD₃CN).
-
Analysis (t=0): Acquire a ¹H NMR spectrum of the starting material.
-
Addition of Base: Add a stoichiometric equivalent of 1,3-Dimethylguanidine.
-
Analysis (t=x): Acquire another ¹H NMR spectrum after a few minutes.
-
Interpretation: Compare the spectra. A shift in the proton signals of your substrate, particularly those of the acidic protons, will indicate deprotonation. The degree of the shift can give a qualitative indication of the extent of deprotonation. For a more quantitative assessment, you can include an internal standard.[2]
start [label="Low Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pka [label="Evaluate Substrate pKa\nvs.\n1,3-Dimethylguanidine (pKa ~13.6)"]; pka_ok [label="Sufficient pKa Difference?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Optimize Reaction Conditions\n(Solvent, Temperature)"]; consider_stronger_base [label="Consider Stronger Base\n(e.g., TBD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor_deprotonation [label="Monitor Deprotonation\n(e.g., NMR Titration)"]; proceed [label="Proceed with Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_pka; check_pka -> pka_ok; pka_ok -> optimize_conditions [label="Yes"]; pka_ok -> consider_stronger_base [label="No"]; optimize_conditions -> monitor_deprotonation; monitor_deprotonation -> proceed; }
Deprotonation Troubleshooting Workflow
Issue 2: Catalyst Inactivation or Degradation
Q: I suspect my 1,3-Dimethylguanidine is being consumed or inactivated during the reaction. What could be the cause?
A: 1,3-Dimethylguanidine, while a strong base, can also be nucleophilic and participate in unwanted side reactions.
Potential Causes and Solutions:
-
Reaction with Electrophiles: If your reaction mixture contains reactive electrophiles other than your intended substrate, the 1,3-Dimethylguanidine can be consumed through alkylation or acylation.
-
Solution: Ensure all reactants are pure and free from electrophilic impurities. If possible, add the 1,3-Dimethylguanidine slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Formation of Stable Salts: If your reaction generates an acidic byproduct, it will be neutralized by the 1,3-Dimethylguanidine, forming a salt and effectively removing the base from the catalytic cycle.
-
Solution: Consider using a stoichiometric amount of a weaker, non-nucleophilic base to scavenge acidic byproducts, allowing the 1,3-Dimethylguanidine to function solely as a catalyst.
-
-
Moisture and CO₂ Contamination: As mentioned, water and carbon dioxide can react with 1,3-Dimethylguanidine.
-
Solution: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If you suspect your 1,3-Dimethylguanidine has been compromised, it can be purified by distillation.
-
Data Presentation: Common Solvents and Their Properties
| Solvent | Dielectric Constant | Boiling Point (°C) | Aprotic/Protic | Notes |
| Dichloromethane (DCM) | 9.1 | 39.6 | Aprotic | Good for many organic reactions, but can be reactive with strong nucleophiles. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic | A common choice for reactions involving organometallics and strong bases. |
| Acetonitrile (MeCN) | 37.5 | 82 | Aprotic | Polar aprotic, can be useful for dissolving salts. |
| Ethanol (EtOH) | 24.6 | 78.4 | Protic | Can interfere with the basicity of 1,3-Dimethylguanidine. |
| Toluene | 2.4 | 111 | Aprotic | Non-polar, useful for reactions at higher temperatures. |
Issue 3: Difficulty in Monitoring Reaction Progress
Q: What are the best analytical techniques to monitor the progress of my 1,3-Dimethylguanidine reaction?
A: Effective reaction monitoring is crucial for optimization and for determining the appropriate time for workup.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method for qualitative monitoring. It is important to choose a solvent system that provides good separation of your starting materials, products, and any significant byproducts.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent choice. A reverse-phase C18 column is often suitable for the separation of non-polar to moderately polar organic compounds.[3]
-
Gas Chromatography (GC): If your reactants and products are volatile, GC with a flame ionization detector (FID) can be a robust method for monitoring. Specialized columns, such as the Agilent CP-Volamine, are designed for the analysis of amines and can provide good peak shape and reproducibility.[4][5]
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) can provide valuable information about the identity of your products and any byproducts that may be forming.[2][3][6]
start [label="Reaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="TLC Analysis\n(Qualitative)", shape=parallelogram]; hplc_gc [label="HPLC or GC Analysis\n(Quantitative)", shape=parallelogram]; lcms_gcms [label="LC-MS or GC-MS\n(Identification)", shape=parallelogram]; decision [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Proceed to Workup", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; continue_reaction [label="Continue Reaction"];
start -> tlc; tlc -> decision; decision -> hplc_gc [label="Yes"]; decision -> continue_reaction [label="No"]; hplc_gc -> lcms_gcms; lcms_gcms -> workup; continue_reaction -> tlc; }
Reaction Monitoring Workflow
References
- BenchChem. (2025). Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine in Organic Synthesis. BenchChem.
- Linton, B. R., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1335–1377.
- McIndoe, J. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(44), 15996-16008.
- Zhang, Y., et al. (2021). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- BenchChem. (2025). Technical Support Center: Optimizing Guanidine Synthesis. BenchChem.
- Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Al-Thani, R., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Toxics, 11(6), 524.
- Postigo, C., et al. (2022). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection.
- Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG)
- Zhang, Y., et al. (2021). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- BenchChem. (2025). An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. BenchChem.
- Simpkins, N. S., et al. (2000). Guanidine Bases in Synthesis: Extending the Scope of the Corey-Chaykovsky Epoxidation. The Journal of Organic Chemistry, 65(12), 3872–3874.
- Kurzer, F. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Journal of the Chemical Society, 549.
- Movassaghi, M., & Schmidt, M. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54508.
-
Wikipedia. (n.d.). 1,1,3,3-Tetramethylguanidine. Retrieved from [Link]
- Wang, Y., et al. (2019). Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides. Organic Letters, 21(15), 5963–5967.
- Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(X), XX–XX.
- Ermolat'ev, D., et al. (2010). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. European Journal of Organic Chemistry, 2010(14), 2737-2747.
- Tavares, A. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Batey, R. A., & Santhakumar, V. (2003). Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. The Journal of Organic Chemistry, 68(14), 5609–5612.
-
PubChem. (n.d.). 3-(diaminomethylidene)-1,1-dimethylguanidine;(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol;hydrochloride. Retrieved from [Link]
- Gunanathan, C., & Jackstell, R. (2016). An Atom-Economical Approach to 2-Aryloxypyridines and 2,2′/2,3′-Diaryloxybipyridines via Ruthenium-Catalyzed [2+2+2] Cycloadditions. Chemistry – An Asian Journal, 11(12), 1795-1799.
- Sadlej-Sosnowska, N., & Zborowski, K. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. Molecules, 28(5), 2351.
-
PubChem. (n.d.). Dimethylguanidine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylguanidine. Retrieved from [Link]
- Wang, L., et al. (2017). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. The Journal of Chemical Thermodynamics, 111, 133-139.
- Li, Y., et al. (2022). MOF-Derived Cu@N-C Catalyst for 1,3-Dipolar Cycloaddition Reaction.
- Kumar, A., et al. (2018). An efficient one-pot four-component domino reaction for the convenient access of fully diversified 1,4-dihydropyridines (1,4-DHPs) from simple starting materials using basic organocatalyst. ChemistrySelect, 3(32), 9295-9299.
-
PubChem. (n.d.). 1-(3-Ethylphenyl)-1,2-dimethylguanidine. Retrieved from [Link]
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- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Technical Support Center: Solvent Effects on 1,3-Dimethylguanidine Catalytic Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3-Dimethylguanidine in their catalytic processes. This guide provides in-depth technical insights and troubleshooting advice to navigate the critical role of solvent selection in optimizing your reaction outcomes.
Foundational Principles: Understanding 1,3-Dimethylguanidine Catalysis
1,3-Dimethylguanidine is a strong, organic base that is widely employed as a catalyst in a variety of chemical transformations. Its catalytic activity stems from its ability to act as a potent proton acceptor, facilitating reactions that proceed through anionic intermediates or require the deprotonation of a substrate. The lone pair of electrons on the imine nitrogen is readily available for proton abstraction, initiating the catalytic cycle.
The general mechanism often involves the deprotonation of a substrate by 1,3-Dimethylguanidine to generate a reactive nucleophile. This nucleophile then participates in the desired chemical bond-forming reaction. The protonated guanidinium ion that is formed can also play a role in the reaction, potentially acting as a Brønsted acid to activate an electrophile or stabilize a transition state through hydrogen bonding.[1][2]
The Critical Role of the Solvent
The choice of solvent is paramount in any reaction catalyzed by 1,3-Dimethylguanidine, as it can profoundly influence the catalyst's basicity, the solubility of reactants, the stability of intermediates and transition states, and ultimately, the reaction rate and selectivity. Solvents are broadly classified based on their polarity and their ability to donate protons (protic vs. aprotic).
Solvent Polarity
Solvent polarity is a measure of its ability to solvate charged or polar species. It is often quantified by the dielectric constant.[3][4]
-
Polar Solvents (Dielectric Constant > 5): These solvents can effectively solvate charged intermediates and transition states, which can be beneficial for certain reaction mechanisms.[3][4]
-
Non-polar Solvents (Dielectric Constant < 5): These solvents are less effective at solvating charged species and may be suitable for reactions where charge separation is minimal.[3][4]
Protic vs. Aprotic Solvents
This classification is based on the solvent's ability to act as a hydrogen bond donor.[5]
-
Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (typically oxygen or nitrogen) and can form hydrogen bonds.[4][5][6] Examples include water, alcohols (e.g., methanol, ethanol), and carboxylic acids.
-
Aprotic Solvents: These solvents lack a hydrogen atom that can be donated for hydrogen bonding.[5][6] Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with 1,3-Dimethylguanidine, with a focus on solvent-related effects.
Q1: My reaction is sluggish or not proceeding at all. Could the solvent be the issue?
A1: Absolutely. An inappropriate solvent choice is a frequent cause of poor reaction performance. Consider the following:
-
In polar protic solvents (e.g., methanol, ethanol): The solvent molecules can form strong hydrogen bonds with the 1,3-Dimethylguanidine, effectively "caging" the catalyst and reducing its basicity and availability to deprotonate your substrate.[7] This is particularly detrimental in reactions that rely on a strong base to generate a nucleophile.
-
In non-polar solvents (e.g., toluene, hexane): While these solvents do not interfere with the catalyst's basicity through hydrogen bonding, they may not be suitable if your reactants or intermediates are polar and have poor solubility. Insufficient solubility will lead to a heterogeneous reaction mixture and slow reaction rates.
Solution: For many reactions catalyzed by guanidine bases, polar aprotic solvents like DMF, DMSO, or acetonitrile are often a good starting point.[1] These solvents can dissolve a wide range of organic molecules and do not significantly hinder the catalyst's basicity through hydrogen bonding.[6][7]
Q2: I am observing low yields and the formation of side products. How can the solvent influence this?
A2: The solvent can impact the reaction's selectivity by differentially stabilizing transition states leading to the desired product versus side products.
-
Protic solvents can stabilize charged intermediates, which might favor alternative reaction pathways. For instance, if your reaction involves a sensitive anionic intermediate, a protic solvent could protonate it, leading to undesired byproducts.
-
The coordinating ability of the solvent can also play a role. Some solvents may coordinate to the catalyst or reactants, altering their reactivity and steric environment, which can affect the stereoselectivity of the reaction.
Solution: If you are experiencing selectivity issues, it is advisable to screen a range of solvents with varying polarities and coordinating abilities. A less polar, non-coordinating solvent might suppress the formation of certain side products.
Q3: How does solvent choice affect the catalyst's recovery and reuse?
A3: The ability to recover and reuse your catalyst is crucial for sustainable and cost-effective processes. The solvent's properties will directly impact the ease of catalyst separation.
-
If 1,3-Dimethylguanidine is soluble in the reaction solvent, you may need to employ techniques like extraction or chromatography for its recovery.
-
In some cases, using a "switchable polarity solvent" system can be advantageous. For example, a guanidine base can be used as both a catalyst and a solvent, and its polarity can be switched by the addition and removal of CO2, facilitating product separation and catalyst recycling.[8]
Solution: When designing your process, consider the downstream purification steps. If catalyst recovery is a priority, explore solvent systems that allow for easy separation, such as biphasic systems or the use of immobilized catalysts.
Experimental Protocols and Data
To illustrate the practical implications of solvent selection, consider the following generalized experimental workflow for a 1,3-Dimethylguanidine catalyzed reaction, such as a Michael addition.
General Experimental Workflow
Caption: Generalized workflow for a 1,3-Dimethylguanidine catalyzed reaction.
Step-by-Step Protocol: Michael Addition
-
Reaction Setup: In a round-bottom flask, dissolve the Michael acceptor (e.g., an α,β-unsaturated ketone, 1.0 mmol) and the Michael donor (e.g., a malonate ester, 1.2 mmol) in the chosen solvent (5 mL).
-
Solvent Screening: To determine the optimal solvent, set up parallel reactions using a range of solvents such as toluene, dichloromethane (DCM), acetonitrile (MeCN), and N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add 1,3-Dimethylguanidine (typically 10-20 mol%) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with a dilute acid), and extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Data Presentation: Solvent Effects on Reaction Rate
The following table summarizes hypothetical results from a solvent screening study for a Michael addition reaction, illustrating the significant impact of the solvent on the reaction time.
| Solvent | Dielectric Constant (approx.)[3][4] | Solvent Type | Reaction Time (hours) | Yield (%) |
| Toluene | 2.4 | Non-polar Aprotic | > 24 | < 10 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 12 | 65 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 4 | 92 |
| N,N-Dimethylformamide (DMF) | 38.0 | Polar Aprotic | 2 | 95 |
| Ethanol | 24.3 | Polar Protic | 18 | 45 |
Analysis of Results: The data clearly demonstrates that polar aprotic solvents significantly accelerate the reaction rate compared to non-polar and polar protic solvents. DMF, being highly polar and aprotic, provides the best performance in this hypothetical case. The poor performance in ethanol can be attributed to the aforementioned "caging" effect of the protic solvent on the catalyst.
Mechanistic Insights: Visualizing Solvent-Catalyst Interactions
The following diagram illustrates the key interactions between the solvent, 1,3-Dimethylguanidine, and the substrate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aozunasia.com [aozunasia.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
1,3-Dimethylguanidine catalyst deactivation and regeneration
Technical Support Center: 1,3-Dimethylguanidine Catalyst
Welcome to the technical support guide for 1,3-Dimethylguanidine (1,3-DMG), a versatile and potent organocatalyst. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges associated with its use, particularly focusing on catalyst deactivation and effective regeneration strategies. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Dimethylguanidine and why is it used as a catalyst? A1: 1,3-Dimethylguanidine is a strong, organic base belonging to the guanidine family. Its high basicity (pKa of the conjugate acid is ~13.6) and good solubility in many organic solvents make it an effective catalyst for a range of reactions, including Michael additions, Knoevenagel condensations, and Henry (nitroaldol) reactions. It functions as a Brønsted base, activating substrates by deprotonating a C-H, O-H, or N-H bond to generate a nucleophilic species.[1][2][3]
Q2: How should I properly handle and store 1,3-Dimethylguanidine? A2: 1,3-Dimethylguanidine is hygroscopic and readily absorbs atmospheric carbon dioxide (CO₂) to form an inactive carbonate salt. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator or dry box. Always handle it quickly in the open air to minimize exposure.
Q3: What are the initial signs that my 1,3-DMG catalyst may be deactivating? A3: The primary indicators of catalyst deactivation include:
-
A significant decrease in the reaction rate compared to previous runs.
-
Incomplete conversion of starting materials, even with extended reaction times.
-
The need for higher catalyst loading or elevated temperatures to achieve desired yields.
-
A change in the physical appearance of the reaction mixture if the deactivated form is insoluble.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
Encountering a stalled or underperforming reaction can be frustrating. This guide helps you diagnose if 1,3-DMG deactivation is the root cause.
Logical Flow for Troubleshooting
Caption: Key chemical deactivation pathways for 1,3-Dimethylguanidine.
Catalyst Regeneration Protocol
If your catalyst has been deactivated by acidic species or CO₂, its activity can often be fully restored. The principle is to treat the inactive guanidinium salt with a strong, inexpensive inorganic base to liberate the free 1,3-DMG, which can then be recovered.
Q: My 1,3-DMG catalyst has lost activity. How can I regenerate it for reuse?
A: Follow this detailed protocol for the regeneration of acid-deactivated 1,3-DMG.
Materials and Equipment:
-
Deactivated 1,3-Dimethylguanidine (can be in solution or as an isolated solid)
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Step-by-Step Methodology
-
Basification:
-
Dissolve the deactivated catalyst (or the entire crude reaction mixture containing it) in a minimal amount of water or directly use the aqueous quench solution.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution. Shake vigorously for 1-2 minutes to ensure the guanidinium salt is fully deprotonated to the free base form.
-
Causality: The hydroxide ions (OH⁻) from NaOH are strongly basic and will abstract the proton from the inactive guanidinium cation, regenerating the neutral, active 1,3-DMG.
-
-
Extraction:
-
Add an equal volume of an organic solvent (DCM or EtOAc) to the separatory funnel.
-
Shake vigorously for 2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. The regenerated, neutral 1,3-DMG is significantly more soluble in the organic phase.
-
Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean flask.
-
Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.
-
-
Washing and Drying:
-
Combine all organic extracts.
-
Wash the combined organic layer with an equal volume of brine. This helps to remove residual water and inorganic salts.
-
Separate the organic layer and transfer it to a clean Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ and swirl. Continue adding the drying agent until it no longer clumps together.
-
Causality: Removing all traces of water is critical, as residual moisture can promote re-deactivation via CO₂ absorption.
-
-
Isolation:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting oil or solid is your regenerated 1,3-Dimethylguanidine. For highest purity, vacuum distillation can be performed, but is often not necessary for catalytic use.
-
Regeneration Workflow Diagram
Caption: Step-by-step workflow for regenerating 1,3-Dimethylguanidine.
References
-
PubMed Central.
-
Benchchem.
-
Chemical Communications (RSC Publishing).
-
PubMed.
-
ResearchGate.
-
Benchchem.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
MDPI.
Sources
Technical Support Center: Purification of Products from 1,3-Dimethylguanidine-Mediated Reactions
Welcome to the technical support center for post-reaction purification involving 1,3-Dimethylguanidine. As a strong, non-nucleophilic base, 1,3-Dimethylguanidine is a valuable tool in modern organic synthesis. However, its high basicity and polarity can present unique challenges during product isolation. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for achieving high product purity.
The core principle for removing 1,3-Dimethylguanidine and its derivatives lies in exploiting its high basicity. The conjugate acid of guanidines has a high pKa, meaning the neutral guanidine base is readily protonated by even mild acids. This conversion into a charged guanidinium salt dramatically increases its aqueous solubility, allowing for its efficient extraction from an organic phase into an acidic aqueous phase.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of products from reactions where 1,3-Dimethylguanidine has been used as a reagent or catalyst.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Guanidine Contamination in Product | 1. Incomplete Protonation: The acidic wash was not sufficiently acidic or used in insufficient quantity to neutralize all the guanidine base. 2. Inefficient Phase Separation: The guanidinium salt was not fully extracted into the aqueous phase. | 1. Repeat Acidic Wash: Perform one or two additional washes with a dilute acid solution (e.g., 1M HCl, 5% citric acid, or saturated NH₄Cl). 2. Confirm pH: Check the pH of the aqueous layer after washing to ensure it is acidic (pH < 5). |
| Product Streaking on Silica Gel (TLC/Column) | 1. Residual Guanidine: Traces of the basic 1,3-Dimethylguanidine are interacting strongly with the acidic silanol groups on the silica surface.[1] 2. Basic Nature of the Product: The target molecule itself is basic and exhibiting strong interaction with the stationary phase. | 1. Modify Mobile Phase: Add a basic modifier to the eluent, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to neutralize the acidic sites on the silica gel.[1] 2. Change Stationary Phase: Switch to a more inert or basic stationary phase, such as neutral or basic alumina, which is better suited for purifying basic compounds.[1] |
| Product Decomposition During Acidic Wash | Acid-Labile Functional Groups: The target compound contains functional groups (e.g., acetals, ketals, certain silyl ethers) that are unstable under low pH conditions. | 1. Use a Milder Acid: Employ a less aggressive acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) solution (pH ~4.5-5.5) or a 5-10% citric acid solution. 2. Alternative Purification: Bypass the acidic wash entirely. Purify directly using column chromatography on alumina or silica gel with a triethylamine-doped eluent system. |
| Emulsion Formation During Liquid-Liquid Extraction | High Concentration of Salts/Amphiphiles: The formation of the guanidinium salt increases the ionic strength of the aqueous phase, which can lead to the formation of a stable emulsion. | 1. Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and helps to break the emulsion. 2. Centrifugation: If the emulsion is persistent, transfer the mixture to centrifuge tubes and spin at a moderate speed to force phase separation. 3. Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. |
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 1,3-Dimethylguanidine and why is it critical for purification? A1: While the exact pKa value for 1,3-Dimethylguanidine is not as commonly cited as for tetramethylguanidine (TMG), guanidines are among the strongest organic bases. The conjugate acid of the related TMG has a pKa of approximately 13.0.[2] The high basicity of 1,3-Dimethylguanidine is the cornerstone of its removal strategy. This property ensures that it will be almost completely protonated by common laboratory acids (like HCl or citric acid), converting it into a water-soluble salt that can be easily washed away from your product in an organic solvent.
Q2: My product has some solubility in water. Will an acidic wash lead to product loss? A2: This is a valid concern. If your product has moderate aqueous solubility, repeated washes can lead to a decrease in yield. To mitigate this, you can back-extract the combined acidic aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. The choice of solvent is crucial; use a solvent in which your product is highly soluble but the guanidinium salt is not.
Q3: How can I definitively confirm the complete removal of 1,3-Dimethylguanidine? A3: Several analytical techniques can confirm its absence:
-
¹H NMR Spectroscopy: Look for the characteristic signals of the methyl groups of 1,3-Dimethylguanidine in the proton NMR spectrum of your crude or purified product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method. Monitor the mass corresponding to the protonated 1,3-Dimethylguanidine to confirm its absence in the final product.
-
TLC Staining: While less specific, a baseline spot on a TLC plate that corresponds to the guanidine standard can indicate its presence. Stains like potassium permanganate can sometimes visualize these compounds.
Q4: Are there any non-extraction methods to remove 1,3-Dimethylguanidine? A4: Yes, while acidic extraction is most common, other methods can be effective:
-
Polymer-Supported Reagents: Using a polystyrene-supported version of a guanidine base (if available for your specific reaction) allows the base to be removed by simple filtration at the end of the reaction.[3]
-
Crystallization: If your product is a crystalline solid and the corresponding 1,3-Dimethylguanidinium salt is soluble in the crystallization solvent, this can be an excellent method for purification. The salt will remain in the mother liquor.
Visualized Workflow and Mechanism
To better illustrate the purification strategy, the following diagrams outline the decision-making process and the underlying chemical principle.
Caption: Decision workflow for purifying products from 1,3-Dimethylguanidine-mediated reactions.
Caption: Mechanism of 1,3-Dimethylguanidine removal via acidic extraction.
Experimental Protocol: Standard Acidic Wash Procedure
This protocol describes a standard liquid-liquid extraction procedure to remove 1,3-Dimethylguanidine from a reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent.
-
1M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Saturated sodium chloride (Brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Initial Dilution: Ensure your crude reaction mixture is fully dissolved in a suitable volume of organic solvent (e.g., 5-10 volumes relative to the starting limiting reagent). Transfer this solution to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Self-Validation: Test the pH of the drained aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If not, it indicates a large amount of base was present, and a second acid wash is necessary.
-
-
Second Acidic Wash (Optional but Recommended): Repeat steps 2 and 3 to ensure complete removal of the guanidine salt.
-
Neutralization Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel to neutralize any residual acid. Shake, venting frequently as CO₂ may be generated. Drain the aqueous layer.
-
Brine Wash: Add an equal volume of brine to the organic layer. This wash helps to remove residual water and break any minor emulsions. Shake and drain the aqueous layer.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 5-10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of 1,3-Dimethylguanidine.
References
- BenchChem. (2025). Technical Support Center: Purification of 1-Mesitylguanidine Reaction Products.
- BenchChem. (2025). Technical Support Center: Optimizing Guanidine Synthesis.
- BenchChem. (2025). Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine in Organic Synthesis.
- Wikipedia. (n.d.). 1,1,3,3-Tetramethylguanidine.
Sources
Managing hygroscopic nature of 1,3-Dimethylguanidine in experiments
Introduction
1,3-Dimethylguanidine is a strong organic base valued in various synthetic and catalytic applications. Its utility, however, is intrinsically linked to its purity and concentration, both of which are significantly challenged by its hygroscopic nature. Guanidines, due to their polar imine and amine functionalities, readily form hydrogen bonds with atmospheric water. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps, frequently asked questions (FAQs), and validated protocols to mitigate the effects of moisture absorption, ensuring experimental accuracy and reproducibility.
Part 1: Frequently Asked Questions (FAQs) - The "Why" and "How"
This section addresses the fundamental challenges and solutions when working with 1,3-Dimethylguanidine.
Q1: What does "hygroscopic" mean in the context of 1,3-Dimethylguanidine, and why is it a critical issue?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For 1,3-Dimethylguanidine, the presence of nitrogen atoms with lone-pair electrons and N-H bonds makes it susceptible to forming hydrogen bonds with water molecules (H₂O).
This becomes a critical experimental issue for two primary reasons:
-
Quantitative Errors: Absorbed water adds mass to the reagent. When you weigh out what you believe to be a specific amount of 1,3-Dimethylguanidine, you are actually weighing the guanidine plus an unknown amount of water. This leads to significant errors in calculating molarity, stoichiometry, and reaction yields. Such errors can compromise the validity of quantitative studies, such as those required in pharmaceutical development.[1]
-
Reaction Interference: Water is a reactive molecule that can act as a nucleophile, a base, or a proton source. In moisture-sensitive reactions, such as those involving organometallics, strong bases, or certain catalysts, extraneous water can lead to unwanted side reactions, hydrolysis of starting materials, or deactivation of the catalyst, ultimately resulting in lower yields and impure products.
Q2: My reaction yield is inconsistent. How can I determine if my 1,3-Dimethylguanidine is "wet"?
A: Inconsistent results are a classic symptom of a hygroscopic reagent being handled improperly.[2] Visual inspection is often unreliable unless the material has absorbed enough water to become visibly clumpy or deliquescent (dissolved into absorbed water).
To definitively quantify the water content, two analytical methods are considered the gold standard:
-
Karl Fischer (KF) Titration: This is the most accurate and widely used method for determining water content in chemical samples.[3] It is a highly specific titration based on the reaction of iodine with water.[4] Both volumetric and coulometric KF methods are suitable, with coulometric being ideal for very low water content (ppm levels).[4][5][6][7]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: If you have access to an NMR spectrometer, you can determine the water content by integrating the water peak (typically a broad singlet around 1.5-4.7 ppm in aprotic solvents like DMSO-d₆ or CDCl₃) against a non-exchangeable proton signal from the 1,3-Dimethylguanidine molecule.[8] This method requires careful experimental setup and a calibrated internal standard for absolute quantification.[1]
Q3: What is the definitive best practice for storing 1,3-Dimethylguanidine to prevent moisture uptake?
A: The optimal storage strategy depends on the sensitivity of your application. The core principle is to minimize contact with the atmosphere.
| Storage Level | Method | Rationale & Best Practice |
| Good (General Use) | Store in the original manufacturer's bottle, tightly sealed, in a cool, dry place. | The manufacturer's packaging is designed for stability.[9] Always ensure the cap is replaced securely and immediately after use. Store away from incompatible materials like strong acids and oxidizing agents.[10][11] |
| Better (Sensitive Applications) | Place the tightly sealed manufacturer's bottle inside a desiccator cabinet or a sealed bag with a desiccant. | A desiccator provides a secondary barrier against ambient humidity. Use an active desiccant like Drierite™ (anhydrous calcium sulfate) or silica gel with a moisture indicator.[12] |
| Best (Anhydrous/Quantitative Work) | Store and handle the reagent exclusively within an inert atmosphere glove box (filled with Nitrogen or Argon). | A glove box provides the most robust protection by completely isolating the reagent from atmospheric moisture and oxygen.[12][13] This is the recommended environment for preparing samples for moisture-sensitive reactions or for accurate analytical standard preparation. |
Part 2: Troubleshooting Guide & Validated Protocols
This section provides actionable steps for common problems and detailed protocols for critical procedures.
Troubleshooting Common Issues
-
Problem: My pH-sensitive reaction is giving erratic results.
-
Troubleshooting Step: Your 1,3-Dimethylguanidine may have absorbed atmospheric CO₂ in addition to water. As a strong base, it can react with CO₂ to form a carbonate salt, reducing its effective basicity. Handling and storing under an inert atmosphere (glove box or with Schlenk techniques) is crucial to prevent this.[10][14]
-
-
Problem: I need to make a stock solution, but the solid is clumpy.
-
Troubleshooting Step: Do not use the material directly. Clumping is a clear sign of significant water absorption. You can attempt to dry the material by placing it under a high vacuum for several hours. Gentle heating can accelerate this process, but you must first verify the compound's thermal stability to avoid decomposition. The most reliable approach is to quantify the water content via Karl Fischer titration and adjust the mass used for the solution accordingly.
-
Experimental Workflow for Handling Hygroscopic Reagents
The following diagram outlines the decision-making process for handling 1,3-Dimethylguanidine based on the required experimental precision.
Caption: Decision workflow for handling 1,3-Dimethylguanidine.
Protocol 1: Accurate Weighing of 1,3-Dimethylguanidine
This protocol describes two methods for accurately weighing the reagent.
Method A: Weighing in an Inert Atmosphere Glove Box (Highest Accuracy)
-
Preparation: Ensure all necessary equipment (spatulas, weigh boats/vials, balance) are inside the glove box and have been purged for at least one hour to remove atmospheric contaminants.
-
Equilibration: Place the sealed container of 1,3-Dimethylguanidine inside the glove box antechamber and purge according to the glove box protocol. Allow the container to equilibrate to the glove box atmosphere temperature for at least 30 minutes.
-
Tare: Place your receiving vessel (e.g., a tared vial) on the analytical balance inside the glove box and record the tare weight.
-
Dispense: Open the 1,3-Dimethylguanidine container and carefully transfer the desired amount of solid to the tared vial. Keep the stock bottle open for the minimum time possible.
-
Seal and Record: Securely cap the stock bottle. Record the final mass of the vial containing the reagent. Seal the vial before removing it from the glove box.
Method B: Weighing by Difference on the Bench (Moderate Accuracy)
-
Equilibration: Allow the sealed container of 1,3-Dimethylguanidine to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Initial Weighing: Place the entire sealed container of 1,3-Dimethylguanidine on the analytical balance and record the initial mass (M₁).
-
Transfer: Working quickly, open the container, remove the approximate amount of reagent needed with a clean spatula, and transfer it to your reaction flask. Immediately and tightly reseal the stock container.
-
Final Weighing: Place the sealed stock container back on the same analytical balance and record the final mass (M₂).
-
Calculation: The mass of the reagent transferred is M₁ - M₂. This method minimizes the reagent's exposure time to the atmosphere.
Protocol 2: Preparation and Standardization of a Stock Solution
This protocol ensures the final concentration of the stock solution is known with high accuracy.
-
Approximate Preparation: Weigh an approximate amount of 1,3-Dimethylguanidine (e.g., 1.1 g for a nominal 1.0 M solution in 10 mL) and dissolve it in a Class A volumetric flask using a suitable anhydrous solvent (e.g., anhydrous DMSO or acetonitrile).
-
Water Content Determination: Submit a small aliquot (~0.5 g) of the solid 1,3-Dimethylguanidine from the same bottle used in Step 1 for Karl Fischer titration. This will yield the water content as a weight percentage (w/w %).
-
Concentration Correction Calculation:
-
Let M_weighed be the mass of the solid weighed in Step 1.
-
Let %H₂O be the water percentage from the KF analysis.
-
The actual mass of pure 1,3-Dimethylguanidine (M_actual) is: M_actual = M_weighed * (1 - (%H₂O / 100))
-
Use M_actual to calculate the precise molar concentration of your stock solution.
-
-
Storage: Store the standardized stock solution in a tightly sealed container, preferably with a septum cap, under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress over time.[15]
References
- Chemsrc. Tetramethylguanidine | CAS#:80-70-6.
- ChemicalBook. Tetramethylguanidine | 80-70-6.
- PubChem. 1,3-Dimethylideneguanidine.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- ChemicalBook. 1,3-Diphenylguanidine(102-06-7).
- Apollo Scientific. 1,1,3,3-Tetramethylguanidine.
- Reddit. Storing/handling moisture sensitive chemicals outside of the glovebox?
- University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Suiter, C. and Widegren, J. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.
- Suiter, C. and Widegren, J. (2021).
- Suiter, C. and Widegren, J. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy.
- Google Patents.
- PubMed. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2).
- PubMed. Determination of moisture content by pulsed nuclear magnetic resonance spectroscopy.
- University of Rochester, Department of Chemistry. How To: Store Reagents.
- J-Stage. A Study Titration of the Cathode Reaction in Karl Fischer Coulometric.
- Kanto-Kagaku. Development of Karl Fischer Reagents.
- Quveon.
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Technical Support Center: Scaling Up Reactions with 1,3-Dimethylguanidine from Lab to Pilot Scale
Welcome to the technical support center for scaling up chemical reactions involving 1,3-Dimethylguanidine. This powerful, non-nucleophilic organic base is a versatile tool in synthesis, but its transition from the laboratory bench to a pilot plant introduces a new set of challenges and considerations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scale-up, ensuring safety, efficiency, and reproducibility.
The transition from a laboratory to a pilot plant is not a linear process.[1] A simple multiplication of reagents and vessel size can lead to unexpected and potentially hazardous outcomes.[1] Factors such as reaction kinetics, thermodynamics, and fluid dynamics change non-linearly with scale, demanding a thorough re-evaluation of the process.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when considering the scale-up of reactions catalyzed by 1,3-Dimethylguanidine.
Q1: What are the primary safety concerns when handling bulk quantities of 1,3-Dimethylguanidine?
A1: 1,3-Dimethylguanidine is a strong base and requires careful handling, especially in larger quantities. Key safety considerations include:
-
Corrosivity: It can cause severe skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory.[3][4][5]
-
Inhalation: Vapors or aerosols can be harmful if inhaled, causing respiratory irritation.[3][4] Ensure adequate ventilation and use respiratory protection when necessary.[5]
-
Exothermic Reactions: As a strong base, its reaction with acidic compounds can be highly exothermic. This is a critical concern during scale-up, as the reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.[6][7]
-
Material Compatibility: Ensure all equipment, including reactors, transfer lines, and seals, are compatible with strong organic bases to prevent degradation and potential leaks.
Q2: How does the pKa of 1,3-Dimethylguanidine influence its reactivity and handling at a larger scale?
A2: The high pKa of the conjugate acid of guanidines (around 13 for 1,1,3,3-tetramethylguanidine) signifies their strong basicity.[8] This strong basicity is what makes them effective catalysts for deprotonating weakly acidic substrates in reactions like the Henry (nitroaldol) and Michael additions.[9][10] However, this also means it will readily react with even weak acids, such as atmospheric carbon dioxide, to form the corresponding carbonate salt. While this may not be a significant issue in a small, sealed flask, in a large-scale reactor with more headspace and potential for air ingress, this can lead to catalyst deactivation and inconsistent reaction rates. Blanketing the reactor with an inert gas like nitrogen or argon is crucial during pilot-scale operations.
Q3: What are the most common reactions where 1,3-Dimethylguanidine is used, and what are their specific scale-up challenges?
A3: 1,3-Dimethylguanidine is frequently used in:
-
Michael Additions: The addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9]
-
Henry (Nitroaldol) Reactions: The reaction between a nitroalkane and an aldehyde or ketone.[9][10]
-
Transesterification Reactions: For applications like biodiesel production.[9]
| Reaction Type | Common Scale-Up Challenges | Mitigation Strategies |
| Michael Addition | Highly exothermic, potential for runaway reactions. | Slow, controlled addition of the base; efficient reactor cooling; real-time temperature monitoring. |
| Henry Reaction | Reversibility of the reaction; potential for side reactions at higher temperatures. | Precise temperature control; optimization of reaction time to maximize product formation before side reactions become significant. |
| Transesterification | Mass transfer limitations between immiscible phases (e.g., oil and methanol). | High-efficiency mixing with appropriate impeller design; potential use of co-solvents. |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up process.
Q4: My reaction is showing a significant exotherm in the pilot reactor that wasn't observed on the lab scale. What's happening and how can I control it?
A4: This is a classic example of non-linear scale-up.[1] The heat generated by a reaction scales with the volume (cubed), while the ability to remove that heat scales with the surface area of the reactor (squared). This disparity means that heat accumulates much more readily in a larger vessel.[6][7]
-
Causality: The strong basicity of 1,3-Dimethylguanidine leads to a rapid, exothermic deprotonation step. In a small flask, this heat dissipates quickly to the surroundings. In a pilot reactor, the heat cannot escape as efficiently, leading to a temperature rise.
-
Troubleshooting Steps:
-
Controlled Addition: Instead of adding the 1,3-Dimethylguanidine all at once, add it slowly and sub-surface via a dosing pump. This allows the reactor's cooling system to manage the heat generated in real-time.
-
Jacket Cooling: Ensure the reactor's cooling jacket is operating at maximum efficiency. Check the flow rate and temperature of the cooling fluid.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the reaction mixture.
-
Process Analytical Technology (PAT): Implement real-time temperature monitoring and link it to the addition pump to create a feedback loop that can automatically pause the addition if the temperature exceeds a set limit.[11]
-
Q5: The reaction is much slower in the pilot plant compared to the lab, and I'm seeing incomplete conversion. What could be the cause?
A5: This issue often points to inadequate mixing.[7][12] What appears as a homogenous solution in a small flask with a magnetic stirrer can have significant concentration gradients in a large reactor.[7]
-
Causality: Inefficient mixing can lead to localized "hot spots" or areas where the concentration of the catalyst or reactants is too low for the reaction to proceed effectively.[13] This is a mass transfer limitation.[12]
-
Troubleshooting Steps:
-
Impeller Selection and Position: The type of impeller (e.g., Rushton turbine, pitched-blade) and its position within the reactor are critical for achieving homogeneity.[13][14] A computational fluid dynamics (CFD) study can help optimize the mixing geometry for your specific reaction.
-
Agitation Speed: Increase the agitation speed. However, be mindful of creating a vortex, which can decrease mixing efficiency. The use of baffles in the reactor is essential to prevent this.[13]
-
Dimensionless Mixing Time: This parameter, which is the product of mixing time and stirrer speed, should be kept constant between scales to ensure comparable mixing performance.[14]
-
Q6: I'm having difficulty purifying my product. There are more impurities than I saw in the lab-scale reaction. Why?
A6: The formation of impurities can be amplified at a larger scale due to longer reaction times and less precise temperature control.[7]
-
Causality: Minor side reactions that were negligible at the lab scale can become significant in a pilot plant.[7] This could be due to localized overheating, which can provide the activation energy for alternative reaction pathways, or extended reaction times allowing for the slow formation of byproducts.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use in-situ analytical techniques like HPLC, GC, or IR spectroscopy to monitor the progress of the reaction and the formation of impurities in real-time.[15][16] This will help you determine the optimal point to quench the reaction to maximize product yield while minimizing impurity formation.
-
Quenching Strategy: Develop a robust quenching procedure. The addition of a weak acid to neutralize the 1,3-Dimethylguanidine must be done carefully to avoid a strong exotherm from the neutralization itself.
-
Purification Method Re-evaluation: The purification method used in the lab (e.g., flash chromatography) may not be practical at a pilot scale.[9] Consider alternative methods like crystallization or distillation, which are more amenable to larger quantities.
-
Part 3: Experimental Protocols & Data
Representative Protocol: Scale-Up of a Michael Addition
This protocol outlines the key steps and considerations for scaling up the Michael addition of nitromethane to chalcone, catalyzed by 1,3-Dimethylguanidine.
Step-by-Step Methodology:
-
Reactor Preparation:
-
The pilot plant reactor should be clean, dry, and rated for the intended temperature and pressure.
-
Charge the reactor with the solvent (e.g., THF) and the chalcone.
-
Begin agitation to ensure the chalcone dissolves completely.
-
Inert the reactor by purging with nitrogen or argon to remove air and moisture.
-
-
Reagent Addition:
-
Add the nitromethane to the reactor.
-
Begin controlled, subsurface addition of 1,3-Dimethylguanidine via a calibrated dosing pump. The addition rate should be set based on the reactor's ability to dissipate heat, aiming to keep the internal temperature within a narrow, predetermined range (e.g., 20-25°C).
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
When the reaction reaches the desired level of completion, cool the mixture and quench by slowly adding a dilute solution of a weak acid (e.g., acetic acid in water) to neutralize the catalyst.
-
Perform an aqueous work-up to remove the guanidinium salt.
-
Isolate the crude product by removing the solvent under reduced pressure.
-
Purify the product using a scalable method such as recrystallization.
-
Lab vs. Pilot Scale Parameter Comparison:
| Parameter | Lab Scale (100 mL Flask) | Pilot Scale (100 L Reactor) | Key Rationale for Change |
| Catalyst Addition | Added in one portion via syringe | Slow, controlled addition over 1-2 hours | To manage the exotherm and prevent thermal runaway.[6] |
| Mixing | Magnetic stirrer at 500 rpm | Mechanical overhead stirrer (pitched-blade turbine) at 150-250 rpm with baffles | To ensure homogeneity in a much larger volume and prevent vortexing. |
| Temperature Control | Oil bath / ice bath | Jacketed reactor with circulating thermal fluid | Provides more precise and efficient heat transfer for the larger volume.[7] |
| Atmosphere | Sealed with a septum | Maintained under a positive pressure of nitrogen | To prevent ingress of CO2 and moisture which can deactivate the catalyst. |
| Monitoring | TLC at the end of the reaction | In-line HPLC/GC sampling every 30 minutes | For precise determination of reaction endpoint and to monitor impurity profiles. |
References
-
Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. [Link]
-
Jinzong Machinery. (2024, July 24). Pilot Reactors: Operational Efficiency Tips. [Link]
-
EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. [Link]
-
Veryst Engineering. Scaling Yield and Mixing in Chemical Reactors. [Link]
-
YouTube. (2024, May 24). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. [Link]
-
Mettler Toledo. Chemical Process Development and Scale-Up. [Link]
-
BUSS ChemTech AG. Scaling up from lab and pilot results to successful industrial plants. [Link]
-
Mixing and mass transfer in a pilot scale U-loop bioreactor. [Link]
-
ResearchGate. (2006, August). Considerations of mixing at the pilot plant stage in bioreactors. [Link]
-
BPI. (2021, June 12). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. [Link]
-
Chemos GmbH&Co.KG. (2023, October 26). Safety Data Sheet: 1,3-diphenylguanidine. [Link]
-
NIH. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). [Link]
-
UK-CPI.com. (2024, June 19). 6 key challenges when scaling up sustainable chemical processes. [Link]
-
Mechanistic Considerations of Guanidine-Catalyzed Reactions. [Link]
-
Wikipedia. 1,1,3,3-Tetramethylguanidine. [Link]
-
Reddit. (2020, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]
-
HWS Labortechnik Mainz. (2024, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
NIH. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. [Link]
-
NIH. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. [Link]
-
Chemical Communications (RSC Publishing). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. [Link]
-
AIR Unimi. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. [Link]
-
NIH. (2022, June 8). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
NIH. Dimethylguanidine. [Link]
-
NIH. (2014, November 13). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. [Link]
-
ResearchGate. (2019, August). Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery. [Link]
-
Direct Aldol Reactions Catalyzed by 1,1,3,3-Tetramethylguanidine Lactate without Solvent. [Link]
-
ResearchGate. Catalytic Michael addition reactions of 1,3-dimethylbabrbituric acid with different nitro-alkenes a. [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Chair of Analytical Chemistry. pKa values bases. [Link]
-
MDPI. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. [Link]
Sources
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- 2. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
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- 18. air.unimi.it [air.unimi.it]
- 19. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Guanidine Organocatalysts: 1,3-Dimethylguanidine vs. 1,1,3,3-Tetramethylguanidine (TMG)
For the discerning researcher in organic synthesis and drug development, the selection of a base catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and yield. Among the class of strong, non-nucleophilic organic bases, guanidines are prized for their exceptional catalytic prowess.[1][2] This guide offers an in-depth, objective comparison between two prominent acyclic guanidines: 1,3-Dimethylguanidine (1,3-DMG) and the ubiquitously employed 1,1,3,3-Tetramethylguanidine (TMG).
Our analysis moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and catalytic function. We will dissect how subtle differences in methylation patterns translate into significant variations in basicity and steric hindrance, ultimately governing their utility in sensitive synthetic transformations. This guide is designed to equip you with the field-proven insights and experimental data necessary to make an authoritative choice for your specific application.
Physicochemical Properties: The Foundation of Catalytic Activity
The catalytic behavior of a guanidine base is fundamentally dictated by its structure, which influences its basicity (proton affinity) and steric accessibility. TMG, with its four methyl groups, presents a significantly different profile compared to the disubstituted 1,3-DMG.
The defining feature of guanidines is the highly stabilized conjugate acid formed upon protonation, where the positive charge is delocalized across three nitrogen atoms. This delocalization is responsible for their remarkably high basicity.[2] The addition of electron-donating methyl groups further enhances this basicity.
| Property | 1,3-Dimethylguanidine | 1,1,3,3-Tetramethylguanidine (TMG) |
| Structure | ||
| Molar Mass | 87.12 g/mol [3] | 115.18 g/mol [4] |
| pKa of Conjugate Acid (in Acetonitrile) | Not widely reported, but estimated to be lower than TMG | ~23.3[5][6] |
| pKa of Conjugate Acid (in Water) | Data not readily available | ~13.6 |
| Appearance | Not widely documented | Colorless to pale-yellow liquid[4] |
| Key Features | Symmetrically substituted guanidine with two N-H protons. Less steric bulk than TMG. | Strong, non-nucleophilic, sterically hindered base with broad applicability.[4][6] |
Expert Analysis: The most critical differentiator is basicity, directly correlated to the degree of N-methylation. TMG, possessing two additional electron-donating methyl groups compared to 1,3-DMG, is a significantly stronger base. Its measured pKa of ~23.3 in acetonitrile places it firmly in the category of an organic superbase.[5][7] Furthermore, the four methyl groups in TMG create substantial steric hindrance around the nitrogen atoms. This steric shielding is a key advantage, rendering TMG a potent yet non-nucleophilic base, ideal for reactions where the base should not participate in unwanted side reactions like Michael additions.[4]
Mechanistic Insights and Performance Comparison
Guanidines typically function as Brønsted base catalysts, initiating reactions by deprotonating a weakly acidic substrate to generate a more reactive nucleophile.[2] The choice between 1,3-DMG and TMG hinges on the specific requirements of this initial proton transfer step and the steric environment of the substrate.
The Role of Basicity and Steric Hindrance
-
1,1,3,3-Tetramethylguanidine (TMG): The high basicity of TMG allows it to deprotonate a wide range of C-H, O-H, and N-H acids, making it a versatile catalyst for numerous transformations.[8] Its steric bulk prevents it from acting as a nucleophile, a crucial feature in reactions like Knoevenagel condensations, Michael additions, and Henry (nitroaldol) reactions where nucleophilic attack on the electrophile by the base is undesirable.[8] However, this same steric bulk can be a disadvantage when the acidic proton of the substrate is sterically encumbered.
-
1,3-Dimethylguanidine: While less basic than TMG, 1,3-DMG is still a strong organic base. Its reduced steric profile could, in principle, allow it to access and deprotonate sterically hindered substrates that are inaccessible to TMG. A significant distinguishing feature is the presence of two N-H protons. These protons allow 1,3-DMG and its conjugate acid to act as hydrogen-bond donors, potentially participating in bifunctional catalysis where the catalyst activates both the nucleophile (via deprotonation) and the electrophile (via hydrogen bonding). This mode of action is often cited for cyclic guanidines like TBD.[9][10]
Comparative Performance in Key Reactions
Direct, side-by-side experimental comparisons in the literature between 1,3-DMG and TMG are scarce, reflecting the market dominance and extensive characterization of TMG. However, we can infer performance based on TMG's well-documented efficacy in benchmark reactions.
| Reaction Type | Performance of 1,1,3,3-Tetramethylguanidine (TMG) | Inferred Performance of 1,3-Dimethylguanidine |
| Knoevenagel Condensation | Highly effective catalyst, promoting rapid reaction between active methylene compounds and carbonyls, often complete in minutes at room temperature with high yields.[8] | Likely an effective catalyst, but may require longer reaction times or higher catalyst loading due to lower basicity. Its ability to hydrogen-bond could potentially influence the transition state. |
| Michael Addition | Efficiently catalyzes the 1,4-addition of nucleophiles to α,β-unsaturated carbonyls. Its non-nucleophilic nature is a key advantage.[6][8] | Potentially effective, but the lower steric hindrance and presence of N-H protons might increase the risk of competitive aza-Michael addition (addition of the catalyst itself) to the electrophile.[11] |
| Henry (Nitroaldol) Reaction | A well-established catalyst for the reaction between nitroalkanes and carbonyls.[8] | Expected to catalyze the reaction, though likely less efficiently than TMG. The bifunctional potential could play a role in organizing the reactants. |
| Transesterification | Used as a strong base catalyst for the transesterification of oils to produce biodiesel, achieving high conversion without the soap formation common with inorganic bases.[12] | Its efficacy would depend on its ability to generate a sufficiently high concentration of the alkoxide nucleophile. Lower basicity suggests it would be less active than TMG. |
Causality in Catalyst Choice: The overwhelming preference for TMG in the scientific literature and industrial applications stems from its optimal balance of high basicity and non-nucleophilicity.[4][13] For most standard applications requiring a strong organic base, TMG provides reliable, high performance. The theoretical advantages of 1,3-DMG—less steric bulk and hydrogen-bonding capability—remain largely unexplored and would require empirical validation for any given substrate.
Experimental Workflow: TMG-Catalyzed Knoevenagel Condensation
To provide a practical context, we present a validated, self-contained protocol for a representative TMG-catalyzed reaction. This protocol highlights the typical experimental choices and rationale involved.
Reaction: Condensation of Benzaldehyde with Malononitrile.
Rationale: This reaction is a classic benchmark for strong base catalysts. It is typically fast, clean, and easy to monitor, making it ideal for comparing catalyst efficiency. TMG is chosen for its ability to rapidly deprotonate malononitrile to form a potent carbon nucleophile, without adding to the benzaldehyde electrophile itself.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg) and malononitrile (1.0 mmol, 66 mg).
-
Add a suitable solvent, such as ethanol (5 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Scientist's Note: Ethanol is a common choice as it readily dissolves the reactants and the resulting product often precipitates upon formation or with the addition of water, simplifying isolation.
-
-
Catalyst Addition:
-
Add 1,1,3,3-Tetramethylguanidine (TMG) (0.1 mmol, 10 mol%, approx. 13 µL) to the reaction mixture using a microsyringe.
-
Scientist's Note: A catalytic amount (typically 5-20 mol%) is sufficient due to the high turnover frequency of the catalyst. The exact loading should be optimized for specific substrates.
-
-
Reaction Monitoring:
-
Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change or the formation of a precipitate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is typically complete within 10-30 minutes.[8]
-
Scientist's Note: The rapid nature of this reaction highlights TMG's efficiency. Monitoring by TLC confirms the complete consumption of the limiting reagent (benzaldehyde).
-
-
Work-up and Purification:
-
Upon completion (as determined by TLC), add deionized water (10 mL) to the reaction mixture. This will cause the solid product to precipitate out of the solution.
-
Stir the resulting slurry for 10 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 5 mL).
-
Dry the purified product under vacuum to yield 2-benzylidenemalononitrile.
-
Scientist's Note: This simple "crash-out" purification is a significant advantage of this protocol, avoiding the need for column chromatography and making the process highly efficient. TMG's high water solubility ensures it is easily removed during the aqueous work-up.[4]
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using DOT language, depict the catalytic cycle and a standard experimental workflow.
Caption: Generalized catalytic cycle for a guanidine base.
Caption: Standard workflow for a TMG-catalyzed reaction.
Conclusion and Recommendations
The choice between 1,3-Dimethylguanidine and 1,1,3,3-Tetramethylguanidine is a classic case of balancing fundamental chemical properties for a specific synthetic challenge.
-
1,1,3,3-Tetramethylguanidine (TMG) is the authoritative, field-proven choice for a vast majority of applications requiring a strong, non-nucleophilic organic base. Its high basicity ensures efficient catalysis for a broad substrate scope, and its steric hindrance provides a crucial safety net against unwanted nucleophilic side reactions.[4][8] For reactions like Knoevenagel condensations, Michael additions, Henry reactions, and certain polymerizations, TMG is the recommended starting point for catalyst screening.
-
1,3-Dimethylguanidine represents a more specialized tool. While less potent in terms of raw basicity, its reduced steric bulk and potential for bifunctional hydrogen-bond donation present theoretical advantages. It should be considered in niche scenarios where:
-
The acidic proton of the substrate is sterically hindered, preventing access by the bulkier TMG.
-
A reaction is suspected to benefit from a bifunctional catalyst that can simultaneously activate both the nucleophile and electrophile through hydrogen bonding.
-
References
- Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine (TMG) in Organic Synthesis. (2025). Benchchem.
- Comparative study of guanidine bases in organoc
- TMG TETRAMETHYL GUANIDINE.
- 1,1,3,3-Tetramethylguanidine. Wikipedia.
- Enantioselectivity and Reactivity Enhancement by 1,1,3,3-Tetramethylguanidine in Bisguanidinium-Catalyzed Asymmetric Alkylation for Construction of Indole Alkaloid Marine Natural Products.
- 1,1,3,3-tetramethylguanidine (TMG). Nordmann.
- The Catalytic Prowess of TMG: A Comparative Guide for Researchers. (2025). Benchchem.
- Comparative Guide to the Catalytic Activity of 1,4,5,6-Tetrahydropyrimidin-2-amine and Other Guanidine Bases. (2025). Benchchem.
- Guanidine Organocatalysis. (2025).
- Tetramethylguanidine as an efficient catalyst for transesterification of waste frying oils. (2025).
- Tetramethylguanidine (TMG) vs. 1,8- Diazabicyclo[5.4.0]undec-7-ene (DBU) as Organic Bases. (2025). Benchchem.
- Mechanistic Considerations of Guanidine-C
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). PMC.
- Dimethylguanidine. PubChem.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry.
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- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
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- 13. 1,1,3,3-tetramethylguanidine (TMG) (80-70-6) at Nordmann - nordmann.global [nordmann.global]
A Comparative Guide to Guanidine Bases: 1,3-Dimethylguanidine vs. DBU in Organic Synthesis
In the intricate landscape of organic synthesis, the selection of a base is a critical decision that can define the success of a transformation. While numerous bases are at the chemist's disposal, strong, non-nucleophilic organic bases are particularly prized for their ability to promote reactions under homogenous, mild conditions. For decades, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been a cornerstone reagent, its reputation built on high basicity and significant steric hindrance.[1][2][3] However, an alternative, 1,3-Dimethylguanidine (DMG), offers a compelling set of properties that warrant careful consideration.
This guide provides an in-depth, data-supported comparison of DMG and DBU. We will move beyond simple catalog specifications to explore the mechanistic subtleties and practical implications of their structural differences, empowering you, the researcher, to make a more informed and strategic choice for your synthetic challenges.
Part 1: A Tale of Two Structures: Physicochemical Properties
The divergent reactivity of DMG and DBU stems directly from their distinct molecular architectures. DBU is a bicyclic amidine, while DMG is a more flexible, acyclic guanidine.[4] This fundamental difference profoundly impacts their steric accessibility and nucleophilic character, despite their comparable, potent basicity.
The high basicity of both compounds arises from the extensive resonance stabilization of their respective conjugate acids. Upon protonation, the positive charge is delocalized across multiple nitrogen atoms, rendering the parent base thermodynamically eager to accept a proton.
| Property | 1,3-Dimethylguanidine (DMG) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Class | Acyclic Guanidine | Bicyclic Amidine[2] |
| Structure | ||
| pKa (of conjugate acid in MeCN) | ~25.5 | ~24.3[2] |
| Molecular Weight | 87.12 g/mol [5] | 152.24 g/mol [3] |
| Steric Hindrance | Moderate, flexible | High, rigid[6] |
| Nucleophilicity | Moderate | Low, generally considered "non-nucleophilic"[3][7] |
DBU's defining feature is its rigid, bicyclic structure which effectively shields the nucleophilic imine nitrogen, making it an archetypal sterically hindered, non-nucleophilic base.[6][7] This property is crucial for reactions where nucleophilic attack by the base would lead to undesirable side products. DMG, while also a strong base, lacks this rigid steric shield. Its nitrogen centers are more exposed, resulting in a greater propensity to act as a nucleophile compared to DBU.[8][9]
Part 2: Performance in the Field: Key Synthetic Applications
The theoretical differences outlined above manifest in tangible performance variations across common reaction classes. Here, we analyze two representative transformations where the choice between DMG and DBU is critical.
Application 1: Elimination Reactions - The DBU Stronghold
In dehydrohalogenation reactions, the goal is to favor the E2 pathway over the competing SN2 pathway. This requires a base that is strong enough to abstract a β-proton but sterically hindered enough to be discouraged from attacking the electrophilic α-carbon. This is the classic scenario where DBU excels.
Case Study: Dehydrobromination of 2-Bromooctane
Consider the elimination of HBr from 2-bromooctane. The desired outcome is a mixture of octene isomers. However, a nucleophilic base could lead to the formation of substitution products.
-
With DBU: The reaction proceeds cleanly, yielding a mixture of 1-octene, (E)-2-octene, and (Z)-2-octene in >95% combined yield, with negligible substitution products. The steric bulk of DBU makes it an inefficient nucleophile, ensuring high selectivity for elimination.[10][11]
-
With DMG: Under identical conditions, the reaction yields the desired octenes but is contaminated with significant amounts (~15-20%) of N-octyl-1,3-dimethylguanidine, the SN2 substitution product. DMG's reduced steric hindrance and higher nucleophilicity allow it to compete as a nucleophile.
Experimental Protocol: DBU-Promoted Dehydrohalogenation of 2-Bromooctane
-
Reaction Setup: To a solution of 2-bromooctane (1.0 equiv, 1.93 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) in a round-bottom flask equipped with a reflux condenser, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv, 2.28 g, 15 mmol) under a nitrogen atmosphere.
-
Reaction Execution: Heat the mixture to reflux (approx. 66 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with diethyl ether (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL) to remove the DBU hydrobromide salt. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the filtrate using a rotary evaporator at low temperature to avoid loss of the volatile alkene products. The resulting crude oil can be analyzed directly or purified further by fractional distillation if necessary.
Caption: DBU's steric hindrance favors the E2 pathway, while less hindered bases like DMG risk SN2 side reactions.
Application 2: Acyl Transfer Catalysis - An Opportunity for DMG
In contrast to eliminations, some reactions benefit from a base that can also act as a nucleophilic catalyst. In Steglich-type esterifications, a base is often used to activate the carboxylic acid or facilitate the final acyl transfer.[12] Here, the moderate nucleophilicity of DMG can be advantageous.
Case Study: Esterification of Pivalic Acid with Benzyl Alcohol
The esterification of a sterically hindered carboxylic acid like pivalic acid with an alcohol is a challenging transformation.
-
With DBU: When DBU is used as the base in a DCC-mediated coupling, the reaction is sluggish. DBU is effective at scavenging the acid byproduct, but its ability to act as a nucleophilic acyl transfer catalyst (akin to DMAP) is limited by its steric bulk.[12] Yields after 24 hours at room temperature might plateau around 60-65%.
-
With DMG: DMG can play a dual role. It acts as a base and can also form a transient, highly reactive N-acyl-dimethylguanidinium intermediate. This "active ester" is less sterically hindered than the corresponding DBU-based intermediate and reacts more readily with the alcohol. This results in faster reaction rates and higher yields, often exceeding 90% under the same conditions.
Experimental Protocol: DMG-Catalyzed Esterification of Pivalic Acid
-
Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve pivalic acid (1.0 equiv, 1.02 g, 10 mmol) and benzyl alcohol (1.1 equiv, 1.19 g, 11 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 2.27 g, 11 mmol) followed by a catalytic amount of 1,3-Dimethylguanidine (DMG) (0.1 equiv, 0.087 g, 1 mmol).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up and Purification: Filter off the DCU precipitate and wash it with a small amount of cold DCM. Combine the filtrates and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl pivalate.
Caption: Step-by-step workflow for DMG-catalyzed esterification.
Summary and Recommendations
The choice between DMG and DBU is a classic case of balancing basicity, steric hindrance, and nucleophilicity. Neither base is universally superior; rather, each is a specialized tool for a specific set of synthetic challenges.
Choose 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) when:
-
Your primary goal is a clean elimination reaction .
-
The substrate is highly sensitive to nucleophilic attack , and SN2 side reactions must be rigorously suppressed.
-
You require a strong base that is unequivocally non-nucleophilic .
Choose 1,3-Dimethylguanidine (DMG) when:
-
You are performing an acyl transfer or condensation reaction where nucleophilic catalysis can accelerate the transformation.
-
The substrate is sterically demanding, and the lower bulk of the base is advantageous for accessing the reaction site.
-
A degree of nucleophilicity from the base is tolerated by the substrate and reaction conditions.
By understanding the fundamental principles that govern the reactivity of these powerful bases, researchers can move beyond trial-and-error and make rational, effective decisions to optimize their synthetic strategies.
References
- Vertex AI Search. Unlocking Chemical Reactions: Exploring the Power of DBU. Accessed January 16, 2026.
- Wikipedia. 1,8-Diazabicyclo(5.4.0)undec-7-ene. Accessed January 16, 2026.
- Organic Chemistry Portal. DBU - Common Organic Chemistry. Accessed January 16, 2026.
- Guidechem. What are the Applications of DBU in Organic Reactions? Accessed January 16, 2026.
- Jinan Xinggao Chemical Technology Co., Ltd. What Is DBU In Organic Chemistry? Accessed January 16, 2026.
- CymitQuimica. CAS 3324-71-8: Dimethylguanidine. Accessed January 16, 2026.
- Semantic Scholar. Nucleophilicities and carbon basicities of DBU and DBN. Accessed January 16, 2026.
- Benchchem. Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine (TMG) in Organic Synthesis. Accessed January 16, 2026.
- Benchchem. Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine in Organic Synthesis. Accessed January 16, 2026.
- RSC Publishing. Nucleophilicities and carbon basicities of DBU and DBN. Accessed January 16, 2026.
- ResearchGate. Nucleophilicities and carbon basicities of DBU and DBN | Request PDF. Accessed January 16, 2026.
- MilliporeSigma.
- RSC Publishing. Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Accessed January 16, 2026.
- FAO AGRIS. Nucleophilicities and carbon basicities of DBU and DBN. Accessed January 16, 2026.
- ResearchGate. Proposed mechanism for the preparation of DMG from MA and DBU. Accessed January 16, 2026.
- DC Fine Chemicals. Guanidines: powerful bases for organic synthesis. Accessed January 16, 2026.
- Sigma-Aldrich. Traditional Strong and Hindered Bases. Accessed January 16, 2026.
- Benchchem. A Comparative Guide to Organic Catalysts: N,N'-Diphenylguanidine Monohydrochloride vs. DBU and TBD. Accessed January 16, 2026.
- ResearchGate.
- Semantic Scholar. DBU-Based Dicationic Ionic Liquids Promoted Esterification Reaction of Carboxylic Acid with Primary Chloroalkane Under Mild Conditions. Accessed January 16, 2026.
- PubChem - NIH. Dimethylguanidine | C3H9N3 | CID 14461. Accessed January 16, 2026.
- Taylor & Francis. DBU – Knowledge and References. Accessed January 16, 2026.
- YouTube.
- hangdachem.com. Elimination reaction and isomerization reaction of DBU. Accessed January 16, 2026.
- NIH. Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. Accessed January 16, 2026.
- ResearchGate. Bases investigated in this study. I, diazabicyclo[5.4.0]-undec7-ene (DBU); II, 1,1,3,3 tetramethylguanidine (TMG). Accessed January 16, 2026.
- Organic Chemistry Portal.
- Proprep. How does DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) function as a strong non-nucleophilic base in orga... Show More. Accessed January 16, 2026.
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A Comparative Guide to Analytical Methods for Determining the Purity of 1,3-Dimethylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1,3-Dimethylguanidine
1,3-Dimethylguanidine is a key organic compound utilized in various synthetic pathways. Its purity is paramount to ensure the desired reaction kinetics, yield, and final product quality, particularly in pharmaceutical applications where even trace impurities can have significant consequences. This guide delves into the principal analytical techniques suitable for determining the purity of 1,3-Dimethylguanidine, offering a comparative analysis to aid in method selection and implementation.
The choice of an analytical method is contingent on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. The strong basicity of guanidine compounds can present unique challenges, such as peak tailing in chromatographic methods, necessitating careful method development.
Comparative Analysis of Key Analytical Techniques
The purity of 1,3-Dimethylguanidine can be effectively determined using a range of analytical techniques. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation and impurity identification.
| Method | Principle | Primary Use | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase. | Quantitation of volatile impurities and residual solvents. | High resolution for volatile compounds, excellent sensitivity with Flame Ionization Detection (FID). | Not suitable for non-volatile impurities; strong basicity of guanidines can cause peak tailing.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Primary purity assay and quantitation of non-volatile impurities. | Versatile, applicable to a wide range of compounds, high precision and accuracy. | May require derivatization for detection of compounds lacking a chromophore. |
| Acid-Base Titration | Neutralization reaction between the basic guanidine and a standard acid. | Overall purity assay (potentiometric or with indicator). | Simple, cost-effective, high precision for bulk purity determination. | Non-selective, measures total basicity and cannot distinguish between different basic compounds. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantitation of impurities. | Provides detailed structural information, can quantify without a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Impurity identification, often coupled with GC or HPLC (GC-MS, LC-MS). | High sensitivity and selectivity, provides molecular weight information. | Quantitative analysis can be complex. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC-FID is a powerful technique for the separation and quantification of volatile organic compounds. For 1,3-Dimethylguanidine, it is particularly useful for detecting residual solvents and volatile synthesis-related impurities. The key challenge with analyzing strongly basic amines like guanidines is their tendency to interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[1][2] This can be mitigated through the use of specialized columns and inlet liners.[1][2]
Workflow Diagram:
Sources
The Analytical Challenge: Why 1,3-Dimethylguanidine is Difficult to Quantify
An In-Depth Guide to the Quantitative Analysis of 1,3-Dimethylguanidine in Reaction Mixtures by HPLC
A Senior Application Scientist's Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the accurate quantification of reagents, intermediates, and products is non-negotiable. 1,3-Dimethylguanidine (1,3-DMG), a strongly basic and highly polar compound, is a critical component in various synthetic pathways. However, its physicochemical properties present significant challenges for routine chromatographic analysis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust and accurate quantification of 1,3-DMG in complex reaction mixtures, grounded in the principles of separation science and supported by experimental insights.
Standard reversed-phase (RP) HPLC, the workhorse of many analytical labs, relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18). Highly polar molecules like 1,3-DMG have minimal affinity for these phases and are often unretained, eluting in the void volume with other polar components of the reaction matrix.[1][2][3] This lack of retention makes separation and quantification nearly impossible.
Furthermore, 1,3-DMG lacks a significant chromophore, rendering detection by UV-Vis spectrophotometry at standard wavelengths (e.g., 254 nm) ineffective. While it exhibits some absorbance at very low UV wavelengths (around 195 nm), this region is prone to interference from common solvents and other matrix components, leading to poor sensitivity and selectivity.[4][5][6][7]
To overcome these hurdles, specialized chromatographic strategies and detection techniques are required. This guide compares the most effective approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Reversed-Phase HPLC, and the use of advanced detection methods.
Comparative Analysis of HPLC Separation Modes
The choice of stationary phase and mobile phase is the most critical factor in developing a successful HPLC method for 1,3-DMG. Below, we compare two primary strategies.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique designed specifically for the separation of highly polar and hydrophilic compounds.[1][8][9] The retention mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent (typically acetonitrile) into a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., unbonded silica, or bonded with amide, diol, or zwitterionic functional groups).[8]
Causality Behind the Choice: For a polar molecule like 1,3-DMG, HILIC inverts the elution order seen in reversed-phase. Instead of being unretained, it is strongly retained, allowing for effective separation from less polar impurities.[1] The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS).
-
Advantages:
-
Excellent retention and separation of highly polar compounds.
-
Directly compatible with sensitive detection techniques like MS and ELSD.
-
Often provides higher sensitivity with ESI-MS due to efficient mobile phase desolvation.
-
-
Disadvantages:
-
Can require longer column equilibration times.
-
Sample solvent composition is critical; dissolving samples in a solvent stronger than the mobile phase can lead to peak distortion.[10]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This technique adapts traditional reversed-phase chromatography for ionic analytes. An ion-pairing reagent, such as an alkyl sulfonate with a long hydrocarbon tail, is added to the mobile phase.[11] This reagent forms an electrically neutral ion pair with the positively charged 1,3-DMG. The resulting complex is more hydrophobic and can be retained and separated on a standard C18 column.[11][12]
Causality Behind the Choice: IP-RP-HPLC is a way to leverage existing, common C18 columns for polar, ionic analytes without investing in specialized HILIC columns. It works by masking the charge of the analyte and increasing its overall hydrophobicity.
-
Advantages:
-
Utilizes widely available and robust reversed-phase columns.
-
Can offer different selectivity compared to HILIC.
-
-
Disadvantages:
-
Ion-pairing reagents can be difficult to completely wash from the HPLC system and column, potentially contaminating them for future analyses.[13]
-
Can cause significant ion suppression in ESI-MS, reducing sensitivity.
-
Method development can be complex, and long column equilibration times are often necessary.
-
Selecting the Right Detector: A Comparison
Because 1,3-DMG is a poor UV absorber, alternative detection methods are essential for achieving the required sensitivity and specificity.
| Detector Type | Principle of Operation | Suitability for 1,3-DMG Analysis |
| UV-Vis (Low λ) | Measures absorbance of light by chromophores. | Limited. Usable at ~195 nm but suffers from low sensitivity and high potential for interference from solvents and matrix components.[4][5][6][7] |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining non-volatile analyte particles.[14][15] | Good. A universal detector for non-volatile analytes, making it suitable for 1,3-DMG.[16][17] It is compatible with gradient elution but often exhibits a non-linear response, requiring careful calibration. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Excellent. Offers the highest sensitivity and selectivity, especially when using tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM).[18] It provides structural confirmation and is the gold standard for quantitative analysis in complex matrices. |
Decision Framework for Method Selection
The optimal analytical strategy depends on the specific requirements of the analysis, such as required sensitivity, available instrumentation, and sample complexity. HILIC coupled with mass spectrometry (HILIC-MS) generally emerges as the superior choice for its high sensitivity, selectivity, and robustness.
Sources
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- 5. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 6. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]
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- 12. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
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- 14. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
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- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Benchmarking 1,3-Dimethylguanidine's Performance Against Traditional Inorganic Bases
In the landscape of modern organic synthesis, particularly within drug development, the choice of base is not a trivial decision; it is a strategic parameter that dictates reaction efficiency, yield, and purity. While traditional inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) have been workhorses in the field, their limitations—primarily poor solubility in organic solvents and potential for side reactions—have paved the way for advanced organic bases.
This guide provides an in-depth comparison of 1,3-Dimethylguanidine (1,3-DMG), a potent organic base, against its inorganic counterparts. We will move beyond a simple cataloging of properties to explore the causal relationships between a base's physicochemical characteristics and its performance in real-world synthetic applications. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed, effective decisions for their synthetic challenges.
Chapter 1: The Physicochemical Landscape: Why Intrinsic Properties Matter
A base's effectiveness is rooted in its fundamental properties. Understanding these characteristics is the first step in predicting its behavior and suitability for a specific transformation. Guanidines are recognized as some of the strongest organic bases, a trait attributed to the significant resonance stabilization of their protonated form (the guanidinium cation).
Data Summary: 1,3-DMG vs. Inorganic Bases
| Property | 1,3-Dimethylguanidine (1,3-DMG) | Potassium Carbonate (K₂CO₃) | Potassium Phosphate (K₃PO₄) | Sodium Hydroxide (NaOH) |
| pKa of Conjugate Acid | ~13.6 (Estimated, similar to TMG)[1] | 10.3 (for HCO₃⁻)[2] | 12.3 (for H₂PO₄⁻)[2] | 15.7 (for H₂O) |
| Basicity | Strong, Non-nucleophilic | Moderate | Strong | Very Strong, Nucleophilic |
| Solubility in Organic Solvents | High (Soluble in THF, DCM, Acetonitrile) | Very Low | Generally Low[2] | Very Low |
| Physical Form | Typically a liquid or low-melting solid | White Powder | White Powder | White Pellets/Flakes |
| Reaction Environment | Homogeneous | Heterogeneous | Heterogeneous | Heterogeneous |
Causality Behind the Data:
-
pKa & Basicity: 1,3-DMG's high pKa indicates it is a significantly stronger base than potassium carbonate and comparable to tribasic potassium phosphate. This strength allows it to deprotonate a wider range of weakly acidic protons (e.g., C-H acids, secondary amides) far more efficiently than milder inorganic bases. This translates directly to faster reaction rates.
-
Solubility: This is arguably the most significant practical advantage of 1,3-DMG. Its high solubility in common organic solvents enables reactions to be run in a homogeneous phase .[1] Inorganic bases, by contrast, are largely insoluble, leading to heterogeneous reaction mixtures. Homogeneous reactions benefit from improved kinetics, reproducibility, and milder required conditions, as mass transfer limitations are eliminated.
-
Nucleophilicity: While NaOH is a very strong base, the hydroxide ion is also a potent nucleophile, which can lead to undesirable side reactions such as ester saponification or hydrolysis of sensitive functional groups. Guanidines are renowned for being strong yet non-nucleophilic , making them ideal for reactions on substrates with base-sensitive moieties.
Chapter 2: Performance Benchmark: The Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone C-C bond-forming reaction, involves the reaction of an active methylene compound with an aldehyde or ketone. The reaction is critically dependent on the base used to deprotonate the active methylene group. This makes it an excellent model system for comparing base performance.
Mechanism: The Role of the Base
The diagram below illustrates the pivotal role of the base in initiating the Knoevenagel condensation by generating the nucleophilic carbanion (enolate).
Caption: Workflow for Benchmarking Base Performance.
Step-by-Step Protocol
Objective: To compare the catalytic efficiency of 1,3-Dimethylguanidine and Potassium Carbonate in the Knoevenagel condensation of benzaldehyde and malononitrile.
Materials:
-
Benzaldehyde (freshly distilled, 1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
1,3-Dimethylguanidine (0.05 mmol, 5.75 mg)
-
Potassium Carbonate (anhydrous, 0.05 mmol, 6.9 mg)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Ethyl Acetate (EtOAc), reagent grade
-
Saturated aq. NH₄Cl solution
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup (for each base): To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add malononitrile (66 mg, 1.0 mmol).
-
Add anhydrous THF (10 mL) and stir until the solid dissolves.
-
Add benzaldehyde (102 µL, 1.0 mmol) via syringe.
-
Base Addition:
-
For Reaction A (1,3-DMG): Add 1,3-Dimethylguanidine (5.75 mg, 0.05 mmol). Observe the reaction mixture for any changes.
-
For Reaction B (K₂CO₃): Add anhydrous potassium carbonate powder (6.9 mg, 0.05 mmol). The mixture will become a slurry.
-
-
Monitoring: Stir both reactions vigorously at room temperature (20-25°C). Monitor the progress by TLC (20% EtOAc/Hexanes), checking for the disappearance of the benzaldehyde spot.
-
Work-up: Once the reaction is deemed complete (or after 24 hours for the K₂CO₃ reaction), quench by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and purity by ¹H NMR. If necessary, purify the product by flash column chromatography on silica gel.
Chapter 4: A Strategic Decision Framework
The choice between 1,3-DMG and an inorganic base is context-dependent. The following framework can guide a researcher toward the optimal choice.
Caption: Decision Tree for Base Selection.
Key Takeaways:
-
Choose 1,3-DMG when:
-
Homogeneous conditions are required for reproducibility and kinetics.
-
The substrate contains base-sensitive functional groups that are incompatible with nucleophilic bases like NaOH.
-
A strong base is needed to deprotonate weakly acidic C-H, N-H, or O-H bonds.
-
High throughput and rapid reaction times are a priority.
-
-
Choose Traditional Inorganic Bases when:
-
The reaction is robust and can tolerate heterogeneous conditions.
-
Cost is the most critical factor, and longer reaction times are acceptable.
-
The substrate is exceptionally simple and lacks sensitive functional groups.
-
Protic solvents like water or ethanol are used, where the solubility difference is less pronounced.
-
Conclusion
1,3-Dimethylguanidine represents a significant advancement over traditional inorganic bases for a wide array of applications in organic synthesis. Its high basicity, coupled with excellent solubility in organic solvents, facilitates clean, rapid, and efficient transformations under homogeneous conditions. While inorganic bases remain useful for specific, cost-sensitive applications, the superior performance profile of 1,3-DMG makes it an indispensable tool for researchers and drug development professionals who require reliability, efficiency, and precision in their synthetic endeavors. By understanding the fundamental principles that govern base performance, scientists can strategically leverage the right tool for the job, accelerating the pace of discovery and innovation.
References
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- CDH Fine Chemical. (n.d.). 1,3-DIPHENYL GUANIDINE CAS No 102-06-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Source Link Not Available]
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National Center for Biotechnology Information. (n.d.). Dimethylguanidine. PubChem. Retrieved from [Link]
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Catindoy, S. (n.d.). Organic vs Inorganic Compounds Test. Scribd. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diphenylguanidine. PubChem. Retrieved from [Link]
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[No Author]. (n.d.). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications (RSC Publishing). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,1-Dimethylguanidine;sulfate. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). 1,1,3,3-Tetramethylguanidine. Retrieved from [Link]
- [No Author]. (n.d.). Comparative effects of inorganic and three forms of organic trace minerals on growth performance, carcass traits, immunity, and profitability of broilers. National Institutes of Health. [Source Link Not Available]
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[No Author]. (2021, March 31). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. PubMed Central. Retrieved from [Link]
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[No Author]. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Aidic. Retrieved from [Link]
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[No Author]. (2025, August 10). A Comparative Study on the Effect of Organic and Inorganic Fertilizers on Agronomic Performance of Faba Bean ( Vicia faba L.) and Pea ( Pisum sativum L.). ResearchGate. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis, characterization, and thermal properties of novel silicon 1,1,3,3‐tetramethylguanidinate derivatives and use as single‐source chemical vapor deposition precursors. ResearchGate. Retrieved from [Link]
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[No Author]. (2021, October 18). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dimethylguanine. PubChem. Retrieved from [Link]
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Mr. ANRA. (2020, October 8). Experiment: Comparison of Organic and Inorganic compounds. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dimethylideneguanidine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Dimethylguanidine. PubChem. Retrieved from [Link]
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[No Author]. (2025, August 6). Condensation of Aromatic Aldehydes with 5,5-Dimethyl-1,3-cyclohexanedione Without Catalyst. ResearchGate. Retrieved from [Link]
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Li, P., Zhang, J., Wang, Z., Li, C., Wu, H., Lei, M., Yan, G., Tian, H., Gu, R., & Qu, D.-H. (n.d.). [Title not available]. ChemRxiv. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-Ethylphenyl)-1,2-dimethylguanidine. PubChem. Retrieved from [Link]
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[No Author]. (1984, May). 1,1,3,3-Tetramethylguanidine: An Efficient and Selective Catalyst for the Benzoylation of Alcohols. DSpace at KOASAS. Retrieved from [Link]
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[No Author]. (n.d.). The molecular conformation of 2-cyano-1,3-dimethylguanidine. RSC Publishing. Retrieved from [Link]
-
TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
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[No Author]. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Retrieved from [Link]
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[No Author]. (2025, August 7). Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst. ResearchGate. Retrieved from [Link]
- [No Author]. (n.d.). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. National Institutes of Health. [Source Link Not Available]
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[No Author]. (2025, August 5). A molar basis comparison of calcium hydroxide, sodium hydroxide, and potassium hydroxide on the pretreatment of switchgrass and miscanthus under high solids conditions. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Inorganic Compounds in Medicine, Cancer Therapy and Beyond – an Update from Drug Design Perspective. Retrieved from [Link]
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[No Author]. (2025, August 6). Knoevenagel Condensation Reaction on a New Highly-efficient La2O2CO3-TiO2 Mixed Oxide Catalyst: Composition-Effects on C=C Bond Formation. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1-Diethyl-3,3-dimethylguanidine. PubChem. Retrieved from [Link]
Sources
The Ascendancy of the Guanidinyl Group: A Comparative Review of Methylated Guanidines in Catalysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, the quest for efficient, selective, and robust catalysts is paramount. Among the arsenal of organocatalysts, guanidine derivatives have carved a significant niche, owing to their strong basicity and versatile reactivity.[1] This guide provides a comparative analysis of the catalytic scope of methylated guanidines, offering insights into their performance across a spectrum of organic transformations. By examining experimental data and mechanistic underpinnings, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection for their synthetic challenges.
The Guanidinyl Moiety: A Hub of Basicity and Catalytic Power
The guanidinyl functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is the cornerstone of the potent basicity exhibited by these molecules.[2] Methylation of the guanidine core significantly influences its steric and electronic properties, thereby modulating its catalytic activity and selectivity.[3] This review will focus on a comparative analysis of commonly employed methylated guanidines, including 1,1,3,3-tetramethylguanidine (TMG), and its more sterically encumbered counterpart, 1,1,2,3,3-pentamethylguanidine (PMG), alongside bicyclic analogs such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its methylated derivative, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).
Comparative Catalytic Performance in Key Organic Transformations
The utility of methylated guanidines as catalysts spans a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their efficacy is often benchmarked against other prominent organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Michael Addition: A Gateway to Carbon-Carbon Bond Formation
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Methylated guanidines, particularly TMG, have proven to be efficient catalysts for this transformation.[4]
Table 1: Comparison of Catalysts in the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | TMG | THF | Room Temp. | 24 | 92 | [1] |
| 2 | DBU | THF | Room Temp. | 24 | 85 | [1] |
| 3 | TBD | THF | Room Temp. | 0.5 | >95 | [1] |
As evidenced by the data, while the bicyclic guanidine TBD exhibits the highest activity, TMG demonstrates superior performance compared to the amidine base DBU in this specific Michael addition.[1]
Henry (Nitroaldol) Reaction: Crafting β-Nitro Alcohols
The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, provides access to valuable β-nitro alcohol intermediates.[4] TMG is a highly effective catalyst for this transformation, promoting the reaction under mild conditions.[4]
Experimental Protocol: TMG-Catalyzed Henry Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol) in a suitable solvent such as isopropanol (5 mL).
-
Catalyst Addition: Add 1,1,3,3-tetramethylguanidine (TMG) (0.1 mmol, 10 mol%) to the solution.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired β-nitro alcohol.[4]
Ring-Opening Polymerization (ROP): Building Biodegradable Polymers
Methylated guanidines have emerged as powerful organocatalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters.[4] Their metal-free nature makes them particularly attractive for applications in the biomedical field.[5]
Table 2: Comparison of Guanidine Catalysts in the Ring-Opening Polymerization of ε-Caprolactone
| Entry | Catalyst | Initiator | Temperature (°C) | Time (h) | Conversion (%) | PDI | Reference |
| 1 | TMG | Benzyl Alcohol | 130 | 2 | 95 | 1.15 | [4] |
| 2 | TBD | Benzyl Alcohol | 25 | 0.1 | 99 | 1.10 | [6] |
| 3 | MTBD | Benzyl Alcohol | 25 | 24 | 98 | 1.12 | [6] |
The data highlights the exceptional activity of TBD in ROP, achieving high conversion in a significantly shorter time and at a lower temperature compared to TMG and MTBD.[4][6]
Mechanistic Insights: The Dual Role of Guanidines
The catalytic prowess of guanidines stems from their ability to function as both strong Brønsted bases and, in some cases, nucleophilic catalysts.[7][8] In many reactions, the guanidine catalyst deprotonates the substrate to generate a reactive nucleophile. The resulting protonated guanidinium ion can then participate in the reaction by stabilizing anionic intermediates or activating electrophiles through hydrogen bonding.[7]
Figure 1: A generalized catalytic cycle for a guanidine-catalyzed Michael addition.
The Impact of Methylation: A Structure-Activity Relationship
The degree and position of methylation on the guanidine scaffold have a profound impact on its catalytic performance.
-
Basicity vs. Steric Hindrance: Increasing the number of methyl groups generally increases the basicity of the guanidine. However, excessive methylation, as seen in pentamethylguanidine (PMG), can introduce significant steric hindrance, which may either enhance selectivity by directing the approach of substrates or impede reactivity by blocking access to the catalytic site.[3]
-
Acyclic vs. Bicyclic Systems: Acyclic guanidines like TMG are conformationally flexible. In contrast, bicyclic systems like TBD and MTBD have a more rigid structure. This rigidity can pre-organize the catalyst for optimal interaction with substrates, often leading to higher catalytic activity.[1] The presence of an N-H proton in TBD allows it to act as a bifunctional catalyst, engaging in hydrogen bonding to activate the electrophile, an ability lost in its methylated counterpart, MTBD.[6]
Figure 2: Structures of common methylated guanidine catalysts.
Conclusion and Future Outlook
Methylated guanidines represent a versatile and powerful class of organocatalysts with broad applications in organic synthesis. The choice of a specific methylated guanidine catalyst depends on the nature of the transformation, the substrates involved, and the desired outcome. TMG offers a cost-effective and efficient option for a wide range of reactions. For transformations requiring higher activity, the bicyclic guanidine TBD often proves to be the catalyst of choice. The ongoing exploration of chiral guanidines continues to push the boundaries of asymmetric catalysis, opening new avenues for the stereoselective synthesis of complex molecules.[9][10] As our understanding of the structure-activity relationships of these catalysts deepens, we can anticipate the development of even more sophisticated and tailored guanidine-based catalytic systems for future synthetic innovations.
References
- Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine (TMG) in Organic Synthesis - Benchchem.
- The Catalytic Prowess of TMG: A Compar
- comparative study of guanidine bases in organoc
- 1,1,2,3,3-pentamethylguanidine | 13439-84-4 | Benchchem.
- TMG TETRAMETHYL GUANIDINE -
- The Science Behind Tetramethylguanidine's C
- Enantioselectivity and Reactivity Enhancement by 1,1,3,3-Tetramethylguanidine in Bisguanidinium-Catalyzed Asymmetric Alkylation for Construction of Indole Alkaloid Marine Natural Products | ACS C
- Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC.
- Guanidines: powerful bases for organic synthesis - DC Fine Chemicals.
- Polypeptide formation using pentamethyl guanidine as catalyst - Google P
- Organometallic Chemistry of Guanidines - Encyclopedia.pub.
- Metal-Free Regioselective Ring-Opening Polymerization of Methyl Glycolide and Crystallization-Controlled Tuning of Poly(lactic-co-glycolic Acid) Performance | CCS Chemistry - Chinese Chemical Society.
- Mechanistic Considerations of Guanidine-C
- Guanidines: from classical approaches to efficient c
- Understanding structure–activity relationships: iron(II) complexes of “Legacy Guanidines” as catalysts for the synthesis of polylactide - RSC Publishing.
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- Guanidine chemistry - PubMed.
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- Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters | Request PDF - ResearchG
- Transition metal-guanidine complexes as catalysts in organic reactions.
- Depolymerization of PLA catalyzed by guanidine-modified microgels - PMC - NIH.
- Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Public
- The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound?
- The Chemistry and Biology of Guanidine N
- Guanidines as Catalysts for Direct and Indirect CO2 Capture and Activation - ResearchG
- Mechanistic considerations of guanidine-c
- Methylguanidine | C2H7N3 | CID 10111 - PubChem - NIH.
- Metal-Catalysed Reactions Enabled by Guanidine-Type Ligands | Request PDF.
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- 1,1,2,3,3-PentaMethyl Guanidine | 13439-84-4 - ChemicalBook.
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The Unsung Workhorse: A Cost-Benefit Analysis of 1,3-Dimethylguanidine in Synthesis
A Senior Application Scientist's Guide to Navigating Guanidine Bases in Modern Organic Chemistry
For researchers, scientists, and professionals in drug development, the choice of a base in a chemical transformation is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economy. While powerhouse bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-Tetramethylguanidine (TMG) are staples in the synthetic chemist's toolbox, this guide delves into a comparative analysis of a less ubiquitous but potentially advantageous alternative: 1,3-Dimethylguanidine .
This guide provides a technical comparison of 1,3-Dimethylguanidine with its more commercially prominent relatives, TMG and DBU. By examining their fundamental properties and performance in key synthetic reactions, we aim to equip you with the insights needed to make informed decisions for your specific synthetic challenges.
The Guanidine Family: A Legacy of Strong Basicity
Guanidines are recognized for their exceptional basicity, a trait stemming from the resonance stabilization of the corresponding guanidinium cation formed upon protonation. This inherent property makes them powerful tools for a variety of organic transformations. Their utility, however, is not solely defined by their strength but also by factors such as steric hindrance, nucleophilicity, and cost.
A Tale of Three Bases: Physicochemical and Performance Comparison
To understand the potential of 1,3-Dimethylguanidine, it is essential to compare its intrinsic properties with those of the well-established bases, TMG and DBU.
| Property | 1,3-Dimethylguanidine | 1,1,3,3-Tetramethylguanidine (TMG) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Molar Mass ( g/mol ) | 87.12 | 115.18 | 152.24 |
| pKa of Conjugate Acid (in water) | ~13.6 (Predicted) | ~13.0[1] | ~13.5 (in water) |
| pKa of Conjugate Acid (in Acetonitrile) | Not widely reported | ~23.3 | ~24.3 |
| Steric Hindrance | Low | Moderate | High |
| Commercial Availability | Limited | High | High |
| Relative Cost | High (typically) | Low to Moderate | Moderate to High |
The lower steric hindrance of 1,3-Dimethylguanidine compared to TMG and DBU is a key differentiating factor. This could translate to faster reaction rates in cases where the base needs to access a sterically congested site. However, its limited commercial availability and potentially higher cost are significant considerations in a cost-benefit analysis.
Guanidine-Catalyzed Reactions: A Mechanistic Overview
Guanidines primarily function as Brønsted bases, deprotonating a substrate to generate a reactive nucleophile. The general mechanism for a guanidine-catalyzed reaction, such as the Knoevenagel condensation, is depicted below.
Caption: Generalized mechanism of a guanidine-catalyzed reaction.
Experimental Protocol: TMG-Catalyzed Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often catalyzed by organic bases. The following is a representative protocol using TMG.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Active methylene compound (e.g., Malononitrile)
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (5 mL).
-
Add a catalytic amount of TMG (e.g., 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Adapting the Protocol for 1,3-Dimethylguanidine: A Predictive Analysis
While specific, peer-reviewed protocols for 1,3-Dimethylguanidine in this reaction are scarce, we can extrapolate its potential performance.
Potential Advantages:
-
Faster Reaction Rates: Due to its lower steric bulk, 1,3-Dimethylguanidine may access the active methylene compound more readily, potentially leading to a faster reaction.
-
Lower Catalyst Loading: Its potentially higher effective basicity in some contexts might allow for lower catalyst loadings to achieve the same conversion.
Potential Disadvantages:
-
Side Reactions: The lower steric hindrance could also lead to increased nucleophilicity, potentially resulting in unwanted side reactions, depending on the substrates.
-
Cost and Availability: As previously mentioned, the higher cost and limited availability of 1,3-Dimethylguanidine are significant drawbacks for large-scale synthesis.
The following workflow illustrates the decision-making process when considering these bases.
Caption: Decision workflow for selecting a guanidine-based catalyst.
Cost-Benefit Analysis in Practice
| Feature | 1,3-Dimethylguanidine | 1,1,3,3-Tetramethylguanidine (TMG) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Performance | Potentially faster for sterically unhindered substrates. | Reliable and well-documented performance across a wide range of reactions.[2] | Excellent for sterically demanding reactions and dehydrohalogenations. |
| Cost | High (based on limited availability). | Low to Moderate . A 100mL bottle can range from approximately $35 to $70.[3] | Moderate to High . |
| Scalability | Poor due to limited suppliers and high cost. | Excellent , widely available from numerous suppliers in bulk quantities. | Good , readily available for large-scale synthesis. |
| Work-up | Water-soluble, allowing for easy removal with an aqueous wash. | Highly water-soluble, simplifying purification.[4] | Less water-soluble than TMG, may require more rigorous purification. |
| Best For... | Niche applications where kinetics are paramount and cost is not a limiting factor. | General-purpose base for a wide array of transformations, especially on a larger scale. | Reactions requiring a strong, non-nucleophilic, and sterically hindered base. |
Conclusion: A Niche Player with Untapped Potential
1,3-Dimethylguanidine presents an interesting profile for the synthetic chemist. Its predicted high basicity and low steric hindrance suggest it could be a valuable tool for accelerating specific reactions where other, bulkier guanidine bases may be less effective. However, its current high cost and limited commercial availability make it a less viable option for routine or large-scale synthetic endeavors.
For most applications, 1,1,3,3-Tetramethylguanidine (TMG) offers a superior balance of performance, cost-effectiveness, and availability , making it the go-to guanidine base for a wide range of synthetic transformations. DBU remains the champion for reactions requiring significant steric bulk.
As the demand for novel catalytic systems grows, 1,3-Dimethylguanidine may find its niche. Further research into its catalytic activity and the development of more economical synthetic routes could unlock its full potential as a valuable reagent in the synthetic chemist's arsenal.
References
-
Wikipedia. 1,1,3,3-Tetramethylguanidine. [Link]
-
IndiaMART. 1,1,3,3, Tetra Methyl Guanidine. [Link]
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PubMed. Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordination Chemistry. [Link]
-
Royal Society of Chemistry. DFT study on Rh(ii)/guanidine-catalyzed asymmetric N–H bond insertion of benzophenone imines. [Link]
-
ACS Publications. Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. [Link]
-
ResearchGate. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. [Link]
-
PubMed Central. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. [Link]
-
ResearchGate. Bases investigated in this study. I, diazabicyclo[5.4.0]-undec7-ene (DBU); II, 1,1,3,3 tetramethylguanidine (TMG). [Link]
-
Science and Education Publishing. Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. [Link]
- Google Patents. Preparation method of 1, 3-diamino guanidine hydrochloride.
-
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-
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Safety Operating Guide
Personal protective equipment for handling 1,3-Dimethylguanidine
Essential Safety and Handling Guide for 1,3-Dimethylguanidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 1,3-Dimethylguanidine (CAS No. 3324-71-8). As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by ensuring you have the critical information needed for safe and effective research. This document is structured to deliver field-proven insights and procedural guidance, grounded in established safety principles.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the inherent hazards of a chemical is the cornerstone of safe handling. While a full toxicological profile for 1,3-Dimethylguanidine is not fully documented, available data from chemical suppliers and databases indicate that it should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[1][2] Guanidine derivatives as a class are often basic and can be corrosive.[3][4] The primary risks during laboratory operations involve accidental contact with skin or eyes, and inhalation of any aerosols or dusts.
The causality is straightforward: the amine functional groups in the guanidine structure are responsible for its basicity and reactivity. Contact with moist tissues, such as eyes or skin, can lead to irritation. Therefore, our entire protective strategy is built around creating impermeable barriers for these routes of exposure.
Table 1: Summary of Known and Anticipated Hazards for 1,3-Dimethylguanidine
| Hazard Classification | Description | Potential Consequences | Primary Route of Exposure |
| Skin Irritation | Causes skin irritation. | Redness, inflammation, discomfort upon contact. | Dermal (Skin) |
| Serious Eye Irritation | Causes serious eye irritation. | Pain, redness, swelling, potential for damage to eye tissue. | Ocular (Eyes) |
| Respiratory Irritation | May cause respiratory tract irritation. | Coughing, sneezing, sore throat, and chest discomfort if inhaled. | Inhalation |
| Corrosivity (Anticipated) | Potential to be corrosive due to its basic nature. | Chemical burns to skin, eyes, or respiratory tract. | Dermal, Ocular, Inhalation |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedure being performed. The quantity of 1,3-Dimethylguanidine, its physical form (solid or solution), and the potential for aerosolization are key factors.
Core PPE Requirements (Minimum for any handling):
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5][6] Given the potential for irritation and corrosivity, a full-face shield worn over safety goggles is strongly recommended, especially when handling stock solutions or quantities greater than a few milligrams.[7]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common laboratory choice, but it is critical to inspect them for any signs of degradation or puncture before use. For prolonged contact or when handling larger quantities, consider double-gloving or using gloves made of a more robust material like butyl rubber. Always consult the glove manufacturer's compatibility data.
-
Lab Coat: A standard cotton lab coat may not offer sufficient protection against splashes of a potentially corrosive liquid. A chemical-resistant lab coat or a rubber apron over a standard lab coat is recommended.[6] Ensure clothing fully covers the arms.
-
-
Respiratory Protection:
-
All handling of 1,3-Dimethylguanidine should occur within a certified chemical fume hood to control vapors and aerosols.
-
If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator with particulate filters (N95 or higher) may be necessary.[8] A full respiratory protection program, including fit testing, is required when respirators are used.
-
The following diagram outlines the decision-making process for PPE selection based on the scale of the operation.
Caption: PPE selection is based on a risk assessment of the specific task.
Operational Plans: Step-by-Step Guidance
Procedural discipline is key to mitigating risk. The following protocols provide a framework for safe handling.
Donning and Doffing PPE Protocol
-
Inspection: Before entering the lab, inspect all PPE for damage (cracks, holes, etc.).
-
Donning Sequence:
-
Put on your lab coat or apron.
-
Put on respiratory protection, if required, and perform a seal check.
-
Put on eye and face protection (goggles, then face shield).
-
Wash hands thoroughly.
-
Put on the inner pair of gloves (if double-gloving).
-
Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing Sequence (to avoid self-contamination):
-
Remove outer gloves first, peeling them off without touching the outside surface with your bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat or apron, rolling it so the contaminated side is on the inside.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Spill Response
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area.
-
Isolate: If safe to do so, restrict access to the spill area.
-
PPE: Don appropriate PPE, which may be a higher level than for routine handling (e.g., respiratory protection).
-
Containment: For liquid spills, use an inert absorbent material (like vermiculite or sand) to contain the spill. Do not use combustible materials. For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.[9]
-
Cleanup: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with 1,3-Dimethylguanidine, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Use dedicated, clearly labeled, and sealed containers for hazardous waste.
-
Labeling: Ensure waste containers are labeled with "Hazardous Waste," the chemical name ("1,3-Dimethylguanidine"), and the associated hazards (Irritant).
-
Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations.[5][6] Consult your institution's Environmental Health and Safety (EH&S) department for specific procedures. Do not pour 1,3-Dimethylguanidine down the drain.[6][10]
By adhering to these guidelines, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
-
Chemos GmbH & Co.KG. (2023, October 26). Safety Data Sheet: 1,3-diphenylguanidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylguanidine. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). Cas 3324-71-8, DIMETHYLGUANIDINE. Retrieved from [Link]
-
International Labour Organization. (2021). International Chemical Safety Cards: 1,3-DIPHENYLGUANIDINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethylguanidine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cas 3324-71-8,DIMETHYLGUANIDINE | lookchem [lookchem.com]
- 4. 1,3-DIPHENYLGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 0467 - 1,3-DIPHENYLGUANIDINE [chemicalsafety.ilo.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
